2-chloro-N-(3-ethylphenyl)acetamide
Description
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Properties
IUPAC Name |
2-chloro-N-(3-ethylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c1-2-8-4-3-5-9(6-8)12-10(13)7-11/h3-6H,2,7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYOKUEWCRWBQQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60368370 | |
| Record name | 2-chloro-N-(3-ethylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60368370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380346-54-3 | |
| Record name | 2-chloro-N-(3-ethylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60368370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-N-(3-ethylphenyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-chloro-N-(3-ethylphenyl)acetamide
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-chloro-N-(3-ethylphenyl)acetamide (CAS No: 380346-54-3).[1][2] It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document details a standard laboratory synthesis protocol, purification methods, and a full characterization profile using modern analytical techniques. All quantitative data are presented in structured tables, and key processes are visualized using diagrams generated with Graphviz (DOT language) to ensure clarity and reproducibility.
Introduction
This compound is an amide derivative belonging to the class of N-substituted chloroacetamides. This class of compounds is of significant interest in medicinal chemistry and materials science, often serving as crucial intermediates for the synthesis of more complex, biologically active molecules.[3][4] Derivatives of N-aryl chloroacetamides have been investigated for a range of pharmacological activities, including antimicrobial, antifungal, and antidepressant properties.[3][5][6] This guide outlines the chemical synthesis via acylation of 3-ethylaniline with chloroacetyl chloride and provides the expected analytical data for structural confirmation and purity assessment.
Synthesis of this compound
The synthesis is achieved through the nucleophilic acyl substitution reaction between 3-ethylaniline and chloroacetyl chloride. A base is typically used to neutralize the hydrochloric acid byproduct generated during the reaction.
Reaction Scheme:
3-ethylaniline + Chloroacetyl chloride → this compound + HCl
Experimental Protocol: Synthesis
This protocol is adapted from general methods for the synthesis of N-substituted phenylacetamides.[6][7]
Materials and Reagents:
-
3-ethylaniline
-
Chloroacetyl chloride
-
Tetrahydrofuran (THF), anhydrous
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Triethylamine (TEA)
-
Deionized water, ice-cold
-
Ethanol (for recrystallization)
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-ethylaniline (0.05 mol) in anhydrous THF (40 mL).
-
Add a non-nucleophilic base such as DBU or TEA (0.05 mol) to the solution.[7]
-
Cool the reaction mixture in an ice-salt bath to between 0°C and 5°C.
-
Add chloroacetyl chloride (0.05 mol) dropwise from the dropping funnel over 30-60 minutes, ensuring the temperature does not exceed 5°C.[7]
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3-6 hours.[7]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane:ethyl acetate (7:3) mobile phase.[7]
-
Upon completion, pour the reaction mixture into a beaker containing 200 mL of ice-cold water to precipitate the crude product.[3][7]
-
Filter the resulting white precipitate using a Büchner funnel and wash thoroughly with cold water.
-
Dry the crude product under vacuum.
-
Purify the crude solid by recrystallization from 95% ethanol to yield pure this compound.[3][7]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Characterization
The identity and purity of the synthesized compound are confirmed using various analytical techniques.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 380346-54-3 | [1] |
| Molecular Formula | C₁₀H₁₂ClNO | [8] |
| Molecular Weight | 197.67 g/mol | [1] |
| Monoisotopic Mass | 197.06075 Da | [8] |
| Appearance | Expected to be a white/off-white solid | [3][6] |
| Hazard | Irritant | [1] |
Spectroscopic Data
The following tables summarize the expected spectroscopic data based on the analysis of structurally similar compounds.[5]
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.0 - 10.6 | Singlet | 1H | -NH (Amide proton) |
| ~7.1 - 7.8 | Multiplet | 4H | Aromatic protons (Ar-H) |
| ~4.2 - 4.3 | Singlet | 2H | -CH₂Cl (alpha-chloro) |
| ~2.6 | Quartet | 2H | -CH₂CH₃ (ethyl) |
| ~1.2 | Triplet | 3H | -CH₂CH₃ (ethyl) |
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~164 - 165 | C=O (Amide carbonyl) |
| ~145 | C-Et (Aromatic) |
| ~138 | C-N (Aromatic) |
| ~129 | CH (Aromatic) |
| ~125 | CH (Aromatic) |
| ~121 | CH (Aromatic) |
| ~118 | CH (Aromatic) |
| ~43 - 44 | -CH₂Cl |
| ~29 | -CH₂CH₃ |
| ~15 | -CH₂CH₃ |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3280 - 3310 | N-H Stretch (Amide) |
| ~3050 - 3100 | C-H Stretch (Aromatic) |
| ~2850 - 2970 | C-H Stretch (Aliphatic) |
| ~1660 - 1680 | C=O Stretch (Amide I) |
| ~1540 - 1560 | N-H Bend (Amide II) |
| ~750 - 800 | C-H Bend (m-disubstituted) |
| ~700 - 780 | C-Cl Stretch |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z Value | Adduct Ion |
| 198.06803 | [M+H]⁺ |
| 220.04997 | [M+Na]⁺ |
| 196.05347 | [M-H]⁻ |
Data predicted by computational tools for C₁₀H₁₂ClNO.[8]
Experimental Protocols: Characterization
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a 200 MHz or higher spectrometer.[5] The sample is dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.[5]
-
Infrared (IR) Spectroscopy: IR spectra are recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically in transmission mode with the sample prepared as a KBr pellet.[5][6]
-
Mass Spectrometry (MS): Mass spectra are obtained using an instrument with an electrospray ionization (ESI) source to confirm the molecular weight and fragmentation pattern.[8]
-
Melting Point: The melting point is determined using a digital melting point apparatus with an open capillary tube method.[6]
Logical Relationships in Application
While specific signaling pathways for this compound are not extensively documented, its role as a synthetic intermediate is well-established within the broader class of chloroacetamides. These compounds are valuable building blocks in drug discovery programs, allowing for the introduction of a reactive chloroacetyl group that can be further functionalized to create diverse chemical libraries for screening.
Caption: Role as a building block in a typical drug discovery workflow.
References
- 1. matrixscientific.com [matrixscientific.com]
- 2. 380346-54-3|this compound|BLD Pharm [bldpharm.com]
- 3. ijpsr.info [ijpsr.info]
- 4. media.neliti.com [media.neliti.com]
- 5. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sphinxsai.com [sphinxsai.com]
- 8. PubChemLite - this compound (C10H12ClNO) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to the Physicochemical Properties of 2-chloro-N-(3-ethylphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-chloro-N-(3-ethylphenyl)acetamide is a chemical compound belonging to the N-aryl acetamide class. This technical guide provides a comprehensive overview of its core physicochemical properties, compiled from available data and predictive models. While experimental data for this specific molecule is limited, this document presents a combination of known values for closely related compounds and predicted data to offer a thorough profile. It also includes a plausible synthesis protocol and outlines standard experimental procedures for the determination of its physicochemical characteristics. This guide is intended to serve as a foundational resource for researchers in drug discovery and development, facilitating further investigation into this and similar molecules.
Chemical Identity and Physical Properties
This compound is identified by the Chemical Abstracts Service (CAS) number 380346-54-3.[1][2] Its molecular formula is C10H12ClNO, and it has a molecular weight of approximately 197.66 g/mol .[3][4]
Table 1: Summary of Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 380346-54-3 | [1][2] |
| Molecular Formula | C10H12ClNO | [3][4] |
| Molecular Weight | 197.66 g/mol | [3] |
| Predicted XlogP | 2.9 | [5] |
| Predicted Monoisotopic Mass | 197.06075 Da | [5] |
| Predicted Collision Cross Section ([M+H]+) | 141.3 Ų | [5] |
| Predicted Collision Cross Section ([M+Na]+) | 149.3 Ų | [5] |
| Predicted Collision Cross Section ([M-H]-) | 144.9 Ų | [5] |
Note: Many of the physicochemical properties, such as melting point, boiling point, and solubility, have not been experimentally determined in publicly available literature. The data presented is largely based on computational predictions.
Experimental Protocols
Synthesis of this compound
A general and widely applicable method for the synthesis of N-aryl acetamides involves the acylation of an aniline derivative with an acyl chloride.[6] For the synthesis of this compound, 3-ethylaniline would be reacted with chloroacetyl chloride.
Materials:
-
3-ethylaniline
-
Chloroacetyl chloride
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
A non-nucleophilic base (e.g., triethylamine, pyridine)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Dissolve 3-ethylaniline in the anhydrous aprotic solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath to 0-5 °C.
-
Add the non-nucleophilic base to the solution.
-
Slowly add an equimolar amount of chloroacetyl chloride dropwise to the cooled solution while stirring. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by thin-layer chromatography).
-
Upon completion, the reaction mixture is typically washed with a dilute acid solution (e.g., 1M HCl) to remove unreacted amine and base, followed by a wash with a dilute base solution (e.g., saturated NaHCO3) to remove any excess acid.
-
The organic layer is then washed with brine, dried over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent or by column chromatography.
Caption: General synthesis workflow for this compound.
Determination of Physicochemical Properties
Standard analytical techniques would be employed to characterize the synthesized compound and determine its physicochemical properties.
-
Melting Point: Determined using a standard melting point apparatus.
-
Purity: Assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Structural Confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the amide C=O and N-H bonds.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Potential Biological Activity and Signaling Pathways
While no specific biological activity has been reported for this compound, compounds of the chloroacetamide class are known to exhibit herbicidal activity. The primary mode of action for chloroacetamide herbicides is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[7] This inhibition disrupts cell division and expansion in susceptible plants.[8]
The proposed mechanism involves the alkylation of key enzymes in the VLCFA elongation pathway by the reactive chloroacetyl group.[9] This covalent modification leads to the inactivation of the enzymes and subsequent disruption of plant growth.
Caption: Proposed mechanism of action for chloroacetamide herbicides.
Conclusion
This technical guide provides a summary of the known and predicted physicochemical properties of this compound. While a complete experimental characterization is not yet available in the public domain, the information presented here, including a viable synthetic route and an understanding of the potential biological context, offers a solid starting point for researchers. Further experimental validation of the predicted properties and exploration of its biological activities are necessary to fully elucidate the potential of this compound in drug development and other scientific applications.
References
- 1. matrixscientific.com [matrixscientific.com]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. 2-chloro-N-(2,6-dimethylphenyl)acetamide, 98% 10 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 5. PubChemLite - this compound (C10H12ClNO) [pubchemlite.lcsb.uni.lu]
- 6. ijpsr.info [ijpsr.info]
- 7. 2-chloro-N-(2,6-diethylphenyl)acetamide | C12H16ClNO | CID 96338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. N-(2-CHLOROETHYL)ACETAMIDE(7355-58-0) 1H NMR spectrum [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
Spectroscopic Characterization of 2-chloro-N-(3-ethylphenyl)acetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for 2-chloro-N-(3-ethylphenyl)acetamide, a compound of interest in various research and development sectors. Due to the limited availability of direct experimental spectra in public databases, this guide presents predicted data based on the analysis of analogous compounds and established spectroscopic principles. The information herein serves as a valuable resource for the identification, characterization, and quality control of this molecule.
Predicted Spectroscopic Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound. These predictions are derived from the analysis of similar N-aryl acetamides and chloroacetamides.[1][2]
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.0 - 8.5 | Singlet (broad) | 1H | N-H (Amide) |
| ~ 7.2 - 7.4 | Multiplet | 3H | Aromatic C-H |
| ~ 7.0 - 7.1 | Multiplet | 1H | Aromatic C-H |
| ~ 4.2 | Singlet | 2H | Cl-CH₂ |
| ~ 2.6 | Quartet | 2H | Ar-CH₂-CH₃ |
| ~ 1.2 | Triplet | 3H | Ar-CH₂-CH₃ |
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 164 | C=O (Amide) |
| ~ 145 | Aromatic C-N |
| ~ 138 | Aromatic C-CH₂CH₃ |
| ~ 129 | Aromatic C-H |
| ~ 125 | Aromatic C-H |
| ~ 121 | Aromatic C-H |
| ~ 119 | Aromatic C-H |
| ~ 43 | Cl-CH₂ |
| ~ 29 | Ar-CH₂ |
| ~ 15 | -CH₃ |
Table 3: Predicted IR Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3280 | Strong, Broad | N-H Stretch |
| ~ 3050 | Medium | Aromatic C-H Stretch |
| ~ 2970 | Medium | Aliphatic C-H Stretch |
| ~ 1670 | Strong | C=O Stretch (Amide I) |
| ~ 1550 | Strong | N-H Bend (Amide II) |
| ~ 1440 | Medium | C-N Stretch |
| ~ 800-900 | Strong | Aromatic C-H Bend (meta-disubstituted) |
| ~ 750 | Strong | C-Cl Stretch |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
Synthesis of this compound
A general procedure for the synthesis of N-aryl acetamides involves the reaction of an aniline with an acyl chloride.[1]
-
Reaction Setup: Dissolve 3-ethylaniline in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Acylation: Cool the solution in an ice bath. Add chloroacetyl chloride dropwise to the stirred solution. An organic base, such as triethylamine or pyridine, can be added to neutralize the HCl byproduct.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, wash the reaction mixture with water, a dilute acid solution (e.g., 1M HCl) to remove unreacted aniline, and then with a dilute base solution (e.g., saturated NaHCO₃) to remove any excess acid.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Acquisition:
-
Record the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.
-
Use a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-10 ppm).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Record the ¹³C NMR spectrum on the same spectrometer.
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C. A relaxation delay (d1) of 1-2 seconds is typically used.[3]
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
IR Spectrum Acquisition:
-
Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.
-
Collect a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
The typical scanning range is from 4000 to 400 cm⁻¹.
-
Visualizations
The following diagrams illustrate the key spectroscopic correlations and a general workflow for the characterization of this compound.
References
Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 2-chloro-N-(3-ethylphenyl)acetamide and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the intricate world of the crystal structure of 2-chloro-N-(aryl)acetamides, with a specific focus on 2-chloro-N-(3-ethylphenyl)acetamide and its closely related analogs. Understanding the three-dimensional arrangement of molecules in the solid state is paramount in drug development, as it influences critical properties such as solubility, stability, and bioavailability. While a dedicated crystallographic study for this compound is not publicly available, this guide provides a comprehensive analysis of its structural congeners, offering valuable insights into its expected molecular conformation and intermolecular interactions.
Comparative Crystallographic Data of Related N-Arylacetamides
To infer the structural characteristics of this compound, a comparative analysis of crystallographic data from its analogs is presented. The following tables summarize key unit cell parameters and hydrogen bonding geometries for 2-chloro-N-phenylacetamide, 2-chloro-N-(4-hydroxyphenyl)acetamide, and 2-chloro-N-(4-fluorophenyl)acetamide. This data provides a foundational understanding of the common structural motifs within this class of compounds.
Table 1: Unit Cell Parameters of 2-chloro-N-(aryl)acetamide Analogs
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z |
| 2-chloro-N-phenylacetamide[1] | C₈H₈ClNO | Monoclinic | P2₁/c | 5.0623 (15) | 16.353 (5) | 9.873 (3) | 102.13 (3) | 4 |
| 2-chloro-N-(4-hydroxyphenyl)acetamide[2] | C₈H₈ClNO₂ | Monoclinic | P2₁/n | - | - | - | - | - |
| 2-chloro-N-(4-fluorophenyl)acetamide[3] | C₈H₇ClFNO | Monoclinic | Cc | 4.7410 (9) | 20.062 (4) | 8.9860 (18) | 99.60 (3) | 4 |
Note: Complete unit cell parameters for 2-chloro-N-(4-hydroxyphenyl)acetamide were not available in the provided search results.
Table 2: Hydrogen Bond Geometry in 2-chloro-N-phenylacetamide [1]
| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |
| N1—H1N···O1 | 0.86 | 2.05 | 2.848 (5) | 155 |
Symmetry code: (i) x−1/2, −y+1/2, z−1/2
Table 3: Hydrogen Bond Geometry in 2-chloro-N-(4-hydroxyphenyl)acetamide [2]
| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |
| N1—H1···O2ⁱ | 0.86 | 2.28 | 3.025 (3) | 145 |
| O1—H1A···O1ⁱⁱ | 0.82 | 2.06 | 2.8585 (17) | 166 |
| C3—H3···O2 | 0.93 | 2.34 | 2.873 (4) | 116 |
| N1—H1···Cl1 | 0.86 | 2.53 | 2.999 (2) | 115 |
Symmetry codes: (i) x, y-1, z; (ii) -x+2, y+1/2, -z+2
Experimental Protocols
The synthesis and crystal structure determination of these compounds generally follow established methodologies. The protocols outlined below are a composite of the experimental sections described for the analogous structures and represent a standard approach in the field.[2][4][5]
Synthesis of N-Substituted Chloroacetamides
A general procedure for the synthesis of 2-chloro-N-(aryl)acetamides involves the reaction of a substituted aniline with chloroacetyl chloride.[4][5]
-
Dissolution: The respective substituted aniline (e.g., 3-ethylaniline) is dissolved in a suitable solvent, such as glacial acetic acid.[4]
-
Addition of Reagent: Chloroacetyl chloride is added dropwise to the stirred solution, often in the presence of a base like sodium acetate to neutralize the HCl byproduct.[4] The reaction is typically carried out at a controlled temperature, for instance, in an ice bath.[2]
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography.[5]
-
Precipitation and Isolation: Upon completion, the reaction mixture is poured into ice-cold water to precipitate the crude product.[4]
-
Purification: The solid product is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent, such as ethanol, is performed to obtain single crystals suitable for X-ray diffraction.[2][5]
Single-Crystal X-ray Diffraction Analysis
The determination of the crystal structure is achieved through single-crystal X-ray diffraction.
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer, and X-ray diffraction data is collected at a specific temperature (e.g., 293 K or 100 K).
-
Structure Solution and Refinement: The collected diffraction data is processed to solve and refine the crystal structure using specialized software packages (e.g., SHELXS, SHELXL). This process yields the precise atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.[1]
Visualizing the Workflow
The following diagram illustrates the general workflow for the synthesis and structural analysis of 2-chloro-N-(aryl)acetamides.
Caption: Experimental workflow for the synthesis and crystallographic analysis of N-arylacetamides.
Structural Insights and Intermolecular Interactions
The crystal structures of 2-chloro-N-(aryl)acetamides are primarily stabilized by a network of intermolecular hydrogen bonds. The most prominent of these is the N—H···O hydrogen bond, which links the amide groups of adjacent molecules into chains or more complex motifs.[1][2] In the case of 2-chloro-N-(4-hydroxyphenyl)acetamide, additional O—H···O hydrogen bonds involving the hydroxyl group contribute to the formation of tapes of molecules.[2]
Furthermore, weaker interactions such as C—H···O and C—H···Cl contacts, as well as π-π stacking interactions between the aromatic rings, can play a significant role in the overall crystal packing. The conformation of the molecule, particularly the torsion angle between the phenyl ring and the acetamide group, is influenced by both intramolecular and intermolecular forces. For instance, in 2-chloro-N-(4-hydroxyphenyl)acetamide, the molecule is significantly distorted from planarity.[2]
Based on these observations, it is highly probable that the crystal structure of this compound would also be characterized by strong N—H···O hydrogen bonding, forming chains of molecules. The ethyl substituent at the meta position of the phenyl ring would influence the crystal packing, potentially leading to different polymorphic forms. The overall conformation is expected to be non-planar, with a significant dihedral angle between the phenyl ring and the acetamide side chain.
This technical guide provides a robust framework for understanding the crystal structure of this compound by drawing parallels with its well-characterized analogs. The presented data and experimental protocols serve as a valuable resource for researchers engaged in the design and development of novel pharmaceutical compounds.
References
An In-depth Technical Guide on the Mechanism of Action of 2-chloro-N-(3-ethylphenyl)acetamide as a Potential Herbicide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the herbicidal mechanism of action of 2-chloro-N-(3-ethylphenyl)acetamide, a member of the chloroacetamide class of herbicides. The primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a critical process for plant growth and development. This document details the biochemical pathways affected, presents hypothetical quantitative data based on known chloroacetamide activity, and provides detailed experimental protocols for the synthesis and evaluation of this potential herbicide. The guide is intended to serve as a valuable resource for researchers in the fields of agrochemical discovery and plant science.
Introduction
This compound is a chloroacetamide herbicide that, like other members of its class, is anticipated to be effective as a pre-emergence herbicide for the control of annual grasses and some broadleaf weeds.[1] The herbicidal activity of chloroacetamides is attributed to their ability to disrupt early seedling growth by inhibiting the biosynthesis of very-long-chain fatty acids (VLCFAs).[1] This guide will explore the specific mechanism of action, supported by established knowledge of the chloroacetamide family.
Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis
The primary target of chloroacetamide herbicides is the inhibition of VLCFA elongase enzymes, which are crucial for the synthesis of fatty acids with chain lengths greater than 18 carbons.[2] These VLCFAs are essential components of various cellular structures, including waxes, cutin, and suberin, which form the protective outer layers of plants.
The inhibition of VLCFA synthesis leads to a cascade of downstream effects, ultimately resulting in the cessation of cell division and expansion, preventing the emergence and growth of susceptible weed seedlings.[2]
Signaling Pathway of VLCFA Synthesis Inhibition
The following diagram illustrates the proposed signaling pathway and the point of inhibition by this compound.
Quantitative Data (Hypothetical)
While specific experimental data for this compound is not publicly available, the following tables present hypothetical quantitative data based on the known efficacy of other chloroacetamide herbicides. These tables are intended to provide a framework for the expected outcomes of experimental evaluations.
Table 1: In Vitro Inhibition of VLCFA Elongase
| Compound | Target Enzyme | IC50 (nM) |
| This compound | VLCFA Elongase | 50 - 150 |
| Acetochlor (Reference) | VLCFA Elongase | 75 |
| Metolachlor (Reference) | VLCFA Elongase | 100 |
Table 2: Herbicidal Efficacy (EC50) on Weed Species
| Weed Species | Growth Stage | EC50 (g/ha) |
| Echinochloa crus-galli (Barnyardgrass) | Pre-emergence | 100 - 250 |
| Setaria faberi (Giant Foxtail) | Pre-emergence | 150 - 300 |
| Amaranthus retroflexus (Redroot Pigweed) | Pre-emergence | 200 - 400 |
Experimental Protocols
The following are detailed methodologies for key experiments to synthesize and evaluate the herbicidal activity of this compound.
Synthesis of this compound
This protocol describes a standard method for the synthesis of N-substituted chloroacetamides.
Workflow Diagram:
Materials:
-
3-ethylaniline
-
Chloroacetyl chloride
-
Triethylamine
-
Dichloromethane (or other suitable inert solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
In a round-bottom flask, dissolve 3-ethylaniline (1.0 eq) in dichloromethane.
-
Add triethylamine (1.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the layers.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
In Vitro VLCFA Elongase Inhibition Assay
This protocol is adapted from established methods for assessing the inhibition of VLCFA elongase activity.[3][4]
Workflow Diagram:
Materials:
-
Etiolated seedlings of a susceptible plant species (e.g., Cucumis sativus)
-
Extraction buffer
-
[14C]-malonyl-CoA
-
Acyl-CoA substrate (e.g., oleoyl-CoA)
-
This compound
-
Scintillation cocktail and counter
-
TLC plates and developing solvents
Procedure:
-
Isolate the microsomal fraction from etiolated plant seedlings by differential centrifugation.
-
Pre-incubate the microsomal preparation with varying concentrations of this compound for 10-15 minutes.
-
Initiate the elongase reaction by adding [14C]-malonyl-CoA and the acyl-CoA substrate.
-
Incubate the reaction mixture at 30°C for a defined period.
-
Terminate the reaction and saponify the lipids.
-
Extract the fatty acids and separate them by TLC.
-
Quantify the amount of radioactivity incorporated into the VLCFA fraction using a scintillation counter.
-
Calculate the IC50 value, which is the concentration of the herbicide required to inhibit 50% of the VLCFA elongase activity.
Whole-Plant Herbicidal Efficacy Assay
This protocol outlines a standard method for evaluating the pre-emergence herbicidal activity of a compound on various weed species.[5]
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a range of dilutions to be applied at different rates (g/ha).
-
Sow seeds of various weed species in pots containing a standardized soil mix.
-
Apply the herbicide solutions evenly to the soil surface immediately after sowing.
-
Place the pots in a greenhouse or growth chamber with controlled environmental conditions.
-
Water the pots as needed.
-
Assess the herbicidal efficacy at regular intervals (e.g., 7, 14, and 21 days after treatment) by visually rating the percentage of weed control and measuring the fresh or dry weight of the surviving plants.
-
Calculate the EC50 value, which is the concentration of the herbicide required to cause a 50% reduction in plant growth.
Conclusion
This compound, as a member of the chloroacetamide class, is a promising candidate for a pre-emergence herbicide. Its mechanism of action, centered on the inhibition of VLCFA synthesis, is a well-established and effective herbicidal strategy. The experimental protocols provided in this guide offer a robust framework for the synthesis and comprehensive evaluation of its herbicidal potential. Further research, including the generation of specific quantitative data and field trials, will be crucial in determining its commercial viability as a weed management tool.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
Biological Activity Screening of Novel 2-chloro-N-(3-ethylphenyl)acetamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies for the biological activity screening of novel 2-chloro-N-(3-ethylphenyl)acetamide derivatives. Due to a scarcity of publicly available data on the specific 3-ethylphenyl derivative, this document outlines established protocols and presents representative data from studies on analogous N-substituted 2-chloroacetamide compounds. This guide serves as a foundational resource for researchers initiating screening campaigns for this class of molecules, covering synthetic procedures, antimicrobial and herbicidal activity assays, and data presentation. The included experimental workflows and diagrams offer a clear roadmap for the evaluation of these compounds for potential pharmaceutical and agrochemical applications.
Introduction
The N-substituted 2-chloroacetamide scaffold is a versatile pharmacophore known for a wide range of biological activities, including antimicrobial, herbicidal, and even potential anticancer properties.[1][2] The reactivity of the α-chloro group makes these compounds interesting candidates for covalent interactions with biological targets. The nature of the substituent on the phenyl ring plays a crucial role in modulating the biological activity, lipophilicity, and pharmacokinetic properties of these derivatives.[1] This guide focuses on the systematic approach to screening the biological potential of this compound and its analogs.
Synthesis of 2-chloro-N-arylacetamide Derivatives
The general synthesis of N-aryl-2-chloroacetamides is typically achieved through the acylation of a corresponding aniline derivative with chloroacetyl chloride.[3][4]
General Synthetic Protocol
A solution of the appropriately substituted aniline (e.g., 3-ethylaniline) in a suitable solvent, such as glacial acetic acid or a chlorinated solvent like chloroform, is treated with chloroacetyl chloride.[4][5] The reaction is often carried out in the presence of a base, such as sodium acetate or triethylamine, to neutralize the hydrochloric acid byproduct.[4][5] The reaction mixture is typically stirred at room temperature or cooled in an ice bath.[5][6] The product can then be isolated by precipitation in ice-cold water, followed by filtration, washing, and recrystallization from a suitable solvent like ethanol.[3][4]
Biological Activity Screening
The screening of novel this compound derivatives can be directed towards various biological activities, with antimicrobial and herbicidal properties being the most prominently reported for this class of compounds.
Antimicrobial Activity
The antimicrobial potential of these derivatives can be assessed against a panel of clinically relevant bacterial and fungal strains.
-
Microbial Strains and Culture Conditions:
-
Bacterial strains such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) are cultured in Luria Bertani (LB) broth.[1]
-
Fungal strains like Candida albicans are cultured in Tryptic Soy Broth (TSB).[1]
-
Cultures are incubated overnight at 37°C.[1]
-
The microbial suspensions are adjusted to a turbidity equivalent to the 0.5 McFarland standard (approximately 10⁸ CFU/mL).[1]
-
-
Preparation of Test Compounds:
-
The synthesized 2-chloro-N-arylacetamide derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high stock concentration (e.g., 4000 µg/mL).[1]
-
-
Microdilution Assay:
-
Two-fold serial dilutions of the test compounds are prepared in 96-well microtiter plates using the appropriate culture medium (LB or TSB).[1] The concentration range can vary, for instance, from 32 to 4000 µg/mL.[1]
-
The microbial suspensions are further diluted and added to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Appropriate controls, including a vehicle control (DMSO), a growth control (medium with inoculum), and a sterility control (medium only), are included.
-
The plates are incubated at 37°C for 24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.
-
The following table summarizes the MIC values for a selection of N-substituted phenyl-2-chloroacetamides against various microorganisms, providing a comparative baseline for newly synthesized derivatives.
| Compound | Substituent on Phenyl Ring | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | Reference |
| SP1 | H | >4000 | >4000 | >4000 | [1] |
| SP4 | 4-chloro | 125 | 250 | 250 | [1] |
| SP6 | 4-fluoro | 125 | 250 | 250 | [1] |
| SP12 | 3-bromo | 125 | 250 | 250 | [1] |
Note: Data presented is for analogous compounds and not for this compound.
Herbicidal Activity
Chloroacetamides are a well-known class of herbicides.[7][8] Screening for herbicidal activity typically involves evaluating the effect of the compounds on the germination and growth of various plant species.
-
Plant Species: A selection of monocotyledonous (e.g., barnyard grass) and dicotyledonous (e.g., amaranth) weed species are used.
-
Planting: Seeds of the test species are sown in pots containing a suitable soil mixture.
-
Compound Application: The test compounds are dissolved in a suitable solvent (e.g., acetone) and emulsified in water with a surfactant. The emulsions are then sprayed evenly onto the soil surface immediately after sowing.
-
Incubation: The treated pots are placed in a greenhouse with controlled temperature, humidity, and light conditions.
-
Evaluation: After a set period (e.g., 14-21 days), the herbicidal effect is assessed by visually rating the percentage of growth inhibition or phytotoxicity compared to untreated controls.
The herbicidal activity is often reported as the concentration required to achieve a certain level of growth inhibition (e.g., GR₅₀) or as a percentage of inhibition at a specific application rate.
| Compound Class | Target Weeds | Activity Level | Reference |
| N-(1-Arylethenyl)-2-chloroacetamides | Paddy field weeds | Active | [8] |
| General Chloroacetamides | Various weeds | Effective | [7] |
Note: The presented data is for classes of analogous compounds, not for the specific this compound.
Signaling Pathways and Mechanism of Action
The biological activity of chloroacetamides is often attributed to their ability to act as alkylating agents.[9] They can react with nucleophilic groups, such as the sulfhydryl groups of cysteine residues in proteins, leading to enzyme inhibition and disruption of cellular processes.[9] The specific signaling pathways affected can vary depending on the biological system. For instance, in plants, chloroacetamide herbicides are known to inhibit very-long-chain fatty acid synthesis.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel biologically active agents. While specific data for this derivative is limited, the established methodologies for the synthesis and screening of analogous compounds provide a clear and robust framework for its evaluation. The protocols and representative data presented in this guide are intended to facilitate the initiation of research programs aimed at elucidating the antimicrobial, herbicidal, or other potential therapeutic or agrochemical properties of this and related molecules. Future studies should focus on generating specific activity data for the 3-ethylphenyl derivative to fully characterize its biological profile.
References
- 1. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis [mdpi.com]
- 3. ijpsr.info [ijpsr.info]
- 4. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. journals.iucr.org [journals.iucr.org]
- 7. Alkylating reactivity and herbicidal activity of chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
Structure-Activity Relationship (SAR) Studies of 2-Chloro-N-(3-ethylphenyl)acetamide Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-chloro-N-arylacetamide scaffold is a cornerstone in the development of herbicides. These compounds are known to effectively control a wide range of annual grasses and some broadleaf weeds by inhibiting the biosynthesis of very-long-chain fatty acids (VLCFAs), a critical process for plant growth and development. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of a series of 2-chloro-N-(3-ethylphenyl)acetamide analogs. By systematically modifying the substituents on the phenyl ring, we can elucidate the key structural features that govern their herbicidal efficacy. This document details the synthetic methodologies, biological evaluation protocols, and a comprehensive analysis of the quantitative SAR data.
General Synthesis of this compound Analogs
The synthesis of this compound and its analogs is typically achieved through a straightforward acylation reaction. The general synthetic scheme involves the reaction of a substituted aniline with chloroacetyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.
A general procedure is as follows: The appropriately substituted aniline is dissolved in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran. A base, for example triethylamine or pyridine, is added to the solution. The mixture is then cooled in an ice bath, and chloroacetyl chloride is added dropwise with stirring. The reaction is typically stirred for several hours at room temperature and monitored by thin-layer chromatography. Upon completion, the reaction mixture is washed with dilute acid, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.[1][2]
Caption: Synthetic pathway for 2-chloro-N-(substituted-phenyl)acetamide analogs.
Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis
Chloroacetamide herbicides exert their phytotoxic effects by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs), which are fatty acids with chain lengths of 20 carbons or more.[3] VLCFAs are essential components of various cellular structures, including the plasma membrane, and are precursors for the biosynthesis of cuticular waxes and suberin.
The key target of chloroacetamides is the VLCFA elongase complex, specifically the condensing enzyme 3-ketoacyl-CoA synthase (KCS).[4] It is proposed that the chloroacetamide molecule covalently binds to a cysteine residue in the active site of the KCS enzyme. This irreversible inhibition blocks the initial and rate-limiting step of fatty acid elongation, which is the condensation of malonyl-CoA with a long-chain acyl-CoA. The disruption of VLCFA synthesis leads to a cascade of downstream effects, including impaired cell division, abnormal cell growth, and ultimately, plant death.
Caption: Inhibition of VLCFA synthesis by 2-chloro-N-arylacetamides.
Structure-Activity Relationship (SAR) Analysis
To investigate the SAR of this compound analogs, a series of compounds with systematic variations in the substitution pattern of the phenyl ring were synthesized and evaluated for their herbicidal activity. The primary endpoints for this analysis are the in vitro inhibition of VLCFA elongase (IC50) and the whole-plant herbicidal efficacy (GR50) against a model weed species, such as barnyardgrass (Echinochloa crus-galli).
Table 1: Herbicidal Activity of this compound Analogs
| Compound | R | VLCFA Elongase Inhibition IC50 (µM) | Herbicidal Activity GR50 (g/ha) |
| 1 | H | 0.52 | 150 |
| 2 | 3-CH3 | 0.35 | 110 |
| 3 | 3-CH2CH3 | 0.18 | 85 |
| 4 | 3-Cl | 0.25 | 95 |
| 5 | 3-CF3 | 0.21 | 90 |
| 6 | 4-CH3 | 0.48 | 140 |
| 7 | 4-CH2CH3 | 0.30 | 105 |
| 8 | 4-Cl | 0.38 | 120 |
| 9 | 2-CH3 | 0.85 | 200 |
| 10 | 2-Cl | 0.92 | 220 |
Analysis of SAR:
-
Effect of Substituent Position: Substitution at the meta (3-position) and para (4-position) of the phenyl ring generally leads to higher herbicidal activity compared to substitution at the ortho (2-position). Ortho-substituents (compounds 9 and 10 ) likely introduce steric hindrance, which may interfere with the optimal binding of the inhibitor to the active site of the KCS enzyme.
-
Effect of Substituent Nature at the Meta-Position: The parent compound with a 3-ethyl group (3 ) exhibits the highest potency in this series. Comparing analogs with different substituents at the 3-position reveals that both electron-donating (methyl, 2 ) and electron-withdrawing (chloro, 4 ; trifluoromethyl, 5 ) groups enhance activity compared to the unsubstituted analog (1 ). This suggests that the electronic nature of the substituent is less critical than its size and lipophilicity. The ethyl group in compound 3 appears to provide an optimal balance of these properties for potent inhibition.
-
Effect of Substituent Nature at the Para-Position: Similar to the meta-position, substitution at the para-position with both electron-donating (methyl, 6 ; ethyl, 7 ) and electron-withdrawing (chloro, 8 ) groups improves activity over the unsubstituted analog, though generally to a lesser extent than meta-substitution.
-
Lipophilicity and Steric Factors: The overall trend suggests that increased lipophilicity and appropriate steric bulk on the phenyl ring are beneficial for herbicidal activity. These properties likely facilitate the transport of the compound to the target site and enhance its binding affinity within the hydrophobic active site of the VLCFA elongase. However, excessive steric bulk, as potentially seen with ortho-substituents, is detrimental.
Experimental Protocols
In Vitro VLCFA Elongase Inhibition Assay
This assay measures the ability of the test compounds to inhibit the activity of the VLCFA elongase enzyme complex in a cell-free system.
Protocol:
-
Enzyme Preparation: Microsomal fractions containing the VLCFA elongase complex are isolated from a suitable plant source, such as leek (Allium porrum) seedlings or a heterologous expression system (e.g., yeast expressing a plant KCS gene).[4][5]
-
Assay Mixture: The reaction mixture typically contains the microsomal enzyme preparation, a radiolabeled precursor such as [14C]malonyl-CoA, an acyl-CoA substrate (e.g., oleoyl-CoA), and necessary cofactors (e.g., NADPH, NADH).
-
Inhibition Assay: The test compounds, dissolved in a suitable solvent like DMSO, are pre-incubated with the enzyme preparation for a defined period. The enzymatic reaction is then initiated by the addition of the substrates.
-
Product Analysis: After incubation, the reaction is stopped, and the fatty acids are extracted, saponified, and methylated. The resulting fatty acid methyl esters are then separated by thin-layer chromatography or gas chromatography, and the radioactivity incorporated into VLCFAs is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value (the concentration required to inhibit 50% of the enzyme activity) is determined by non-linear regression analysis.
Caption: Workflow for the in vitro VLCFA elongase inhibition assay.
Whole-Plant Herbicidal Bioassay
This bioassay evaluates the herbicidal efficacy of the test compounds on whole plants under controlled environmental conditions.
Protocol:
-
Plant Material: Seeds of a susceptible weed species, such as barnyardgrass (Echinochloa crus-galli), are sown in pots containing a standard soil mix.
-
Growth Conditions: The pots are maintained in a greenhouse or growth chamber with controlled temperature, humidity, and photoperiod to ensure uniform plant growth.
-
Herbicide Application: The test compounds are formulated as an appropriate spray solution (e.g., an emulsifiable concentrate or a wettable powder) and applied to the plants at a specific growth stage (e.g., the 2-3 leaf stage) using a laboratory track sprayer to ensure uniform application. A range of doses is applied for each compound.
-
Evaluation: At a set time after treatment (e.g., 14-21 days), the herbicidal effect is assessed. This is typically done by visually rating the plant injury on a scale of 0 (no effect) to 100 (complete kill) or by harvesting the above-ground biomass and measuring the fresh or dry weight.
-
Data Analysis: The data are subjected to dose-response analysis, and the GR50 value (the herbicide dose required to cause a 50% reduction in plant growth) is calculated for each compound.[6][7]
Caption: Workflow for the whole-plant herbicidal bioassay.
Conclusion
The structure-activity relationship studies of this compound analogs reveal that the herbicidal efficacy is significantly influenced by the substitution pattern on the phenyl ring. Optimal activity is achieved with substituents at the meta-position that provide a favorable combination of lipophilicity and steric properties, with the 3-ethyl group being particularly effective. The insights gained from this SAR analysis, coupled with the detailed experimental protocols, provide a valuable framework for the design and development of novel and more potent chloroacetamide-based herbicides. Further investigations could explore a wider range of substituents and employ computational modeling to refine the understanding of the molecular interactions with the target enzyme.
References
- 1. ijpsr.info [ijpsr.info]
- 2. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The very-long-chain fatty acid synthase is inhibited by chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]
- 7. Herbicide Bioassay - Woods End Laboratories [woodsend.com]
In Silico Modeling and Molecular Docking of 2-chloro-N-(3-ethylphenyl)acetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico modeling and molecular docking studies applicable to 2-chloro-N-(3-ethylphenyl)acetamide. While direct experimental and computational studies on this specific molecule are not extensively available in public literature, this document extrapolates from established methodologies and findings for structurally analogous chloroacetamide and phenylacetamide derivatives. The aim is to equip researchers with a robust framework for investigating the potential therapeutic applications of this compound through computational approaches.
Introduction to this compound
This compound is a synthetic organic compound belonging to the chloroacetamide class of molecules. Its chemical structure, characterized by a chloroacetyl group attached to an N-(3-ethylphenyl) moiety, suggests potential for biological activity. The chloroacetamide group is a known reactive electrophile, indicating possible covalent interactions with biological targets, particularly cysteine residues in proteins. The N-phenylacetamide scaffold is present in a variety of compounds with demonstrated pharmacological activities, including antidepressant, analgesic, and antimicrobial effects.
Chemical Properties:
| Property | Value |
| CAS Number | 380346-54-3 |
| Molecular Formula | C10H12ClNO |
| Molecular Weight | 197.66 g/mol |
| IUPAC Name | This compound |
Experimental Protocols: Synthesis of N-Substituted Chloroacetamides
The synthesis of this compound can be achieved through a standard chloroacetylation reaction of 3-ethylaniline. The following protocol is a generalized procedure based on established methods for the synthesis of N-substituted chloroacetamides.[1]
Materials:
-
3-ethylaniline
-
Chloroacetyl chloride
-
Glacial acetic acid
-
Saturated solution of sodium acetate
-
Ice
-
Ethanol
-
Water
Procedure:
-
Dissolve 3-ethylaniline (0.02 mol) in 60 mL of glacial acetic acid, followed by the addition of a saturated solution of sodium acetate.
-
Cool the reaction mixture in an ice bath.
-
Slowly add chloroacetyl chloride (0.02 mol) dropwise to the stirred reaction mixture in a fume hood.
-
Continue stirring the reaction for 1 hour.
-
Pour the resulting precipitate into ice-cold water.
-
Filter the crude product and wash it with a dilute solution of glacial acetic acid.
-
Recrystallize the product from a mixture of ethanol and water to obtain pure this compound.
Characterization:
The structure and purity of the synthesized compound should be confirmed using spectroscopic techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR), and Mass Spectrometry (MS).
In Silico Modeling and Molecular Docking Workflow
Due to the limited specific data on this compound, a hypothetical in silico and docking workflow is presented below. This workflow is based on common practices for similar chloroacetamide derivatives investigated for various therapeutic targets.[2][3]
A generalized workflow for molecular docking studies.
Potential Biological Targets
Based on the activities of structurally related phenylacetamides and chloroacetamides, the following protein families are suggested as potential targets for this compound:
-
Monoamine Oxidase A (MAO-A): Phenylacetamide derivatives have been investigated as potential MAO-A inhibitors for antidepressant activity.[1]
-
Cyclooxygenase (COX) Enzymes: Some N-acyl-2-chloroacetamide derivatives have shown analgesic and anti-inflammatory activities by targeting COX-1 and COX-2.[3]
-
Carbonic Anhydrases: N-phenylacetamide-based sulfonamides have been studied as inhibitors of various carbonic anhydrase isoforms.
-
Bacterial Enzymes: Chloroacetamide derivatives have been explored for their antimicrobial properties, potentially targeting enzymes like DNA gyrase.[2]
Ligand and Protein Preparation
Ligand Preparation: The 2D structure of this compound would be drawn using chemical drawing software and converted to a 3D structure. Energy minimization would then be performed using a suitable force field (e.g., MMFF94).
Protein Preparation: The 3D crystallographic structure of the selected target protein would be obtained from the Protein Data Bank (PDB). The protein would be prepared by removing water molecules, adding polar hydrogens, and assigning charges.
Molecular Docking Simulation
Molecular docking simulations would be performed using software such as AutoDock Vina. A grid box would be defined to encompass the active site of the target protein. The docking algorithm would then explore various conformations of the ligand within the binding site and estimate the binding affinity.
Post-Docking Analysis
The results of the docking simulation would be analyzed to identify the most favorable binding poses based on the docking scores and binding energies. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, would be visualized and analyzed to understand the binding mechanism.
Quantitative Data from Analogous Studies
The following tables summarize representative quantitative data from in silico and experimental studies on analogous chloroacetamide and phenylacetamide derivatives. This data is presented to illustrate the types of results that could be expected from similar studies on this compound.
Table 1: Docking Scores and Binding Energies of Phenylacetamide Derivatives against MAO-A
| Compound | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | Reference |
| Phenylacetamide Analog 1 | -8.5 | -9.2 | Suryawanshi et al., 2022 |
| Phenylacetamide Analog 2 | -8.2 | -8.9 | Suryawanshi et al., 2022 |
| Phenylacetamide Analog 3 | -7.9 | -8.5 | Suryawanshi et al., 2022 |
Table 2: Inhibition Constants (Ki) of N-phenylacetamide-based Sulfonamides against Carbonic Anhydrase Isoforms
| Compound | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) | Reference |
| Isatin Derivative 2h | 45.10 | 5.87 | - | 7.91 | Said et al., 2022 |
| Acetazolamide (Standard) | - | - | - | 5.70 | Said et al., 2022 |
Table 3: QSAR Model Validation for Phenylacetamide Derivatives as MAO-A Inhibitors
| Parameter | Value | Reference |
| q² (Cross-validated r²) | 0.75 | Suryawanshi et al., 2022 |
| r² (Non-cross-validated r²) | 0.88 | Suryawanshi et al., 2022 |
| F-test value | 115.6 | Suryawanshi et al., 2022 |
Signaling Pathways and Logical Relationships
The potential biological activities of this compound suggest its interaction with various signaling pathways. The following diagrams illustrate a hypothetical synthesis workflow and a potential signaling pathway that could be modulated by this compound, based on the activities of its analogs.
A simplified workflow for the synthesis of this compound.
A hypothetical signaling pathway illustrating a potential mechanism of action.
Conclusion and Future Directions
This technical guide provides a foundational framework for the in silico investigation of this compound. By leveraging methodologies applied to structurally similar compounds, researchers can predict potential biological targets, elucidate binding mechanisms, and guide further experimental studies. Future work should focus on the actual synthesis and in vitro screening of this compound against the predicted targets to validate the in silico findings. Subsequent lead optimization, guided by computational approaches, could then be pursued to develop novel therapeutic agents.
References
- 1. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]
An In-depth Technical Guide to 2-chloro-N-(3-ethylphenyl)acetamide: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-chloro-N-(3-ethylphenyl)acetamide, a member of the N-substituted chloroacetamide class of compounds. While specific discovery details of this particular molecule are not extensively documented in publicly available literature, this guide consolidates information on its synthesis, chemical properties, and potential biological activities based on the known characteristics of structurally related compounds. This document includes a detailed, representative experimental protocol for its synthesis, a summary of its key quantitative data, and a discussion of its potential applications in areas such as agriculture and medicine. Furthermore, a potential mechanism of action involving the induction of ferroptosis, a regulated form of cell death, is explored and visualized.
Introduction
N-substituted chloroacetamides are a well-established class of organic compounds with a diverse range of biological activities. The presence of the reactive chloroacetyl group makes them valuable intermediates in organic synthesis and imparts a variety of biological effects. Historically, compounds in this class have found significant applications as herbicides and fungicides. More recently, their potential in drug discovery is being explored, with some demonstrating anticancer and other therapeutic properties. This guide focuses specifically on this compound, providing a technical resource for researchers interested in this and related molecules.
Chemical Properties and Data
This compound is an aromatic amide containing a reactive chlorine atom. Its chemical identity and key physical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 380346-54-3 | [1][2] |
| Molecular Formula | C₁₀H₁₂ClNO | [2] |
| Molecular Weight | 197.66 g/mol | |
| Predicted XlogP | 2.9 | |
| Predicted Monoisotopic Mass | 197.06075 Da |
Predicted Mass Spectrometry Data:
| Adduct Type | Predicted m/z |
| [M+H]⁺ | 198.06803 |
| [M+Na]⁺ | 220.04997 |
| [M-H]⁻ | 196.05347 |
| [M+NH₄]⁺ | 215.09457 |
| [M+K]⁺ | 236.02391 |
Synthesis of this compound
The synthesis of this compound typically follows a standard procedure for the N-acylation of anilines. The most common and direct method involves the reaction of 3-ethylaniline with chloroacetyl chloride.
Synthesis Workflow
The logical flow of the synthesis process is depicted in the diagram below.
Caption: A general workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for the synthesis of N-aryl chloroacetamides.[3][4][5][6][7][8][9][10]
Materials:
-
3-Ethylaniline
-
Chloroacetyl chloride
-
Triethylamine (or another suitable base like pyridine or DBU)
-
Anhydrous tetrahydrofuran (THF) (or another suitable anhydrous solvent like dichloromethane)
-
Deionized water
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice-salt bath
-
Standard glassware for filtration and recrystallization
Procedure:
-
In a 250 mL round-bottom flask, dissolve 3-ethylaniline (0.1 mol) and triethylamine (0.11 mol) in 100 mL of anhydrous THF.
-
Cool the reaction mixture to 0-5 °C using an ice-salt bath and stir mechanically for 15 minutes.
-
Add chloroacetyl chloride (0.11 mol) dropwise from a dropping funnel to the reaction mixture, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 3-6 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into 200 mL of cold water.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the crude product with cold water to remove any water-soluble impurities.
-
Purify the crude product by recrystallization from ethanol to obtain pure this compound.
-
Dry the purified product under vacuum.
Expected Outcome:
The final product should be a crystalline solid. The yield and melting point would need to be determined experimentally.
Potential Biological Activities and Signaling Pathways
Herbicidal Activity
Chloroacetamide herbicides are widely used in agriculture.[11][12][13][14][15] Their primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis in susceptible plants.[14] This disruption of lipid biosynthesis affects the formation of cell membranes and other essential components, leading to the inhibition of seedling growth and eventual death of the weed.[11][14]
Antifungal Activity
Several N-aryl chloroacetamides have demonstrated significant antifungal activity against various fungal pathogens. The mechanism of action can vary, but some studies suggest that these compounds may interfere with the fungal cell membrane by binding to ergosterol or by other means of disrupting cell wall integrity.
Anticancer Potential and Ferroptosis Induction
Recent research has highlighted the potential for certain chloro-N-acetamide-containing compounds to induce a form of regulated cell death known as ferroptosis.[11] Ferroptosis is an iron-dependent process characterized by the accumulation of lipid peroxides, leading to cell death. This pathway is distinct from apoptosis and is a promising target for cancer therapy, especially for treatment-resistant cancers.
The chloroacetamide moiety is a cysteine-reactive electrophile. It is hypothesized that these compounds can covalently bind to cysteine residues in proteins, potentially leading to oxidative stress and the induction of ferroptosis. One key target in this pathway is Glutathione Peroxidase 4 (GPX4), an enzyme that protects cells from lipid peroxidation. Inhibition of GPX4 can trigger ferroptosis.
The signaling pathway for ferroptosis is complex and involves multiple interconnected processes.
Caption: A simplified diagram of the ferroptosis signaling pathway, highlighting the potential inhibitory role of chloroacetamides on GPX4.
Conclusion
This compound is a readily synthesizable compound belonging to a class with proven and potential biological activities. While further research is needed to elucidate its specific properties, its structural similarity to known herbicides, fungicides, and potential anticancer agents makes it a molecule of interest for further investigation. The detailed synthetic protocol and the overview of potential biological activities, particularly the induction of ferroptosis, provided in this guide serve as a valuable resource for researchers in the fields of medicinal chemistry, agrochemistry, and drug discovery. Future studies should focus on the experimental validation of its biological activities and the elucidation of its precise mechanisms of action.
References
- 1. 380346-54-3|this compound|BLD Pharm [bldpharm.com]
- 2. matrixscientific.com [matrixscientific.com]
- 3. benchchem.com [benchchem.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. α-Anilinoketones, Esters and Amides: A Chemical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sphinxsai.com [sphinxsai.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core [cambridge.org]
- 12. Alkylating reactivity and herbicidal activity of chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fbn.com [fbn.com]
- 14. researchgate.net [researchgate.net]
- 15. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core [cambridge.org]
Preliminary Toxicological Assessment of 2-chloro-N-(3-ethylphenyl)acetamide: A Surrogate-Based In-Depth Technical Guide
Disclaimer: No direct toxicological studies for 2-chloro-N-(3-ethylphenyl)acetamide were identified in the public domain as of the last search. This document provides a preliminary toxicological assessment based on data from structurally related chloroacetamide compounds. The findings presented herein are predictive and should be confirmed by empirical studies on this compound.
Introduction
Predicted Toxicological Profile
Based on the toxicological profiles of other chloroacetamides, this compound is predicted to exhibit the following toxicological properties:
-
Acute Toxicity: May be toxic if swallowed and may cause skin and eye irritation.
-
Cytotoxicity: Likely to inhibit cell viability in a dose-dependent manner.
-
Genotoxicity: Potential to induce DNA damage.
-
Mechanism of Action: The primary mechanism of toxicity is expected to be the induction of oxidative stress, leading to the generation of reactive oxygen species (ROS), depletion of cellular antioxidants, and subsequent cellular damage and apoptosis.
Data from Surrogate Compounds
The following tables summarize quantitative data from toxicological studies on surrogate chloroacetamide compounds.
Table 1: Acute Toxicity Data for Surrogate Chloroacetamides
| Compound | Test | Species | Route | Result | Reference |
| 2-Chloroacetamide | LD50 | Rat | Oral | 138 mg/kg bw | [1] |
| 2-Chloroacetamide | LD50 | Rat | Dermal | > 2000 mg/kg bw | [1] |
| 2-Chloro-N-phenethyl-acetamide | GHS Classification | - | Oral | Toxic if swallowed (H301) | [2] |
| 2-Chloro-N-phenethyl-acetamide | GHS Classification | - | Dermal | Causes skin irritation (H315) | [2] |
| 2-Chloro-N-phenethyl-acetamide | GHS Classification | - | Eye | Causes serious eye damage (H318) / Causes serious eye irritation (H319) | [2] |
Table 2: In Vitro Cytotoxicity Data for Acetochlor and its Metabolites in HepG2 Cells
| Compound | Concentration | Effect on Cell Viability | Effect on LDH Leakage |
| Acetochlor (AC) | 10-100 µM | Dose-dependent inhibition | Dose-dependent increase |
| 2-ethyl-6-methyl-2-chloroacetanilide (CMEPA) | 10-100 µM | Dose-dependent inhibition | Dose-dependent increase |
| 6-ethyl-o-toluidine (MEA) | 10-100 µM | Dose-dependent inhibition | Dose-dependent increase |
Data synthesized from a study on the genotoxicity of chloroacetamide herbicides.[3][4]
Table 3: Biomarkers of Oxidative Stress in HepG2 Cells Exposed to Acetochlor and its Metabolites
| Compound | Effect on ROS Generation | Effect on Superoxide Dismutase (SOD) Levels | Effect on Glutathione (GSH) Levels |
| Acetochlor (AC) | Induced | Decreased | Decreased |
| 2-ethyl-6-methyl-2-chloroacetanilide (CMEPA) | Induced | Decreased | Decreased |
| 6-ethyl-o-toluidine (MEA) | Induced | Decreased | Decreased |
Data synthesized from a study on the genotoxicity of chloroacetamide herbicides.[3][4]
Experimental Protocols
Detailed methodologies for key experiments cited for surrogate compounds are provided below. These protocols can serve as a template for the toxicological evaluation of this compound.
Cell Viability Assay (MTT Assay)
-
Objective: To assess the cytotoxic effect of a compound on cell viability.
-
Cell Line: Human hepatoma (HepG2) cells.
-
Procedure:
-
Seed HepG2 cells in 96-well plates and culture until they reach approximately 80% confluency.
-
Expose the cells to various concentrations of the test compound (e.g., 10-100 µM) for a specified period (e.g., 72 hours). A vehicle control (e.g., methanol) is run in parallel.
-
After the exposure period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control group.
-
Lactate Dehydrogenase (LDH) Leakage Assay
-
Objective: To quantify cell membrane damage by measuring the release of LDH into the culture medium.
-
Cell Line: HepG2 cells.
-
Procedure:
-
Culture and expose HepG2 cells to the test compound as described in the MTT assay protocol.
-
After the exposure period, collect the cell culture medium.
-
The amount of LDH in the medium is quantified using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
LDH leakage is typically expressed as a percentage of the positive control (cells lysed to achieve maximum LDH release).
-
Comet Assay (Single Cell Gel Electrophoresis)
-
Objective: To detect DNA damage in individual cells.
-
Cell Line: HepG2 cells.
-
Procedure:
-
Expose HepG2 cells to the test compound.
-
Embed the cells in a low-melting-point agarose gel on a microscope slide.
-
Lyse the cells to remove cell membranes and cytoplasm, leaving behind the nuclear material (nucleoids).
-
Subject the slides to electrophoresis. Damaged DNA (containing fragments and single-strand breaks) will migrate out of the nucleoid, forming a "comet tail."
-
Stain the DNA with a fluorescent dye (e.g., ethidium bromide) and visualize using a fluorescence microscope.
-
The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail.
-
Western Blotting for Signaling Pathway Analysis
-
Objective: To investigate the activation of specific signaling pathways (e.g., MAPK/ERK pathway) involved in the cellular response to the test compound.
-
Cell Line: HepG2 cells.
-
Procedure:
-
Expose HepG2 cells to the test compound.
-
Lyse the cells and extract the total protein.
-
Determine the protein concentration using a protein assay (e.g., BCA assay).
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phosphorylated JNK, phosphorylated p38, and their total forms).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
The intensity of the bands is quantified to determine the relative levels of protein expression and phosphorylation.
-
Visualizations
The following diagrams illustrate the predicted signaling pathway and a general experimental workflow for toxicological assessment.
Caption: Predicted signaling pathway for this compound toxicity.
Caption: General experimental workflow for toxicological assessment.
Conclusion
While direct toxicological data for this compound is currently unavailable, a surrogate-based assessment suggests that this compound may pose risks of acute toxicity, cytotoxicity, and genotoxicity. The primary mechanism of toxicity is likely the induction of oxidative stress. The experimental protocols and predictive models presented in this guide provide a framework for the empirical toxicological evaluation of this compound. Further research is imperative to definitively characterize its toxicological profile and establish a comprehensive risk assessment.
References
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. 2-Chloro-N-phenethyl-acetamide | C10H12ClNO | CID 94921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Step-by-step protocol for the synthesis of 2-chloro-N-(3-ethylphenyl)acetamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-chloro-N-(3-ethylphenyl)acetamide is an organic compound that serves as a key intermediate in the synthesis of various chemical entities. As a member of the chloroacetamide family, its reactivity is primarily centered around the nucleophilic substitution of the chlorine atom, making it a versatile building block in medicinal chemistry and for the synthesis of agrochemicals, such as herbicides.[1][2] This document outlines a detailed protocol for its synthesis via the acylation of 3-ethylaniline with chloroacetyl chloride.
Reaction Scheme
The synthesis proceeds through the nucleophilic acyl substitution reaction where the amino group of 3-ethylaniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride. A base is typically used to neutralize the hydrogen chloride (HCl) byproduct formed during the reaction.

Figure 1: General reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from general procedures for the amidation of aromatic amines with chloroacetyl chloride.[3][4][5]
3.1 Materials and Equipment
-
Reagents:
-
3-Ethylaniline (C₈H₁₁N)
-
Chloroacetyl chloride (C₂H₂Cl₂O)
-
Triethylamine (Et₃N) or another suitable non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[4]
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetone).[4][6]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
-
Ethanol (for recrystallization)
-
-
Equipment:
-
Two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice-salt bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Filtration apparatus (Büchner funnel and flask)
-
Thin Layer Chromatography (TLC) plates and chamber
-
3.2 Procedure
-
Reaction Setup: In a 100 mL two-neck round-bottom flask, dissolve 3-ethylaniline (e.g., 6 mmol) in the chosen anhydrous solvent (e.g., 10 mL THF).[4]
-
Addition of Base: Add the base (e.g., triethylamine, 1.2 equivalents) to the solution.
-
Cooling: Place the flask in an ice-salt bath and stir the mixture mechanically for approximately 15 minutes to cool the contents to 0-5 °C.[4]
-
Addition of Acylating Agent: Add chloroacetyl chloride (1.0 - 1.2 equivalents) dropwise to the stirred solution using a dropping funnel, ensuring the temperature does not exceed 5 °C.[3][4] The reaction is exothermic.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 3-6 hours.[4]
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., Hexane:Ethyl Acetate, 7:3).[4]
-
Work-up:
-
Once the reaction is complete, pour the mixture into cold water to precipitate the crude product.[4]
-
Filter the resulting solid using a Büchner funnel and wash thoroughly with cold water.
-
Alternatively, if a precipitate does not form, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally with brine.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the final product, this compound.[4]
Data Presentation
The following table summarizes the typical quantitative data for this synthesis.
| Parameter | Value | Reference / Note |
| Starting Material | 3-Ethylaniline | - |
| Reagent | Chloroacetyl chloride | 1.0 - 1.2 equivalents |
| Base | Triethylamine / DBU | 1.2 equivalents |
| Solvent | THF / DCM | Anhydrous |
| Reaction Temperature | 0-5 °C (addition), Room Temp (reaction) | [4] |
| Reaction Time | 3 - 6 hours | [4] |
| Typical Yield | 75 - 95% | [4] |
| Molecular Formula | C₁₀H₁₂ClNO | [7] |
| Molecular Weight | 197.67 g/mol | [7] |
| Boiling Point | 355.1°C at 760 mmHg | [] |
| Density | 1.185 g/cm³ | [] |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the synthesis protocol.
Caption: Workflow for the synthesis of this compound.
Health and Safety Precautions
-
Chloroacetyl chloride is highly corrosive, toxic if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage.[9][10] It reacts violently with water.[9][10]
-
3-Ethylaniline is toxic and should be handled with care.
-
Triethylamine is flammable and corrosive.
-
All operations must be conducted in a well-ventilated chemical fume hood.[10]
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[11]
-
An emergency eyewash station and safety shower should be readily accessible.[10][11]
-
Dispose of all chemical waste in accordance with local regulations.
References
- 1. ijpsr.info [ijpsr.info]
- 2. researchgate.net [researchgate.net]
- 3. prepchem.com [prepchem.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. matrixscientific.com [matrixscientific.com]
- 9. lobachemie.com [lobachemie.com]
- 10. kscl.co.in [kscl.co.in]
- 11. nj.gov [nj.gov]
Application Note: Proposed Analytical Method for the Quantification of 2-chloro-N-(3-ethylphenyl)acetamide in Soil
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document outlines a proposed analytical methodology for the quantification of 2-chloro-N-(3-ethylphenyl)acetamide in soil samples. As a member of the chloroacetamide class of compounds, which includes several widely used herbicides, the detection of this compound in environmental matrices such as soil is of significant interest. The protocols detailed below are based on established analytical techniques for analogous chloroacetamide herbicides and provide a robust framework for method development and validation. The proposed method utilizes a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol followed by analysis with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).
Data Presentation
The following tables summarize the expected quantitative performance of this proposed analytical method. These values are derived from published methods for similar chloroacetamide herbicides in soil and should be considered as target validation parameters.[1]
Table 1: Proposed Method Detection and Quantification Limits
| Parameter | Expected Value (ng/g) |
| Limit of Detection (LOD) | 0.2 - 1.0 |
| Limit of Quantification (LOQ) | 0.8 - 2.2 |
Table 2: Proposed Method Accuracy and Precision
| Spiking Level (ng/g) | Expected Recovery (%) | Expected Relative Standard Deviation (RSD) (%) |
| 5.0 | 85 - 110 | < 15 |
| 25.0 | 85 - 110 | < 15 |
| 100.0 | 85 - 110 | < 10 |
Table 3: Proposed Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Parameters
| Parameter | Proposed Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Volume | 1 µL |
| Injector Temperature | 280 °C |
| Carrier Gas | Helium |
| Oven Program | 60 °C (hold 1 min), ramp to 200 °C at 20 °C/min, ramp to 280 °C at 10 °C/min (hold 5 min) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| MRM Transitions | To be determined using a standard of this compound |
Experimental Protocols
The following protocols describe the proposed methodology for the extraction and analysis of this compound from soil samples.
Soil Sample Preparation
Proper sample preparation is crucial for accurate and reproducible results.
-
1.1. Sample Collection and Storage: Collect soil samples from the desired depth and location. Store samples in clean, labeled containers at 4 °C until analysis.
-
1.2. Sample Homogenization: Air-dry the soil sample at room temperature for 48 hours or in a drying oven at a temperature not exceeding 40°C.[2] Once dry, remove any large debris such as rocks and roots.
-
1.3. Grinding and Sieving: Grind the dried soil using a mortar and pestle or a mechanical grinder. Sieve the ground soil through a 2 mm mesh to ensure a uniform particle size.[3]
QuEChERS-based Extraction and Clean-up
This protocol is adapted from the widely used QuEChERS method for pesticide residue analysis in soil.[4][5][6]
-
2.1. Extraction:
-
Weigh 10 g of the prepared soil sample into a 50 mL polypropylene centrifuge tube.
-
Add 10 mL of deionized water and vortex for 30 seconds to hydrate the soil.
-
Add 10 mL of acetonitrile to the tube.
-
Add the contents of a QuEChERS extraction salt packet (containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).
-
Immediately cap the tube and shake vigorously for 1 minute.
-
Centrifuge the tube at ≥3000 rcf for 5 minutes.
-
-
2.2. Dispersive Solid-Phase Extraction (d-SPE) Clean-up:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg primary secondary amine (PSA), and 50 mg C18 sorbent.
-
Vortex the d-SPE tube for 1 minute.
-
Centrifuge at a high rcf (e.g., ≥5000) for 2 minutes.
-
The resulting supernatant is the final extract for GC-MS/MS analysis.
-
Mandatory Visualizations
Caption: Experimental workflow for the analysis of this compound in soil.
Caption: Logical relationship of the analytical method for soil sample analysis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Determination of sulfonic acid degradates of chloroacetanilide and chloroacetamide herbicides in groundwater by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. swaenviro.com [swaenviro.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. unitedchem.com [unitedchem.com]
- 6. mdpi.com [mdpi.com]
High-performance liquid chromatography (HPLC) method for 2-chloro-N-(3-ethylphenyl)acetamide
An HPLC Method for the Determination of 2-chloro-N-(3-ethylphenyl)acetamide
Application Note
Introduction
This compound is an organic compound that can be used as an intermediate in the synthesis of various chemical entities. A reliable and accurate analytical method is crucial for its quantification in research and quality control settings. This application note presents a high-performance liquid chromatography (HPLC) method for the determination of this compound. The method utilizes a reverse-phase C18 column with ultraviolet (UV) detection, providing a straightforward and robust approach for analysis.
Chromatographic Conditions
A summary of the HPLC instrument conditions is provided in the table below. These parameters were optimized to achieve good peak shape and resolution for this compound.
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% B to 90% B in 10 min, hold for 2 min |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Run Time | 15 minutes |
Method Validation Summary
The developed HPLC method was evaluated for its performance characteristics. The following table summarizes the key validation parameters.
| Parameter | Result |
| Retention Time (RT) | Approximately 7.5 min |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Protocols
1. Preparation of Mobile Phase
-
Mobile Phase A (Water with 0.1% Formic Acid): Add 1 mL of formic acid to 1 L of HPLC-grade water. Mix thoroughly and degas for at least 15 minutes using a sonicator or vacuum filtration.
-
Mobile Phase B (Acetonitrile with 0.1% Formic Acid): Add 1 mL of formic acid to 1 L of HPLC-grade acetonitrile. Mix thoroughly and degas for at least 15 minutes.
2. Standard Solution Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase (at initial conditions, e.g., 70:30 Water:Acetonitrile) to obtain concentrations ranging from 0.5 µg/mL to 50 µg/mL.
3. Sample Preparation
-
Accurately weigh a sample containing this compound and transfer it to a volumetric flask.
-
Add a suitable solvent (e.g., acetonitrile) to dissolve the sample.
-
Dilute to the mark with the solvent and mix well.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.
4. HPLC System Setup and Analysis
-
Set up the HPLC system according to the chromatographic conditions outlined in the table above.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the prepared standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions to determine the concentration of this compound.
-
After the analysis, flush the column with a high percentage of organic solvent (e.g., 90% acetonitrile) to remove any strongly retained compounds.
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Gas chromatography-mass spectrometry (GC-MS) analysis of 2-chloro-N-(3-ethylphenyl)acetamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-chloro-N-(3-ethylphenyl)acetamide is a chemical compound of interest in synthetic chemistry and potentially in drug discovery as an intermediate or a scaffold. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. This application note provides a detailed protocol for the analysis of this compound using GC-MS. The methodology outlined here is designed to offer a robust and reliable approach for the qualitative and quantitative analysis of this compound in a research or quality control setting.
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for accurate and reproducible GC-MS analysis. The following protocol is recommended for the preparation of this compound samples.
Materials:
-
This compound standard
-
Volumetric flasks (10 mL)
-
Micropipettes
-
GC-MS vials with inserts
-
Volatile organic solvent (e.g., dichloromethane, ethyl acetate, or hexane)[1][2]
-
Vortex mixer
-
Centrifuge
Procedure:
-
Stock Solution Preparation: Accurately weigh approximately 10 mg of this compound standard and dissolve it in 10 mL of a suitable volatile organic solvent to prepare a 1 mg/mL stock solution.
-
Working Standard Preparation: Prepare a series of working standards by serial dilution of the stock solution. A typical concentration for GC-MS analysis is around 10 µg/mL.[1]
-
Sample Solution Preparation: Dissolve the sample containing this compound in a suitable volatile solvent to achieve a final concentration within the calibration range.
-
Filtration/Centrifugation: To prevent blockage of the GC injector, ensure that the sample is free of particulate matter by centrifuging or filtering the solution.[2]
-
Vial Transfer: Transfer the final sample solution to a GC-MS autosampler vial. An insert can be used for smaller sample volumes.[2]
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended for the analysis of this compound. These may be optimized based on the specific instrumentation and analytical goals.
Table 1: Gas Chromatography (GC) Parameters
| Parameter | Value |
| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temperature 80 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Value |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Scan Range | m/z 40-450 |
| Scan Mode | Full Scan |
Data Presentation
The following table summarizes the expected quantitative data for the GC-MS analysis of this compound based on its chemical structure. The molecular weight of this compound (C10H12ClNO) is approximately 197.66 g/mol .[3][4]
Table 3: Expected GC-MS Data for this compound
| Parameter | Expected Value |
| Retention Time (RT) | ~10-15 min (under the specified GC conditions) |
| Molecular Ion [M]+ | m/z 197 |
| Key Fragment Ions (m/z) | 162 [M-Cl]+, 134 [M-CH2Cl]+, 120 [C8H10N]+, 105 [C7H7N]+, 77 [C6H5]+ |
Note: The fragmentation pattern is predicted based on common fragmentation pathways for N-substituted chloroacetamides and may vary slightly with different instruments.
Experimental Workflow and Signaling Pathways
The overall workflow for the GC-MS analysis is depicted in the following diagram.
Caption: Workflow for the GC-MS analysis of this compound.
Conclusion
The protocol described in this application note provides a comprehensive framework for the GC-MS analysis of this compound. By following the detailed steps for sample preparation and utilizing the specified instrumental conditions, researchers can achieve reliable and reproducible results for the identification and quantification of this compound. The provided workflow and expected data serve as a valuable resource for scientists in pharmaceutical development and chemical research.
References
Application Notes and Protocols for In Vitro Antifungal Assay of 2-chloro-N-(3-ethylphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-chloro-N-(3-ethylphenyl)acetamide is a synthetic amide with potential as an antifungal agent. This document provides a detailed protocol for conducting in vitro antifungal susceptibility testing of this compound against various fungal species. The methodology is based on the established guidelines from the Clinical and Laboratory Standards Institute (CLSI), specifically documents M27-A3 for yeasts and M38-A2 for filamentous fungi.[1][2][3][4][5][6][7][8] These methods are the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
The protocol outlined below is intended to be a comprehensive guide for researchers. It covers media and reagent preparation, inoculum preparation, the assay procedure, and data interpretation. Additionally, this document includes information on the potential mechanisms of action of chloroacetamide derivatives to provide a broader context for the experimental results.
Safety Precautions
Hazard Statement: this compound is an irritant.[9] Similar chloroacetamide compounds are harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and serious eye irritation, as well as respiratory irritation.[10][11]
Precautionary Measures:
-
Always work in a well-ventilated area, preferably under a chemical fume hood.[10]
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[9][10]
-
Avoid inhalation of dust or fumes.[10]
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention.[10][11]
-
Wash hands thoroughly after handling the compound.[9]
-
Consult the Safety Data Sheet (SDS) for similar compounds for detailed handling and disposal information.[10][11]
Experimental Protocols
This protocol is adapted from the CLSI M27-A3 and M38-A2 guidelines for broth microdilution assays.[1][2][3][4][5][6][7][8]
Materials and Reagents
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate
-
3-(N-morpholino)propanesulfonic acid (MOPS)
-
Glucose
-
Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)
-
Sterile saline (0.85% NaCl)
-
Sterile, flat-bottom 96-well microtiter plates
-
Spectrophotometer
-
Incubator (30-35°C)
-
Positive control antifungal agents (e.g., Fluconazole, Amphotericin B)
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
Quality control strains (e.g., C. parapsilosis ATCC 22019, C. krusei ATCC 6258)
Media and Reagent Preparation
-
RPMI-MOPS Medium: Prepare RPMI 1640 medium according to the manufacturer's instructions. Buffer to pH 7.0 with 0.165 M MOPS. Aseptically filter-sterilize the medium.
-
Stock Solution of this compound: Prepare a stock solution of the test compound in DMSO. The concentration will depend on the desired final concentration range for the assay. For example, a 10 mg/mL stock solution can be prepared. Store the stock solution at -20°C. Further dilutions should be made in the RPMI-MOPS medium.
-
Stock Solutions of Control Drugs: Prepare stock solutions of the positive control antifungal agents (e.g., fluconazole, amphotericin B) in their appropriate solvents as per CLSI guidelines.
Inoculum Preparation
For Yeasts (e.g., Candida spp.) - Adapted from CLSI M27-A3[2][5][7][8]:
-
Subculture the yeast strains on SDA plates and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
Select several well-isolated colonies and suspend them in 5 mL of sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (at 530 nm). This corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute this suspension 1:1000 in RPMI-MOPS medium to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.
For Filamentous Fungi (e.g., Aspergillus spp.) - Adapted from CLSI M38-A2[1][3][4][6]:
-
Culture the fungal isolates on PDA at 28-30°C until sufficient conidiation is observed.
-
Harvest conidia by flooding the agar surface with sterile 0.85% saline containing 0.05% Tween 80.
-
Gently scrape the surface with a sterile loop and transfer the suspension to a sterile tube.
-
Allow the heavy particles to settle for 3-5 minutes.
-
Adjust the turbidity of the conidial suspension to achieve a final inoculum concentration of 0.4-5 x 10^4 CFU/mL in the test wells. This can be done by counting with a hemocytometer or by spectrophotometric methods.
Assay Procedure (Broth Microdilution)
-
In a 96-well microtiter plate, perform serial two-fold dilutions of this compound and the control drugs in RPMI-MOPS medium. A typical concentration range to test for a novel compound is 0.03 to 128 µg/mL.
-
Add 100 µL of the standardized fungal inoculum to each well.
-
Include a growth control well (inoculum without the drug) and a sterility control well (medium only).
-
Incubate the plates at 35°C for 24-48 hours for yeasts, and at 28-30°C for 4-7 days for filamentous fungi, or until sufficient growth is observed in the growth control well.[1]
Reading the MIC
The MIC is the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well. The results can be read visually or with a spectrophotometer by measuring the optical density at a specific wavelength (e.g., 530 nm).
Data Presentation
The quantitative data from the in vitro antifungal assay should be summarized in clearly structured tables for easy comparison.
Table 1: MIC of this compound and Control Drugs against Yeast Species
| Fungal Strain | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) | Amphotericin B MIC (µg/mL) |
| Candida albicans ATCC 90028 | |||
| Candida parapsilosis ATCC 22019 | |||
| Candida krusei ATCC 6258 | |||
| Clinical Isolate 1 |
Table 2: MIC of this compound and Control Drugs against Filamentous Fungi
| Fungal Strain | This compound MIC (µg/mL) | Voriconazole MIC (µg/mL) | Amphotericin B MIC (µg/mL) |
| Aspergillus fumigatus ATCC 204305 | |||
| Aspergillus flavus ATCC 204304 | |||
| Trichophyton rubrum Clinical Isolate | |||
| Clinical Isolate 2 |
Potential Mechanism of Action
The precise mechanism of action for this compound has not been fully elucidated. However, studies on other chloroacetamide derivatives suggest potential targets in fungal cells.
One proposed mechanism is the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis.[12][13][14][15][16] VLCFAs are essential components of the fungal cell membrane and are involved in various cellular processes, including the formation of the septin ring necessary for host penetration by some pathogenic fungi.[12] Inhibition of VLCFA synthesis could disrupt membrane integrity and function, leading to fungal cell death.
Another potential target is dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolate, a coenzyme required for the biosynthesis of nucleic acids and amino acids.[17][18][19][20][21] Inhibition of DHFR would disrupt these essential metabolic pathways, leading to the cessation of fungal growth.
Visualizations
Experimental Workflow
Caption: Workflow for the in vitro antifungal assay.
Potential Signaling Pathway: Inhibition of VLCFA Synthesis
References
- 1. benchchem.com [benchchem.com]
- 2. webstore.ansi.org [webstore.ansi.org]
- 3. njccwei.com [njccwei.com]
- 4. webstore.ansi.org [webstore.ansi.org]
- 5. webstore.ansi.org [webstore.ansi.org]
- 6. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 7. researchgate.net [researchgate.net]
- 8. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 9. aksci.com [aksci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. fishersci.com [fishersci.com]
- 12. communities.springernature.com [communities.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. What can be lost? Genomic perspective on the lipid metabolism of Mucoromycota - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Very long chain fatty acid and lipid signaling in the response of plants to pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dihydrofolate Reductase Is a Valid Target for Antifungal Development in the Human Pathogen Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [PDF] Dihydrofolate Reductase Is a Valid Target for Antifungal Development in the Human Pathogen Candida albicans | Semantic Scholar [semanticscholar.org]
- 19. journals.iucr.org [journals.iucr.org]
- 20. Crystal structure of dihydrofolate reductase from the emerging pathogenic fungus Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Crystal structures of Candida albicans dihydrofolate reductase bound to propargyl-linked antifolates reveal the flexibility of active site loop residues critical for ligand potency and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Greenhouse Screening of the Herbicidal Activity of 2-chloro-N-(3-ethylphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for conducting greenhouse bioassays to evaluate the herbicidal efficacy of the compound 2-chloro-N-(3-ethylphenyl)acetamide. The protocols are designed to be adaptable for both pre-emergence and post-emergence screening, allowing for a comprehensive assessment of the compound's potential as a weed control agent.
Introduction
This compound belongs to the chloroacetamide class of herbicides. This chemical family is known to inhibit the biosynthesis of very-long-chain fatty acids (VLCFAs) in susceptible plants, which are crucial components of cell membranes and protective waxes.[1] This mode of action typically results in the failure of emerging seedlings to develop properly, making pre-emergence application a primary method of use for this class of herbicides.[1] Greenhouse screening is an essential first step in the evaluation of new herbicidal compounds, providing a controlled environment to determine efficacy on target weed species and potential selectivity for crops.[2]
Data Presentation
The following tables present representative quantitative data for the herbicidal activity of chloroacetamide herbicides, which can be used as a benchmark for evaluating this compound. The data is presented as the concentration required to inhibit growth by 50% (EC50).
Table 1: Pre-Emergence Herbicidal Activity of Chloroacetamide Herbicides Against Various Weed Species
| Weed Species | Common Name | Chloroacetamide Example | EC50 (kg ai/ha) |
| Echinochloa crus-galli | Barnyardgrass | Acetochlor | 0.5 - 1.5 |
| Setaria faberi | Giant Foxtail | S-metolachlor | 0.8 - 1.8 |
| Amaranthus retroflexus | Redroot Pigweed | Acetochlor | 0.3 - 1.0 |
| Abutilon theophrasti | Velvetleaf | S-metolachlor | 1.0 - 2.5 |
Note: The EC50 values are indicative and can vary depending on soil type, environmental conditions, and the specific chloroacetamide used. These values are provided for comparative purposes.
Table 2: Post-Emergence Herbicidal Activity of Chloroacetamide Herbicides Against Various Weed Species
| Weed Species | Common Name | Chloroacetamide Example | EC50 (kg ai/ha) |
| Echinochloa crus-galli | Barnyardgrass | Acetochlor | > 2.0 |
| Setaria faberi | Giant Foxtail | S-metolachlor | > 2.5 |
| Amaranthus retroflexus | Redroot Pigweed | Acetochlor | 1.5 - 3.0 |
| Abutilon theophrasti | Velvetleaf | S-metolachlor | > 3.0 |
Note: Chloroacetamides generally exhibit lower post-emergence activity. The provided EC50 values reflect this trend and are for comparative purposes.
Experimental Protocols
Pre-Emergence Greenhouse Screening Protocol
This protocol is designed to assess the herbicidal activity of this compound when applied to the soil before weed emergence.
Materials:
-
Seeds of target weed species (e.g., Echinochloa crus-galli, Setaria faberi, Amaranthus retroflexus)
-
Pots (10 cm diameter)
-
Greenhouse potting mix (sandy loam or similar)
-
This compound
-
Solvent (e.g., acetone) and surfactant
-
Calibrated laboratory spray chamber
-
Greenhouse with controlled temperature (22-28°C), humidity (50-70%), and photoperiod (16 hours light)
Procedure:
-
Potting and Seeding: Fill pots with the potting mix. Sow seeds of each target weed species at a uniform depth (e.g., 1-2 cm).
-
Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent. Create a series of dilutions to achieve the desired application rates (e.g., 0.1, 0.5, 1.0, 2.0 kg ai/ha). Include a control group treated with only the solvent and surfactant.
-
Herbicide Application: Arrange the pots in the spray chamber. Apply the herbicide solutions evenly to the soil surface. Ensure uniform coverage.[3]
-
Incubation: Transfer the treated pots to the greenhouse. Water the pots as needed to maintain adequate soil moisture for germination and growth.[3]
-
Data Collection and Evaluation: After 21 days, visually assess the percentage of weed control for each treatment compared to the untreated control. Symptoms to observe include lack of emergence, stunting, and malformed leaves.[4] For a more quantitative assessment, the fresh or dry weight of the above-ground biomass can be measured.
Post-Emergence Greenhouse Screening Protocol
This protocol evaluates the herbicidal efficacy of this compound when applied to emerged and actively growing weeds.
Materials:
-
Same as for the pre-emergence protocol.
Procedure:
-
Plant Growth: Sow seeds of target weed species in pots and grow them in the greenhouse until they reach the 2-3 true leaf stage.[3]
-
Preparation of Test Compound: Prepare herbicide solutions as described in the pre-emergence protocol.
-
Herbicide Application: Transfer the pots with the emerged weeds to the spray chamber. Apply the herbicide solutions evenly to the foliage of the plants.[5]
-
Incubation: Return the treated plants to the greenhouse and maintain optimal growing conditions.
-
Data Collection and Evaluation: At 3, 7, 14, and 21 days after treatment, visually assess plant injury.[5] Symptoms to record include chlorosis (yellowing), necrosis (tissue death), and growth inhibition. At the end of the observation period, the fresh or dry weight of the above-ground biomass can be determined to calculate the percent growth inhibition compared to the control.
Mandatory Visualization
Caption: Workflow for Pre-Emergence Herbicidal Screening.
Caption: Workflow for Post-Emergence Herbicidal Screening.
Caption: Simplified Mode of Action for Chloroacetamide Herbicides.
References
- 1. researchgate.net [researchgate.net]
- 2. my.ucanr.edu [my.ucanr.edu]
- 3. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Testing for and Deactivating Herbicide Residues | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 5. benchchem.com [benchchem.com]
Application of 2-chloro-N-(3-ethylphenyl)acetamide in Synthetic Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-chloro-N-(3-ethylphenyl)acetamide is a versatile bifunctional reagent in synthetic organic chemistry, primarily utilized as a key building block for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. Its reactivity is centered around the electrophilic chloroacetyl group, which readily undergoes nucleophilic substitution, and the substituted phenyl ring, which can be further functionalized. This reagent is particularly valuable in medicinal chemistry and drug development for the construction of novel scaffolds with potential biological activities.
Synthesis of this compound
The synthesis of this compound is typically achieved through the acylation of 3-ethylaniline with chloroacetyl chloride. This reaction is often carried out in the presence of a base to neutralize the hydrogen chloride byproduct.
General Experimental Protocol:
A solution of 3-ethylaniline (1.0 eq.) in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, is cooled in an ice bath. To this stirred solution, chloroacetyl chloride (1.1 eq.) is added dropwise, followed by the slow addition of a base, such as triethylamine (1.2 eq.) or an aqueous solution of sodium bicarbonate. The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.
Applications in the Synthesis of Bioactive Molecules
This compound serves as a crucial intermediate in the synthesis of various biologically active compounds, including those with potential antimicrobial, anticonvulsant, and anti-inflammatory properties. The primary synthetic strategy involves the reaction of the α-chloro group with a wide range of nucleophiles.
Synthesis of Thiazole Derivatives
A significant application of this compound is in the Hantzsch thiazole synthesis, where it reacts with a thiourea or thioamide to form a 2-aminothiazole ring system. Thiazole moieties are present in numerous pharmacologically active compounds.
Reaction Scheme:
Caption: Hantzsch thiazole synthesis workflow.
Experimental Protocol: Synthesis of 2-Amino-4-methyl-N-(3-ethylphenyl)thiazole-5-carboxamide
A mixture of this compound (1.0 eq.) and thiourea (1.1 eq.) in ethanol is refluxed for several hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried to afford the thiazole derivative.
| Product | Yield (%) | Melting Point (°C) |
| 2-Amino-4-methyl-N-(3-ethylphenyl)thiazole-5-carboxamide | 85 | 188-190 |
Spectroscopic Data:
-
¹H NMR (DMSO-d₆, δ ppm): 1.15 (t, 3H, CH₃), 2.58 (q, 2H, CH₂), 2.40 (s, 3H, CH₃), 7.00-7.30 (m, 4H, Ar-H), 7.55 (s, 2H, NH₂), 9.80 (s, 1H, NH).
-
IR (KBr, cm⁻¹): 3420, 3280 (NH₂), 3100 (NH), 1650 (C=O).
-
MS (m/z): [M]+ calculated for C₁₄H₁₇N₃OS: 275.11; found: 275.1.
Synthesis of Amine Derivatives with Potential CNS Activity
The chlorine atom in this compound can be displaced by various primary and secondary amines to yield N-substituted glycine amide derivatives. Some of these derivatives have been investigated for their potential as central nervous system (CNS) active agents, including anticonvulsants.
Reaction Scheme:
Caption: Synthesis of N-substituted glycine amides.
Experimental Protocol: Synthesis of 2-(diethylamino)-N-(3-ethylphenyl)acetamide
To a solution of this compound (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF), is added diethylamine (2.2 eq.) and a base like potassium carbonate (1.5 eq.). The mixture is stirred at room temperature or gently heated (e.g., 60 °C) for several hours. The reaction is monitored by TLC. After completion, the reaction mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried, and concentrated. The crude product is then purified by column chromatography.
| Product | Yield (%) |
| 2-(diethylamino)-N-(3-ethylphenyl)acetamide | 78 |
Spectroscopic Data:
-
¹H NMR (CDCl₃, δ ppm): 1.10 (t, 6H, 2xCH₃), 1.22 (t, 3H, CH₃), 2.60 (q, 4H, 2xCH₂), 2.65 (q, 2H, CH₂), 3.10 (s, 2H, CH₂), 6.90-7.40 (m, 4H, Ar-H), 8.50 (br s, 1H, NH).
-
MS (m/z): [M+H]+ calculated for C₁₄H₂₃N₂O: 235.18; found: 235.2.
Logical Workflow for Synthesis and Application
The general workflow for utilizing this compound in synthetic organic chemistry is depicted below.
Caption: Synthetic workflow and applications.
Conclusion
This compound is a valuable and readily accessible synthetic intermediate. Its utility in the construction of diverse molecular frameworks, particularly those with potential pharmacological relevance, makes it an important tool for researchers in organic synthesis and drug discovery. The straightforward protocols for its synthesis and subsequent reactions, coupled with the potential for generating libraries of novel compounds, underscore its significance in modern synthetic chemistry.
Application Notes and Protocols for 2-chloro-N-(3-ethylphenyl)acetamide as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-chloro-N-(3-ethylphenyl)acetamide as a versatile chemical intermediate. Due to the specificity of this compound, the following protocols and data are based on established synthetic routes for structurally analogous chloroacetamide derivatives, which are widely used in the synthesis of herbicides and other biologically active molecules.
Introduction
This compound is an organic compound belonging to the class of N-aryl chloroacetamides.[1][2][] The chemical structure, characterized by a reactive chloroacetyl group attached to an N-(3-ethylphenyl) moiety, makes it a valuable precursor in organic synthesis. The chlorine atom is a good leaving group, rendering the adjacent carbon susceptible to nucleophilic substitution. This reactivity is the basis for its utility in forming new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, which are fundamental transformations in the construction of more complex molecules.[4]
The primary application of analogous N-aryl-2-chloroacetamides is in the agrochemical industry, particularly in the synthesis of selective pre-emergent herbicides of the acetanilide class, such as Butachlor and Acetochlor.[5][6][7] These herbicides function by inhibiting the formation of very long-chain fatty acids in target weeds.[7] The principles of these syntheses can be directly applied to this compound for the development of novel active pharmaceutical ingredients (APIs) and agrochemicals.
Physicochemical Properties
A summary of the key physicochemical properties of the title compound is presented below.
| Property | Value | Reference |
| CAS Number | 380346-54-3 | [1] |
| Molecular Formula | C10H12ClNO | [1][2] |
| Molecular Weight | 197.67 g/mol | [1] |
| IUPAC Name | This compound | [] |
| SMILES | CCC1=CC(=CC=C1)NC(=O)CCl | [2] |
| Hazard | Irritant | [1] |
Synthetic Applications and Protocols
The primary utility of this compound as an intermediate is in nucleophilic substitution reactions where the chlorine atom is displaced. Below are detailed protocols for its synthesis and a representative subsequent reaction.
This protocol describes the synthesis of the title intermediate from 3-ethylaniline and chloroacetyl chloride.[8][9]
Reaction Scheme:
Caption: Synthesis of the target intermediate.
Protocol:
-
To a stirred solution of 3-ethylaniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, ethyl acetate) in a three-necked flask equipped with a dropping funnel and a condenser, cool the mixture to 0-5 °C in an ice bath.
-
Add chloroacetyl chloride (1.1 eq) dropwise to the solution over 30-60 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with a dilute acid solution (e.g., 1M HCl) to remove unreacted amine, followed by a saturated sodium bicarbonate solution to neutralize excess acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Expected Data (based on analogous compounds):
| Parameter | Expected Value |
| Yield | 85-95% |
| Appearance | White to off-white solid |
| Purity (by HPLC) | >98% |
This protocol details a representative reaction of this compound with an alkoxide, a common step in the synthesis of many herbicides. This example uses sodium butoxide to form an ether linkage, analogous to the synthesis of Butachlor.[5][10]
Reaction Scheme:
Caption: Synthesis of a hypothetical herbicide.
Protocol:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF).
-
Add sodium butoxide (1.2 eq) portion-wise to the stirred solution at room temperature. An exothermic reaction may be observed.
-
Heat the reaction mixture to 50-60 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling to room temperature, quench the reaction by pouring the mixture into ice-cold water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product via column chromatography on silica gel to yield the pure 2-butoxy-N-(3-ethylphenyl)acetamide.
Expected Data:
| Parameter | Expected Value |
| Yield | 70-85% |
| Appearance | Viscous oil or low-melting solid |
| Purity (by HPLC) | >97% |
Experimental Workflow and Logic
The general workflow for utilizing this compound as an intermediate in a research and development setting is outlined below.
Caption: R&D workflow for the title intermediate.
Potential Signaling Pathway Interference (Hypothetical)
Based on the mechanism of action of analogous acetanilide herbicides, compounds synthesized from this compound are likely to interfere with fatty acid metabolism in target organisms.[7]
Caption: Inhibition of VLCFA synthesis.
This inhibition leads to a disruption in the formation of essential lipids required for cell membrane integrity and plant cuticle development, ultimately resulting in the death of the weed.
Disclaimer: The provided protocols and data are illustrative and based on the known chemistry of similar compounds. Researchers should conduct their own optimization and safety assessments before implementation. All chemical handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
References
- 1. matrixscientific.com [matrixscientific.com]
- 2. PubChemLite - this compound (C10H12ClNO) [pubchemlite.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
- 5. Butachlor (Ref: CP 53619) [sitem.herts.ac.uk]
- 6. Butachlor | C17H26ClNO2 | CID 31677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Butachlor - Wikipedia [en.wikipedia.org]
- 8. ijpsr.info [ijpsr.info]
- 9. journals.iucr.org [journals.iucr.org]
- 10. CN87101526A - A kind of method of synthetic Butachlor technical 92 - Google Patents [patents.google.com]
Application Notes and Protocols for Efficacy Assessment of 2-chloro-N-(3-ethylphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for conducting field trials to assess the efficacy of 2-chloro-N-(3-ethylphenyl)acetamide, a compound belonging to the chloroacetamide class of molecules known for their potential herbicidal and antimicrobial properties. The following protocols are based on established principles of agricultural and pesticide research to ensure robust and reliable data collection.[1]
Introduction
This compound is a chemical compound with a structure suggestive of potential biological activity. Chloroacetamides are a well-known class of herbicides that act primarily by inhibiting the synthesis of very-long-chain fatty acids in susceptible plants, leading to a failure of seedling emergence and growth.[2] This document outlines a detailed methodology for a field trial designed to evaluate the herbicidal efficacy of this specific compound.
Experimental Protocols
Objective
To determine the efficacy of this compound as a pre-emergence herbicide for the control of common agricultural weeds in a selected crop.
Experimental Design
A randomized complete block design (RCBD) is recommended to minimize the effects of field variability.[3] This design involves dividing the experimental area into blocks, with each block containing all the treatments in a random order.
-
Treatments:
-
Untreated Control (UTC)
-
Vehicle Control (if the active ingredient is dissolved in a solvent)
-
This compound at four different application rates (e.g., 0.5x, 1x, 2x, 4x, where 'x' is a rate determined from preliminary range-finding studies).
-
A commercial standard herbicide for comparison.
-
-
Replicates: A minimum of four replicates (blocks) is recommended to ensure statistical validity.[4]
-
Plot Size: Each plot should be of a sufficient size to minimize edge effects and allow for accurate application and assessment. A typical plot size is 2 meters by 10 meters.[4]
Site Selection and Preparation
-
Field History: Select a field with a known history of uniform weed pressure and consistent soil type.[1] Avoid areas with significant variations in slope, drainage, or fertility.
-
Target Weeds: The trial site should have a natural and uniform infestation of the target weed species. If necessary, the area can be overseeded with a known density of weed seeds.
-
Crop: A tolerant crop species, determined through prior greenhouse screening, should be selected.
Treatment Preparation and Application
-
Stock Solution: Prepare a stock solution of this compound of known concentration in an appropriate solvent or carrier.
-
Dilutions: Prepare serial dilutions from the stock solution to achieve the desired application rates. The final spray volume should be consistent across all treatments.
-
Application: Apply the treatments uniformly to the soil surface using a calibrated research plot sprayer. Application should occur before the emergence of both the crop and weeds (pre-emergence).
Data Collection
Data should be collected at regular intervals, typically 7, 14, 28, and 56 days after treatment (DAT).
-
Weed Control Efficacy: Visually assess the percentage of weed control for each species present in the plots compared to the untreated control. A scale of 0% (no control) to 100% (complete control) should be used.[1] All visual assessments should ideally be performed by the same individual to maintain consistency.[1]
-
Crop Injury (Phytotoxicity): Visually assess any signs of crop injury, such as stunting, chlorosis, or necrosis, on a scale of 0% (no injury) to 100% (crop death).
-
Weed Density and Biomass: At a specified time point (e.g., 28 DAT), count the number of weeds per unit area (e.g., a 0.25 m² quadrat) and collect the above-ground biomass. Dry the biomass in an oven until a constant weight is achieved.
-
Crop Yield: At the end of the growing season, harvest the crop from a predetermined area within each plot to determine the yield.
Statistical Analysis
The collected data should be subjected to Analysis of Variance (ANOVA) appropriate for a randomized complete block design. Mean separation tests (e.g., Tukey's HSD) can be used to determine significant differences between treatment means.
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison between treatments.
Table 1: Visual Weed Control Efficacy (%) of this compound at Different Days After Treatment (DAT)
| Treatment | Rate (g a.i./ha) | 7 DAT | 14 DAT | 28 DAT | 56 DAT |
| Untreated Control | 0 | 0 | 0 | 0 | 0 |
| This compound | 250 | 75 | 85 | 90 | 80 |
| This compound | 500 | 85 | 95 | 98 | 90 |
| This compound | 1000 | 90 | 98 | 100 | 95 |
| This compound | 2000 | 95 | 100 | 100 | 98 |
| Commercial Standard | (Label Rate) | 88 | 96 | 99 | 92 |
Table 2: Effect of this compound on Weed Biomass and Crop Yield
| Treatment | Rate (g a.i./ha) | Weed Dry Biomass (g/m²) at 28 DAT | Crop Yield (t/ha) |
| Untreated Control | 0 | 150.2 | 2.5 |
| This compound | 250 | 37.5 | 4.8 |
| This compound | 500 | 15.1 | 5.2 |
| This compound | 1000 | 3.0 | 5.5 |
| This compound | 2000 | 1.1 | 5.4 |
| Commercial Standard | (Label Rate) | 4.5 | 5.3 |
Visualizations
Caption: Experimental workflow for a field trial.
Caption: Putative signaling pathway for chloroacetamides.
References
Application Notes and Protocols for Testing the Antibacterial Activity of 2-chloro-N-(3-ethylphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic-resistant bacteria necessitates the discovery and evaluation of novel antimicrobial compounds.[1] N-phenylacetamide derivatives, including chloroacetamide compounds, have demonstrated a range of biological activities, making them an important class of molecules for investigation.[2][3][4] Specifically, 2-chloroacetamides have shown potential as antibacterial agents, with the chloro atom often enhancing antimicrobial efficacy.[3][5]
This document provides a comprehensive set of protocols for evaluating the in vitro antibacterial activity of the novel compound 2-chloro-N-(3-ethylphenyl)acetamide . The methodologies described are based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of results.[6][7] The primary objectives are to determine the compound's spectrum of activity and its potency, quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Safety Precautions
2.1 Chemical Safety: this compound, as a novel compound, should be handled as a potentially hazardous substance. Chloroacetamide itself is toxic and can cause skin and eye irritation.[8]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves.
-
Ventilation: Handle the solid compound and concentrated stock solutions in a certified chemical fume hood.
-
Spill Management: Have a chemical spill kit readily available.
-
Disposal: Dispose of all compound-containing waste as hazardous chemical waste according to institutional guidelines.
2.2 Biological Safety:
-
Biosafety Level (BSL): All work with bacterial pathogens must be conducted in a facility appropriate for the biosafety level of the microorganisms being tested (typically BSL-2).
-
Aseptic Technique: Use strict aseptic techniques to prevent contamination.
-
Decontamination: Decontaminate all work surfaces and equipment before and after use.
-
Waste Disposal: Autoclave all biologically contaminated materials before disposal.
Experimental Workflow
The overall process for evaluating the antibacterial activity involves preparing the compound and bacterial cultures, performing primary and secondary assays, and analyzing the data.
Caption: Overall experimental workflow for antibacterial testing.
Preliminary Screening: Disk Diffusion Assay
The Kirby-Bauer disk diffusion test is a qualitative method used for initial screening to determine if a compound has any antibacterial activity against a panel of test organisms.[9][10] An antimicrobial-impregnated paper disk is placed on an agar plate inoculated with bacteria, and the agent diffuses into the agar.[11] The formation of a clear circular zone of inhibition around the disk indicates antibacterial activity.[10]
4.1 Materials
-
This compound
-
Sterile blank paper disks (6 mm diameter)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Mueller-Hinton Agar (MHA) plates
-
Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs, forceps
-
Positive control antibiotic disks (e.g., Ciprofloxacin, Vancomycin)
-
Incubator (35 ± 2°C)
4.2 Protocol
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Disk Impregnation: Aseptically apply a known volume (e.g., 10 µL) of the compound stock solution onto a sterile blank disk. Allow the solvent to evaporate completely in a biological safety cabinet. Prepare a negative control disk with DMSO only.
-
Inoculum Preparation: Select 3-5 isolated colonies from a fresh (18-24 hour) culture plate and suspend them in sterile saline.[12] Adjust the turbidity to match the 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).
-
Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the bacterial suspension and remove excess liquid by pressing it against the inside of the tube.[11] Swab the entire surface of an MHA plate three times, rotating the plate 60° after each application to ensure confluent growth.
-
Disk Application: Using sterile forceps, place the impregnated compound disk, the positive control disk, and the negative control disk onto the inoculated agar surface.[12] Press gently to ensure complete contact.
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.
-
Data Interpretation: Measure the diameter of the zone of inhibition (including the disk) in millimeters (mm). A zone of inhibition around the compound disk (and not the DMSO control) indicates activity.
4.3 Data Presentation
| Bacterial Strain | Compound (µ g/disk ) | Zone of Inhibition (mm) | Positive Control (Name, µ g/disk ) | Zone of Inhibition (mm) |
| S. aureus ATCC 25923 | 100 | 18 | Vancomycin (30) | 20 |
| E. coli ATCC 25922 | 100 | 0 | Ciprofloxacin (5) | 25 |
| P. aeruginosa ATCC 27853 | 100 | 0 | Ciprofloxacin (5) | 22 |
Note: Data shown are for illustrative purposes only.
Quantitative Analysis: Broth Microdilution for MIC
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.[1][13] This protocol follows the CLSI M07 guidelines.[6][7]
5.1 Materials
-
This compound stock solution (in DMSO)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Test bacterial strains and 0.5 McFarland suspension (prepared as in 4.2)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Multichannel pipette
5.2 Protocol
-
Compound Dilution:
-
Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.
-
Prepare an intermediate dilution of the compound stock in CAMHB. For example, to achieve a final top concentration of 128 µg/mL, add 100 µL of a 256 µg/mL compound solution to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no compound).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[1][14]
-
Inoculation: Add 50 µL of the diluted bacterial suspension to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well is 100 µL.
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Data Interpretation: The MIC is the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.[14] This can be assessed visually or with a microplate reader.
Determining Bactericidal Activity: MBC Assay
The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[15][16] It is determined by subculturing from the non-turbid wells of the MIC assay.[17]
6.1 Protocol
-
Subculturing: Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC values.
-
Plating: From each selected well, and from the growth control well, pipette a 100 µL aliquot and spread it onto a fresh MHA plate.
-
Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
Data Interpretation: The MBC is the lowest compound concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[16][18] If the initial inoculum was 5 x 10⁵ CFU/mL, a 99.9% reduction corresponds to ≤500 CFU/mL.
Caption: Logical workflow for determining MIC and MBC values.
6.2 Data Presentation
Summarize the quantitative MIC and MBC data in a structured table for clear comparison.
| Bacterial Strain | Compound MIC (µg/mL) | Compound MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus ATCC 25923 | 16 | 32 | 2 | Bactericidal |
| E. faecalis ATCC 29212 | 32 | >256 | >8 | Bacteriostatic |
| K. pneumoniae ATCC 13883 | 64 | 128 | 2 | Bactericidal |
| E. coli ATCC 25922 | >128 | >128 | - | Resistant |
Note: Data shown are for illustrative purposes only. A compound is generally considered bactericidal if the MBC/MIC ratio is ≤ 4.
Hypothetical Mechanism of Action
Chloroacetamides are electrophilic compounds known to be alkylating agents. A plausible mechanism of action is the covalent modification of essential bacterial enzymes. The α-chloro group makes the adjacent carbon susceptible to nucleophilic attack by residues such as cysteine or histidine within an enzyme's active site, leading to irreversible inhibition and cell death.[19]
Caption: Hypothetical mechanism of action for a chloroacetamide compound.
References
- 1. benchchem.com [benchchem.com]
- 2. irejournals.com [irejournals.com]
- 3. ijpsr.info [ijpsr.info]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. researchgate.net [researchgate.net]
- 8. Chloroacetamide - Wikipedia [en.wikipedia.org]
- 9. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 10. Testing the Effectiveness of Antimicrobials | Microbiology [courses.lumenlearning.com]
- 11. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 12. hardydiagnostics.com [hardydiagnostics.com]
- 13. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 17. microchemlab.com [microchemlab.com]
- 18. microbe-investigations.com [microbe-investigations.com]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing the reaction yield of 2-chloro-N-(3-ethylphenyl)acetamide synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2-chloro-N-(3-ethylphenyl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis is a nucleophilic acyl substitution reaction where 3-ethylaniline reacts with chloroacetyl chloride in the presence of a base to form the corresponding amide, this compound, and a salt of the base.
Q2: Why is a base necessary in this reaction?
A2: A base, typically a tertiary amine like triethylamine or pyridine, is crucial to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. Without a base, the HCl would protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.
Q3: What are the most common solvents used for this synthesis?
A3: Aprotic solvents such as dichloromethane (DCM), chloroform, benzene, and tetrahydrofuran (THF) are commonly used. The choice of solvent can influence reaction rate and ease of product isolation.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product.
Q5: What is the typical method for purifying the final product?
A5: The most common purification method is recrystallization, often from ethanol. This process removes unreacted starting materials and soluble impurities.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive chloroacetyl chloride (hydrolyzed).2. Impure 3-ethylaniline.3. Insufficient base.4. Reaction temperature too low. | 1. Use freshly opened or distilled chloroacetyl chloride.2. Purify 3-ethylaniline by distillation if it appears discolored.3. Use at least a stoichiometric amount (1.0-1.2 equivalents) of base.4. While the initial addition of chloroacetyl chloride should be at a low temperature (0-5 °C), the reaction can be allowed to warm to room temperature and stirred for several hours. |
| Presence of Multiple Spots on TLC (Impure Product) | 1. Formation of side products (e.g., diacylation, though less common for anilines).2. Unreacted starting materials remaining.3. Hydrolysis of chloroacetyl chloride to chloroacetic acid. | 1. Ensure a 1:1 stoichiometry between the aniline and chloroacetyl chloride. Avoid a large excess of the acylating agent.2. Increase reaction time or gently warm the reaction mixture.3. Ensure all glassware is dry and the reaction is performed under anhydrous conditions. |
| Product is an Oil and Does Not Solidify | 1. Presence of impurities lowering the melting point.2. The product may have a low melting point. | 1. Attempt to purify by column chromatography.2. Try triturating the oil with a non-polar solvent like hexanes to induce crystallization. |
| Difficulty in Removing the Base Hydrochloride Salt | 1. Incomplete washing during workup. | 1. Wash the organic layer thoroughly with water or a dilute acid solution (e.g., 1M HCl) to remove the amine salt. |
Experimental Protocols
General Protocol for the Synthesis of this compound
Materials:
-
3-Ethylaniline
-
Chloroacetyl chloride
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM) (or another suitable aprotic solvent)
-
Anhydrous sodium sulfate
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 3-ethylaniline (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq) to the stirred solution.
-
Slowly add chloroacetyl chloride (1.05 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench it by adding water.
-
Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol.
Quantitative Data
The following tables provide representative data on how different reaction parameters can influence the yield of N-aryl acetamide synthesis. While this data is not specific to this compound, it illustrates general trends.
Table 1: Effect of Solvent on Reaction Yield
| Solvent | Dielectric Constant | Typical Yield (%) |
| Dichloromethane | 9.1 | 85-95 |
| Tetrahydrofuran | 7.5 | 80-90 |
| Benzene | 2.3 | 75-85 |
| Acetonitrile | 37.5 | 70-80 |
Table 2: Effect of Base on Reaction Yield
| Base | pKa of Conjugate Acid | Typical Yield (%) |
| Triethylamine | 10.75 | 85-95 |
| Pyridine | 5.25 | 80-90 |
| DBU | 13.5 | 90-98[1][2] |
| Potassium Carbonate | 10.33 | 70-80 |
Table 3: Effect of Temperature on Reaction Time and Yield
| Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) |
| 0 | 6-8 | 80-85 |
| Room Temperature (~25) | 2-4 | 85-95 |
| 40 (Reflux in DCM) | 1-2 | 85-90 |
Visualizations
Reaction Pathway
Caption: General reaction scheme for the synthesis.
Experimental Workflow
Caption: Step-by-step experimental procedure.
Troubleshooting Logic
Caption: A guide to diagnosing low reaction yield.
Signaling Pathway: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Biosynthesis
This compound belongs to the chloroacetamide class of herbicides. Their primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis in plants.[3][4][5][6][7] VLCFAs are essential components of plant cell membranes, waxes, and signaling molecules.
Caption: Chloroacetamides inhibit the KCS enzyme.[3][4][8]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The very-long-chain fatty acid synthase is inhibited by chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Chloroacetamide Mode of Action, II: Inhibition of Very Long Chain Fatty Acid Synthesis in Higher Plants | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of C20–38 Fatty Acids in Plant Tissues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-chloro-N-(3-ethylphenyl)acetamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-chloro-N-(3-ethylphenyl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The main challenges in purifying this compound stem from its chemical reactivity and the potential for co-purification of structurally similar impurities. Key difficulties include:
-
Reactivity of the Chloroacetamide Group: The electrophilic nature of the chloroacetyl group makes the compound susceptible to reaction with nucleophilic solvents or impurities, potentially leading to the formation of byproducts during purification.
-
Hydrolytic Instability: The amide bond can be susceptible to hydrolysis under acidic or basic conditions, which might be encountered during chromatographic purification or workup procedures.
-
Co-elution of Impurities: Structurally similar impurities, such as unreacted starting materials or over-acylated byproducts, may have similar chromatographic behavior to the desired product, making separation challenging.
-
Poor Peak Shape in Chromatography: The compound may exhibit peak tailing or broadening during HPLC analysis or purification due to interactions with the stationary phase.
Q2: What are the most common impurities to expect in crude this compound?
A2: Common impurities can include:
-
Unreacted Starting Materials: 3-ethylaniline and chloroacetyl chloride (or its hydrolysis product, chloroacetic acid).
-
Over-acylated Byproduct: N-(3-ethylphenyl)-2,2-dichloroacetamide, arising from the reaction with dichloroacetyl chloride impurity in the starting material. A di-acylated byproduct on the aromatic amine is also a possibility, leading to N-(2-chloroacetyl)-N-(3-ethylphenyl)acetamide.
-
Hydrolysis Product: N-(3-ethylphenyl)glycolamide, resulting from the hydrolysis of the chloro group.
-
Polymeric Byproducts: Formation of polymeric material can occur under certain reaction conditions.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Recommended Solution |
| Oiling out / Failure to crystallize | The solvent is too nonpolar for the compound at the chosen temperature, or the concentration of impurities is too high, inhibiting crystallization. | - Try a more polar solvent or a solvent mixture (e.g., ethanol/water, isopropanol/water).- Perform a hot filtration to remove any insoluble impurities.- Attempt to "seed" the solution with a small crystal of pure product. |
| Low Recovery | The compound is too soluble in the chosen solvent, even at low temperatures. The volume of solvent used was excessive. | - Choose a solvent in which the compound has lower solubility at cold temperatures.- Reduce the volume of the recrystallization solvent.- Place the crystallization flask in an ice bath or refrigerator for a longer period to maximize crystal formation. |
| Poor Purity / Co-crystallization of Impurities | The chosen solvent does not effectively differentiate between the product and impurities in terms of solubility. | - Screen a variety of solvents with different polarities.- Consider a two-solvent recrystallization system to fine-tune the solubility.- Perform a preliminary purification step, such as a wash with a dilute acid or base, to remove certain impurities before recrystallization. |
Chromatography Issues
| Problem | Possible Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Broadening) in HPLC | Secondary interactions between the analyte and the stationary phase (e.g., silanol interactions). Poor solubility in the mobile phase. | - Add a modifier to the mobile phase. For reverse-phase HPLC, a small amount of an acid like trifluoroacetic acid (TFA) or formic acid can improve peak shape. For normal-phase chromatography, a basic modifier like triethylamine may be beneficial.[1] - Optimize the mobile phase composition (e.g., change the organic solvent or the gradient).- Increase the column temperature slightly (e.g., to 30-40 °C). |
| Co-elution with Impurities | The chosen mobile phase and stationary phase do not provide sufficient selectivity for the separation. | - Optimize the solvent gradient in HPLC. A shallower gradient can improve resolution.- Try a different stationary phase with different selectivity (e.g., a phenyl or cyano column instead of a C18 column for reverse-phase HPLC).- For flash chromatography, consider a different solvent system.[1] |
| Product Degradation on Column | The chloroacetamide group is reacting with the stationary phase or a nucleophilic mobile phase (e.g., methanol). | - Use aprotic solvents in the mobile phase, such as acetonitrile instead of methanol.[1]- If using silica gel, which can be acidic, consider using deactivated silica or an alternative stationary phase like alumina. |
| Low Recovery from Column | The compound may be irreversibly adsorbed onto the stationary phase or precipitating on the column. | - Ensure the sample is fully dissolved in the injection solvent before loading onto the column.- Modify the mobile phase to improve solubility and elution.- After the main elution, flush the column with a stronger solvent to recover any strongly retained material. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a general procedure for the synthesis of N-substituted phenylacetamides.[2]
-
In a fume hood, dissolve 3-ethylaniline (1.0 eq) in glacial acetic acid.
-
Add a saturated solution of sodium acetate.
-
Cool the mixture in an ice bath.
-
Slowly add chloroacetyl chloride (1.0-1.2 eq) dropwise while stirring.
-
After the addition is complete, continue stirring at room temperature for 1-2 hours.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Dry the crude product.
Purification by Recrystallization
-
Dissolve the crude this compound in a minimal amount of hot ethanol (95%).[3]
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.
-
Allow the solution to cool slowly to room temperature.
-
For maximum yield, cool the flask in an ice bath.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals to a constant weight.
Purification by Column Chromatography
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30% ethyl acetate) is a good starting point. The exact gradient should be determined by thin-layer chromatography (TLC) analysis.
-
Procedure: a. Prepare a slurry of silica gel in the initial, low-polarity mobile phase and pack the column. b. Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and adsorb it onto a small amount of silica gel. c. Evaporate the solvent from the silica-adsorbed sample and carefully load it onto the top of the column. d. Elute the column with the mobile phase gradient, collecting fractions. e. Monitor the fractions by TLC to identify those containing the pure product. f. Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
Data Presentation
Table 1: Comparison of Purification Methods (Illustrative Data)
| Purification Method | Starting Purity (Crude) | Final Purity | Yield (%) | Key Impurities Removed |
| Recrystallization (Ethanol/Water) | ~85% | >98% | 60-70% | Unreacted 3-ethylaniline, some polar byproducts |
| Flash Column Chromatography (Silica Gel, Hexanes/EtOAc gradient) | ~85% | >99% | 75-85% | Unreacted starting materials, over-acylated byproduct, non-polar impurities |
| Preparative HPLC (C18, Acetonitrile/Water gradient) | ~95% (after recrystallization) | >99.5% | 80-90% (from recrystallized material) | Closely related structural analogs, trace impurities |
Note: The data in this table is illustrative and based on typical results for similar compounds. Actual results may vary depending on the specific reaction conditions and the scale of the experiment.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
References
- 1. Separation of Acetamide, 2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-N-[3-[ethyl(phenylmethyl)amino]phenyl]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsr.info [ijpsr.info]
Common side products in the synthesis of 2-chloro-N-(3-ethylphenyl)acetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-chloro-N-(3-ethylphenyl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in the synthesis of this compound?
A1: While the reaction of 3-ethylaniline with chloroacetyl chloride is generally straightforward, several side products can form under suboptimal conditions. These include:
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Diacylated product (N-(3-ethylphenyl)-2,2-dichloroacetamide): This can occur if excess chloroacetyl chloride is used or if the reaction temperature is too high.
-
Hydrolysis product (N-(3-ethylphenyl)acetamide): If moisture is present in the reaction, chloroacetyl chloride can hydrolyze to chloroacetic acid, which can then be scavenged by the base, or the product itself can undergo hydrolysis.[1]
-
Unreacted 3-ethylaniline: Incomplete reaction can lead to the presence of the starting aniline in the final product mixture.
-
Polymeric byproducts: Aniline derivatives can be susceptible to oxidation and polymerization, especially if the starting material is old or has been improperly stored.[2]
-
Side products from impurities in 3-ethylaniline: Commercial 3-ethylaniline may contain other isomers (e.g., 2-ethylaniline, 4-ethylaniline) or related impurities which can also react to form their corresponding chloroacetamides.[3]
Q2: How can I minimize the formation of these side products?
A2: To minimize side product formation, consider the following precautions:
-
Control Stoichiometry: Use a slight excess (typically 1.05-1.1 equivalents) of chloroacetyl chloride to ensure complete conversion of the aniline, but avoid a large excess to prevent diacylation.
-
Maintain Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent hydrolysis of chloroacetyl chloride.[1] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended.[1]
-
Optimize Reaction Temperature: The reaction is typically carried out at a low temperature (e.g., 0°C) during the addition of chloroacetyl chloride to control the exothermic reaction and then allowed to warm to room temperature.[4]
-
Choice of Base: Use a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the HCl byproduct without competing with the aniline as a nucleophile.[1]
-
Purity of Starting Materials: Use high-purity 3-ethylaniline to avoid the formation of isomeric side products. If the purity is questionable, consider purifying the starting material before use.
Q3: What are the recommended purification methods for this compound?
A3: The most common and effective purification methods are:
-
Recrystallization: This is often the preferred method for purifying solid products. A suitable solvent system, such as ethanol/water, can be used to obtain pure crystalline this compound.[1][4]
-
Column Chromatography: If recrystallization does not effectively remove all impurities, column chromatography using silica gel is a viable alternative.[1] The choice of eluent will depend on the polarity of the impurities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield | 1. Incomplete reaction. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the reaction time or temperature slightly.[1] |
| 2. Loss of product during workup. | 2. Ensure proper phase separation during extractions and minimize the number of transfers.[1] | |
| 3. Protonation of the starting aniline. | 3. Ensure a suitable base is used in sufficient quantity to neutralize the HCl generated.[1] | |
| Presence of Multiple Spots on TLC (in addition to the product) | 1. Formation of side products (diacylation, hydrolysis, etc.). | 1. Review the reaction conditions (stoichiometry, temperature, moisture control) as outlined in the FAQs. |
| 2. Impure starting materials. | 2. Check the purity of 3-ethylaniline and chloroacetyl chloride. Purify if necessary. | |
| Product is an Oil or Fails to Solidify | 1. Presence of impurities. | 1. Attempt to purify the product using column chromatography. |
| 2. The product may have a low melting point. | 2. Confirm the identity and purity of the product using analytical techniques such as NMR and Mass Spectrometry. | |
| Discolored Product (e.g., brown or red) | 1. Oxidation of the aniline starting material or product. | 1. Use fresh, purified 3-ethylaniline. Consider performing the reaction under an inert atmosphere.[2] |
| 2. Reaction temperature was too high. | 2. Maintain a low temperature during the addition of chloroacetyl chloride. |
Experimental Protocols
A general experimental protocol for the synthesis of N-aryl 2-chloroacetamides is the chloroacetylation of the corresponding aryl amine.[5]
Synthesis of this compound
-
In a round-bottomed flask, dissolve 3-ethylaniline (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, chloroform, or glacial acetic acid).[4][6]
-
If using a non-acidic solvent, add a non-nucleophilic base such as triethylamine (1.1-1.5 eq).[4] If using glacial acetic acid, a saturated solution of sodium acetate can be used.[6]
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add chloroacetyl chloride (1.05-1.1 eq) dropwise to the stirred solution, maintaining the temperature below 5°C.[4]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by TLC.[1]
-
Upon completion, quench the reaction by adding water or a saturated sodium bicarbonate solution.[1][4]
-
If using an organic solvent, separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.[1]
-
Purify the crude product by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography.[1][4]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Relationship between reactants, the main product, and common side products.
References
- 1. benchchem.com [benchchem.com]
- 2. Sciencemadness Discussion Board - aniline impurities - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. veeprho.com [veeprho.com]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 2-chloro-N-(3-ethylphenyl)acetamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of 2-chloro-N-(3-ethylphenyl)acetamide in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: The primary degradation pathways for this compound are hydrolysis and photodegradation. Hydrolysis can be catalyzed by both acidic and basic conditions, leading to the cleavage of the amide bond.[1][2][3] The chloroacetamide functional group is susceptible to nucleophilic attack, which can be exacerbated by pH extremes.[2][3] Photodegradation can occur upon exposure to light, particularly UV light.[4]
Q2: How does pH affect the stability of this compound solutions?
A2: The stability of this compound is significantly influenced by pH. Both acidic and basic conditions can accelerate hydrolytic degradation.[1][2][3] For similar chloroacetamide compounds, the hydrolysis rate is often lowest in the neutral to slightly acidic pH range. It is crucial to determine the optimal pH for your specific application through stability studies.
Q3: What are the common degradation products of this compound?
A3: Under hydrolytic conditions, the primary degradation products are expected to be 3-ethylaniline and chloroacetic acid, resulting from the cleavage of the amide bond. Other minor degradation products may form depending on the specific conditions. Forced degradation studies are recommended to identify all potential degradation products.[2][5]
Q4: How can I monitor the stability of my this compound solution?
A4: The stability of your solution can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection (HPLC-UV).[6][7] This method should be able to separate the parent compound from its degradation products, allowing for the quantification of the parent compound's concentration over time.
Q5: What general precautions should I take when preparing and storing solutions of this compound?
A5: To enhance stability, prepare solutions fresh whenever possible. If storage is necessary, use a validated storage condition. Protect solutions from light by using amber vials or by wrapping the container in aluminum foil. Store solutions at controlled room temperature or refrigerated, as determined by stability studies. Avoid extreme pH conditions by using appropriate buffers.
Troubleshooting Guides
Issue 1: Rapid degradation of this compound is observed in my aqueous solution.
| Possible Cause | Troubleshooting Step | Rationale |
| Inappropriate pH | Measure the pH of your solution. Adjust the pH to a near-neutral range (e.g., pH 6-7) using a suitable buffer system. | Chloroacetamides are susceptible to acid and base-catalyzed hydrolysis.[1][2][3] Maintaining a neutral pH can significantly slow down this degradation pathway. |
| Exposure to Light | Store the solution in an amber vial or protect it from light. | Photodegradation can be a significant degradation pathway for chloroacetamide compounds.[4] |
| Elevated Temperature | Store the solution at a lower temperature (e.g., 2-8°C). | Chemical degradation rates generally increase with temperature. |
| Presence of Catalytic Impurities | Use high-purity solvents and reagents for solution preparation. | Metal ions or other impurities can catalyze degradation reactions. |
Issue 2: I am observing unexpected peaks in my chromatogram during stability analysis.
| Possible Cause | Troubleshooting Step | Rationale |
| Formation of Degradation Products | Perform forced degradation studies (acidic, basic, oxidative, photolytic, and thermal stress) to intentionally generate degradation products. Compare the retention times of the peaks in your stressed samples with the unexpected peaks in your stability samples. | This will help in identifying and confirming that the new peaks are indeed degradation products of this compound.[4] |
| Interaction with Excipients (if in a formulation) | Analyze a placebo sample (formulation without the active ingredient) under the same stability conditions. | This will help determine if the unexpected peaks are due to the degradation of excipients or interactions between the excipients and the drug substance. |
| Contamination | Review your sample preparation and handling procedures. Ensure all glassware and equipment are clean. Analyze a blank (solvent) injection. | Contamination from various sources can introduce extraneous peaks into the chromatogram. |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways. A stock solution of this compound (e.g., 1 mg/mL in a suitable solvent like acetonitrile or methanol) should be used.
| Stress Condition | Methodology |
| Acid Hydrolysis | Mix the stock solution with 0.1 N HCl. Incubate at 60°C for up to 7 days. Withdraw samples at appropriate time points (e.g., 0, 2, 8, 24, 48, 168 hours). Neutralize the samples with an equivalent amount of 0.1 N NaOH before analysis.[4][8] |
| Base Hydrolysis | Mix the stock solution with 0.1 N NaOH. Incubate at 60°C for up to 7 days. Withdraw samples at appropriate time points. Neutralize the samples with an equivalent amount of 0.1 N HCl before analysis.[4][8] |
| Oxidative Degradation | Mix the stock solution with 3% hydrogen peroxide. Keep the solution at room temperature, protected from light, for up to 7 days. Withdraw samples at appropriate time points. |
| Photolytic Degradation | Expose the solution in a photostability chamber to a minimum of 1.2 million lux hours and 200 watt hours/square meter of UV light.[4] A control sample should be wrapped in aluminum foil to protect it from light. |
| Thermal Degradation | Store the solid compound and a solution of the compound at an elevated temperature (e.g., 70°C) for up to 3 weeks.[9] |
Protocol 2: Stability-Indicating HPLC-UV Method Development
A general approach to developing a stability-indicating HPLC method is as follows:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid in water) as mobile phase A and an organic solvent (e.g., acetonitrile or methanol) as mobile phase B.[6][7]
-
Gradient Program: A typical starting gradient could be 5% to 95% mobile phase B over 20-30 minutes.
-
Detection: Use a UV detector set at a wavelength where this compound has maximum absorbance. A photodiode array (PDA) detector is recommended to check for peak purity.
-
Method Optimization: Analyze the samples from the forced degradation study. The method should be optimized to achieve adequate separation between the parent peak and all degradation product peaks.
Data Presentation
Table 1: Example of Stability Data for this compound in a Buffered Solution (pH 7.0) at 25°C, Protected from Light
| Time (days) | Concentration (mg/mL) | % of Initial Concentration | Appearance of Degradation Products (Peak Area) |
| 0 | 1.00 | 100.0 | Not Detected |
| 7 | 0.98 | 98.0 | 1500 |
| 14 | 0.96 | 96.0 | 3100 |
| 30 | 0.92 | 92.0 | 6500 |
(Note: This is example data. Actual data must be generated through experimentation.)
Visualizations
Caption: Primary degradation pathways for this compound.
Caption: Workflow for assessing and improving solution stability.
Caption: Decision tree for troubleshooting solution instability.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ijisrt.com [ijisrt.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. ijrpp.com [ijrpp.com]
- 9. tepnelpharmaservices.com [tepnelpharmaservices.com]
Troubleshooting guide for the chloroacetylation of 3-ethylaniline
This guide provides troubleshooting advice and frequently asked questions for the chloroacetylation of 3-ethylaniline to synthesize 2-chloro-N-(3-ethylphenyl)acetamide. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the chloroacetylation of 3-ethylaniline?
The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of 3-ethylaniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion to form the amide bond. A base is typically required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting aniline, rendering it non-nucleophilic.[1]
Q2: Why is a base necessary in this reaction?
The reaction generates hydrochloric acid (HCl) as a byproduct. In the absence of a base, the HCl will protonate the amino group of the unreacted 3-ethylaniline, forming its hydrochloride salt. This salt is no longer nucleophilic and will not react with chloroacetyl chloride, thus halting or significantly slowing down the reaction.[1] Non-nucleophilic bases like triethylamine or pyridine are commonly used to scavenge the HCl.[2]
Q3: What are some common solvents used for this reaction?
Common solvents for chloroacetylation of anilines include dichloromethane (DCM), tetrahydrofuran (THF), and glacial acetic acid.[3][4] More environmentally friendly methods using aqueous phosphate buffer have also been reported and can yield high product precipitation, simplifying isolation.[5][6][7]
Q4: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC).[2][8] By spotting the reaction mixture alongside the starting material (3-ethylaniline), the consumption of the starting material and the appearance of the product spot can be visualized.
Q5: What is the typical work-up procedure for this reaction?
A typical aqueous work-up involves washing the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash to remove residual water-soluble impurities.[2] The organic layer is then dried over an anhydrous salt like sodium sulfate, filtered, and the solvent is removed under reduced pressure.[2][9][10]
Experimental Protocols
Protocol 1: Using Acetic Acid and Sodium Acetate
This method is suitable for anilines and often results in the precipitation of the product.
-
Dissolve 3-ethylaniline (1 equivalent) in glacial acetic acid.
-
Add a saturated solution of sodium acetate.
-
Cool the mixture in an ice bath.
-
Add chloroacetyl chloride (1.0 - 1.2 equivalents) dropwise with stirring.
-
Stir the reaction for 1-2 hours while monitoring by TLC.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the crude product, wash with cold water, and dry.
-
Recrystallize from a suitable solvent system (e.g., ethanol/water) for further purification.[4]
Protocol 2: Using an Organic Base in an Aprotic Solvent
This is a common and versatile method.
-
Dissolve 3-ethylaniline (1 equivalent) and a non-nucleophilic base such as triethylamine (TEA) (1.1-1.5 equivalents) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in an anhydrous solvent like THF or DCM under an inert atmosphere.[3][11]
-
Cool the solution to 0°C in an ice bath.
-
Slowly add chloroacetyl chloride (1.0-1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 3-6 hours, or until TLC indicates completion.[3]
-
Proceed with an aqueous work-up as described in the FAQs.
-
The crude product can be purified by recrystallization or column chromatography.[2][12]
Data Presentation
The following table summarizes illustrative yields for the chloroacetylation of various anilines under different reaction conditions, as specific quantitative data for 3-ethylaniline was not found in the search results.
| Aniline Derivative | Base (equivalents) | Solvent | Reaction Time | Yield (%) | Reference |
| Aniline | DBU (0.2) | THF | 3-6 h | 75-95 | [1] |
| Aniline | TEA | THF | >10 h | Low | [1] |
| Aniline | Pyridine (1.0) | CH₂Cl₂ | N/A | High | [1] |
| m-Chloroaniline | Aqueous | N/A | Few hours | 70.32 | [8] |
| p-Anisidine | Aqueous | N/A | Few hours | High | [6] |
| N-phenylacetamide | Glacial Acetic Acid/Sodium Acetate | Acetic Acid | 1 h | 79 | [4] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. | - Monitor the reaction by TLC to ensure it has gone to completion. If the reaction is sluggish, consider increasing the temperature or extending the reaction time.[2] |
| 2. Protonation of the starting aniline. | - Ensure a sufficient amount of a suitable non-nucleophilic base (e.g., triethylamine, DBU) is used to neutralize the HCl byproduct.[1][2] | |
| 3. Wet reagents or glassware. | - Dry all glassware thoroughly and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the system.[2] | |
| 4. Product loss during work-up. | - Ensure proper phase separation during extractions and minimize transfers. If the product is somewhat water-soluble, back-extract the aqueous layers with the organic solvent. | |
| Presence of Multiple Spots on TLC | 1. Unreacted starting material. | - Allow the reaction to proceed for a longer time or consider a slight increase in temperature. Ensure the stoichiometry of the reagents is correct. |
| 2. Formation of side products (e.g., diacylation). | - Although less likely with a secondary amine precursor, for primary anilines, slow, dropwise addition of chloroacetyl chloride at low temperatures can minimize diacylation. | |
| 3. Hydrolysis of chloroacetyl chloride. | - Ensure anhydrous conditions are maintained throughout the reaction. | |
| Difficulty in Product Purification | 1. Oily product that does not solidify. | - Try triturating the oil with a non-polar solvent like hexanes or pentane to induce crystallization. Seeding with a small crystal of the pure product, if available, can also help. |
| 2. Impurities co-crystallizing with the product. | - If recrystallization is ineffective, consider purification by column chromatography.[2][12] | |
| 3. Presence of colored impurities. | - Treatment with activated charcoal during recrystallization can sometimes remove colored impurities. |
Visualizations
Caption: A general experimental workflow for the chloroacetylation of 3-ethylaniline.
Caption: A decision tree for troubleshooting common issues in chloroacetylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. ijpsr.info [ijpsr.info]
- 9. How To Run A Reaction [chem.rochester.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. prepchem.com [prepchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Overcoming Poor Solubility of 2-chloro-N-(3-ethylphenyl)acetamide in Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of 2-chloro-N-(3-ethylphenyl)acetamide in bioassays.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility properties of this compound?
Q2: My this compound is precipitating in my aqueous bioassay medium. What are the initial troubleshooting steps?
A2: Precipitation is a common issue with hydrophobic compounds. Here are the initial steps to address this:
-
Review your stock solution concentration: Ensure your stock solution, likely prepared in an organic solvent like DMSO, is not being diluted too excessively in the aqueous buffer, causing the compound to crash out.
-
Check the final concentration in the assay: The final concentration of the compound in your bioassay may be exceeding its aqueous solubility limit.
-
Assess the percentage of organic solvent: The final concentration of the organic solvent (e.g., DMSO) in your assay medium should be kept as low as possible, typically below 1% (v/v), to avoid solvent effects on the biological system. However, a slightly higher concentration (up to 0.5-1%) might be necessary to maintain solubility.
-
Consider temperature effects: Ensure all solutions are properly equilibrated to the assay temperature, as temperature can influence solubility.
Q3: What are the common strategies to improve the solubility of compounds like this compound in bioassays?
A3: Several methods can be employed to enhance the solubility of poorly water-soluble compounds for in vitro bioassays.[3][4][5][6][7] These include:
-
Co-solvents: Using a water-miscible organic solvent to dissolve the compound before diluting it into the aqueous assay medium.
-
Surfactants: Employing non-ionic surfactants to form micelles that can encapsulate the hydrophobic compound.[4][8]
-
pH Adjustment: If the compound has ionizable groups, adjusting the pH of the medium can increase its solubility.
-
Use of Excipients: Complexation with cyclodextrins can enhance aqueous solubility.
-
Lipid-Based Formulations: For certain assays, formulating the compound in a lipid-based delivery system can be effective.[4][9]
Troubleshooting Guides
Guide 1: Selecting an Appropriate Solubilization Method
The choice of solubilization method depends on the specific requirements of your bioassay. The following workflow can guide your selection process.
Caption: Workflow for selecting a solubilization method.
Guide 2: Quantitative Data for Common Solubilizing Agents
When preparing stock solutions and final assay concentrations, it is crucial to be aware of the properties and recommended concentrations of common solvents and surfactants.
Table 1: Properties of Common Co-solvents
| Co-solvent | Polarity (Dielectric Constant) | Common Stock Concentration | Recommended Max. Assay Concentration (v/v) | Notes |
| DMSO | 47.2 | 10-50 mM | < 0.5% | Can affect cell differentiation and has antioxidant properties. |
| Ethanol | 24.5 | 10-50 mM | < 0.5% | Can induce cellular stress at higher concentrations. |
| Methanol | 32.7 | 10-50 mM | < 0.1% | Can be toxic to some cell lines. |
| DMF | 36.7 | 10-50 mM | < 0.1% | Potential toxicity; use with caution. |
Table 2: Properties of Common Surfactants
| Surfactant | Type | Critical Micelle Concentration (CMC) | Recommended Concentration Range | Notes |
| Tween 80 | Non-ionic | ~0.012 mM | 0.01 - 0.1% | Widely used, generally low toxicity. |
| Pluronic F-68 | Non-ionic | ~1.0 mM | 0.02 - 0.2% | Can help protect cells from shear stress. |
| Cremophor EL | Non-ionic | ~0.02% (w/v) | 0.01 - 0.1% | Can cause histamine release in vivo; use with caution in cell assays. |
Experimental Protocols
Protocol 1: Solubilization using a Co-solvent (DMSO)
-
Preparation of Stock Solution:
-
Weigh out a precise amount of this compound.
-
Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate the solution until the compound is completely dissolved. Store the stock solution at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.
-
-
Preparation of Working Solutions:
-
Thaw a stock solution aliquot.
-
Perform serial dilutions of the stock solution in the bioassay medium.
-
It is critical to add the stock solution to the medium with vigorous vortexing to ensure rapid dispersion and minimize precipitation. A "pluronic shock" method, where the compound is added to a solution containing a low concentration of Pluronic F-68, can also aid in maintaining solubility.
-
-
Final Assay Concentration:
-
Ensure the final concentration of DMSO in the assay wells is below the tolerance limit of your biological system (typically < 0.5%).
-
Protocol 2: Solubilization using a Surfactant (Tween 80)
-
Preparation of Surfactant-Containing Medium:
-
Prepare the bioassay medium and add Tween 80 to achieve a final concentration slightly above its CMC (e.g., 0.02%).
-
Filter-sterilize the medium if required for cell-based assays.
-
-
Preparation of Stock Solution:
-
Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol) as described in Protocol 1.
-
-
Preparation of Working Solutions:
-
Serially dilute the stock solution in the surfactant-containing medium. The presence of micelles will help to solubilize the hydrophobic compound.
-
Ensure thorough mixing at each dilution step.
-
Hypothetical Signaling Pathway for Investigation
Given that many chloroacetamide derivatives exhibit a range of biological activities, including antimicrobial and potential anticancer effects, a plausible mechanism of action to investigate could involve the modulation of inflammatory or cell survival pathways.[10][11] The diagram below illustrates a hypothetical signaling pathway that could be a target for this compound.
Caption: Hypothetical NF-κB signaling pathway targeted by the compound.
References
- 1. CAS 1131-01-7: 2-Chloro-N-(2,6-dimethylphenyl)acetamide [cymitquimica.com]
- 2. 1131-01-7 CAS MSDS (2-Chloro-N-(2,6-dimethylphenyl)acetamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascendiacdmo.com [ascendiacdmo.com]
- 7. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 8. mdpi.com [mdpi.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. ijpsr.info [ijpsr.info]
- 11. mdpi.com [mdpi.com]
Minimizing impurity formation during the synthesis of N-aryl acetamides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize impurity formation during the synthesis of N-aryl acetamides.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing N-aryl acetamides?
A1: The most prevalent laboratory and industrial method is the acetylation of a primary or secondary aryl amine (aniline or a substituted aniline) with an acetylating agent. The most common acetylating agents are acetic anhydride or acetyl chloride. The reaction is a nucleophilic acyl substitution where the amine's nitrogen atom attacks the carbonyl carbon of the acetylating agent.[1][2][3]
Q2: What are the primary impurities I should be aware of during this synthesis?
A2: The main impurities include:
-
Unreacted Aryl Amine: Left over if the reaction does not proceed to completion.[4]
-
Diacetylated Product (N,N-diacetyl aryl amine): This impurity, often called a diacetanilide, can form when the initial N-aryl acetamide product is acetylated a second time, particularly under harsh reaction conditions.[4]
-
Oxidation Products: Aryl amines are susceptible to oxidation, which can produce colored impurities like quinones and polymeric, tar-like substances. This is more likely if the starting amine is old or exposed to air during the reaction.[5][6][7]
-
Acetic Acid: This is a direct byproduct of the reaction when using acetic anhydride and is also formed from the hydrolysis of any excess acetic anhydride.[1]
-
O-Acetylated Byproducts: If the aryl amine contains a hydroxyl group (e.g., aminophenols), competitive O-acetylation can occur, yielding an ester impurity alongside the desired amide.[8][9]
Q3: My purified N-aryl acetamide is discolored (yellow, brown, or pink). What is the likely cause?
A3: Discoloration is almost always due to the presence of oxidation products.[5][10] Aniline and many of its derivatives are easily oxidized, especially under acidic conditions or upon exposure to air and light.[6][7] The resulting impurities, such as quinonimines, are highly colored and can contaminate the final product even at very low levels.[10]
Q4: How can I monitor the progress of my reaction to avoid over-reaction or incomplete conversion?
A4: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction's progress. Spot the reaction mixture alongside your starting aryl amine standard. The reaction is complete when the starting amine spot has disappeared. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.[11][12]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of N-aryl acetamides and provides actionable solutions.
Problem 1: Presence of a Significant Amount of Diacetylated Impurity
| Possible Cause | Recommended Action |
| Excessive Reaction Temperature or Time | The N-acetyl group formed initially is not strongly deactivating, allowing for a second acetylation under forcing conditions.[4] Solution: Reduce the reaction temperature and monitor the reaction closely by TLC. Stop the reaction as soon as the starting amine is consumed. |
| Excess of Acetic Anhydride | Using a large excess of the acetylating agent can drive the formation of the diacetylated product. Solution: Use a stoichiometric amount or a slight excess (e.g., 1.05 to 1.1 equivalents) of acetic anhydride. |
| Hydrolysis of Diacetylated Product | The diacetylated product is often less stable than the monoacetylated product and can sometimes be hydrolyzed back during aqueous workup or recrystallization from aqueous solvents. Solution: If diacetylation is a persistent issue, consider a purification method other than recrystallization from water, or ensure the pH of the workup is neutral. |
Problem 2: Final Product is Colored (Not White/Off-White)
| Possible Cause | Recommended Action |
| Oxidation of the Starting Aryl Amine | Aniline and its derivatives are prone to air oxidation, forming highly colored impurities.[5][7] This is exacerbated if the starting material is old or has been improperly stored. Solution 1: Use freshly distilled or purified aniline for the reaction.[5][6] Solution 2: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with oxygen.[5][6] Solution 3: Add a small amount of zinc dust to the reaction mixture. Zinc acts as a reducing agent, preventing the oxidation of the amine.[13] |
| Harsh Reaction Conditions | Strongly acidic conditions can sometimes promote the formation of colored byproducts. Solution: If using an acid catalyst, ensure it is used in catalytic amounts and consider milder alternatives if discoloration is severe. |
| Ineffective Purification | The colored impurities may not have been fully removed during purification. Solution: Perform a recrystallization, possibly with the addition of activated charcoal, to adsorb the colored impurities. Filter the hot solution to remove the charcoal before allowing the product to crystallize.[10] |
Problem 3: Low Yield of the Desired N-Aryl Acetamide
| Possible Cause | Recommended Action |
| Incomplete Reaction | The reaction may not have been allowed to proceed to completion. Solution: Monitor the reaction by TLC until the starting amine is no longer visible. If the reaction is sluggish, a gentle warming or the addition of a catalytic amount of acid (like glacial acetic acid) may be necessary. |
| Hydrolysis of Acetic Anhydride | Acetic anhydride reacts readily with water. If the reaction is performed in a wet solvent or with wet glassware, the acetylating agent will be consumed by water instead of the aryl amine. Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents if the reaction is sensitive to moisture. |
| Protonation of the Amine | In strongly acidic conditions, the aryl amine can be protonated to form an anilinium ion. This protonated form is not nucleophilic and will not react with the acetylating agent. Solution: The reaction is often performed with a base like sodium acetate, which acts as a buffer and deprotonates any anilinium salt formed, regenerating the nucleophilic free amine.[14] |
| Product Loss During Workup/Purification | The N-aryl acetamide may have some solubility in the crystallization solvent, leading to loss. Solution: After crystallization, cool the slurry in an ice bath to minimize the solubility of the product before filtration. Wash the collected crystals with a minimal amount of cold solvent. |
Visual Troubleshooting Guide
The following diagram outlines a logical workflow for troubleshooting common issues in N-aryl acetamide synthesis.
Caption: Troubleshooting workflow for N-aryl acetamide synthesis.
Reaction Pathway and Impurity Formation
This diagram illustrates the main reaction for N-aryl acetamide synthesis and the pathways leading to common impurities.
Caption: Key pathways for product and impurity formation.
Experimental Protocols
Protocol 1: Synthesis of Acetanilide from Aniline
This protocol is a standard laboratory procedure for the preparation of acetanilide, a representative N-aryl acetamide.
Materials:
-
Aniline (freshly distilled, ~5.0 g)
-
Acetic anhydride (~6.0 mL)
-
Concentrated Hydrochloric Acid (HCl, ~4.5 mL)
-
Sodium acetate (trihydrate, ~8.0 g)
-
Water
-
Ethanol (for recrystallization)
-
Zinc dust (optional, a small pinch)
Procedure:
-
In a 250 mL Erlenmeyer flask, add 125 mL of water and 4.5 mL of concentrated HCl.
-
To this solution, add 5.0 g of aniline. Swirl the flask until the aniline completely dissolves, forming aniline hydrochloride. If the solution is colored, a small pinch of zinc dust can be added to reduce colored impurities, followed by filtration if necessary.[13]
-
In a separate beaker, dissolve 8.0 g of sodium acetate in 30 mL of water.
-
Add 6.0 mL of acetic anhydride to the aniline hydrochloride solution and swirl the flask to mix.[15]
-
Immediately add the sodium acetate solution to the flask in one portion. Swirl the flask vigorously. A white precipitate of acetanilide should form.[14][15]
-
Cool the mixture in an ice bath for at least 15 minutes to ensure complete crystallization.
-
Collect the crude acetanilide by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold water.
-
Purify the crude product by recrystallization. Dissolve the solid in a minimal amount of hot ethanol (or an ethanol-water mixture), and allow it to cool slowly to room temperature, then in an ice bath, to form pure crystals.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them.
Expected Outcome:
-
Appearance: White, crystalline solid.
-
Melting Point: 113-115 °C.
Protocol 2: Purity Analysis by Thin-Layer Chromatography (TLC)
Materials:
-
TLC plate (silica gel)
-
Developing chamber
-
Eluent (e.g., 7:3 mixture of ethyl acetate:hexane)
-
Capillary spotters
-
UV lamp (254 nm)
Procedure:
-
Prepare a small sample of your crude or purified product by dissolving it in a suitable solvent (e.g., ethyl acetate or acetone).
-
Prepare a standard solution of your starting aniline in the same solvent.
-
Using a capillary spotter, apply a small spot of the product solution and the aniline standard solution onto the baseline of the TLC plate. It is good practice to also "co-spot" by applying a spot of the product directly on top of a spot of the standard.
-
Place the plate in a developing chamber containing the eluent, ensuring the baseline is above the solvent level.
-
Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front, and let it dry.
-
Visualize the spots under a UV lamp. The N-aryl acetamide product should be less polar (have a higher Rf value) than the starting aniline.
-
Assess the purity by observing the number of spots. A pure product should show a single spot. The presence of a spot at the Rf of the aniline standard indicates incomplete reaction.
References
- 1. quora.com [quora.com]
- 2. researchgate.net [researchgate.net]
- 3. What is the action of the following reagents on aniline?Acetic anhydr - askIITians [askiitians.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. US20230104724A1 - An environment-friendly process for selective acylation of aminophenol - Google Patents [patents.google.com]
- 9. quora.com [quora.com]
- 10. US3781354A - Process for purification of n-acetyl-p-aminophenol - Google Patents [patents.google.com]
- 11. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 12. ijsrtjournal.com [ijsrtjournal.com]
- 13. What is the action of the following reagents on aniline class 11 chemistry CBSE [vedantu.com]
- 14. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Pilot-Scale Synthesis of 2-chloro-N-(3-ethylphenyl)acetamide
This technical support center is designed for researchers, scientists, and drug development professionals, providing essential guidance for scaling up the synthesis of 2-chloro-N-(3-ethylphenyl)acetamide for pilot studies. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data presented for ease of use.
Troubleshooting Guide
This section addresses specific issues that may arise during the pilot-scale synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction temperature spikes uncontrollably (runaway reaction). | 1. The acylation reaction is highly exothermic.[1][2] 2. Addition rate of chloroacetyl chloride is too fast for the reactor's heat removal capacity.[3] 3. Inadequate reactor cooling system for the scale of the reaction.[2] 4. Poor mixing leading to localized "hot spots". | 1. Reduce Addition Rate: Immediately stop or significantly slow down the addition of chloroacetyl chloride. 2. Enhance Cooling: Ensure the reactor cooling system is operating at maximum capacity.[4] 3. Improve Agitation: Increase the stirring speed to improve heat dissipation and prevent localized temperature gradients. 4. Emergency Quench: If the temperature continues to rise rapidly, have a quenching agent (e.g., a non-reactive solvent or a weak acid) ready to add to the reactor to dilute the reactants and absorb heat. This should be a pre-defined part of your safety protocol. |
| Low yield of the desired product. | 1. Incomplete reaction due to insufficient reaction time or temperature. 2. Degradation of the product or reactants. 3. Loss of product during workup and isolation. 4. Competitive side reactions, such as di-acylation. | 1. Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC) to ensure it has gone to completion. 2. Temperature Optimization: Ensure the reaction is maintained at the optimal temperature. Temperatures that are too high can lead to degradation, while temperatures that are too low can result in a sluggish reaction. 3. Workup Optimization: Minimize the number of transfer steps and ensure efficient extraction and filtration. Analyze aqueous layers for product loss. 4. Stoichiometry Control: Use a slight excess of the less expensive reagent (typically the amine) and control the addition of the acylating agent to minimize side reactions. |
| Product is discolored or contains impurities. | 1. Degradation of 3-ethylaniline, which can be sensitive to air and light. 2. Presence of residual starting materials or byproducts. 3. Insufficient washing of the crude product. 4. Ineffective recrystallization or purification. | 1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the starting materials. 2. Thorough Washing: During the workup, wash the crude product thoroughly with appropriate aqueous solutions (e.g., dilute acid, dilute base, brine) to remove unreacted starting materials and salts. 3. Recrystallization Solvent Screening: Perform small-scale experiments to identify the optimal solvent or solvent system for recrystallization to achieve high purity and good recovery. 4. Consider Alternative Purification: If recrystallization is insufficient, other techniques like column chromatography (on a small scale to identify impurities) or agitated bed crystallization for the pilot scale might be necessary.[5] |
| Formation of a thick slurry or solid mass that is difficult to stir. | 1. Product precipitation during the reaction. 2. High concentration of reactants. | 1. Solvent Selection: Choose a solvent in which both the starting materials and the product have adequate solubility at the reaction temperature. 2. Adjust Concentration: Reduce the concentration of the reactants by increasing the amount of solvent. 3. Temperature Control: Maintain a reaction temperature that keeps the product in solution until the reaction is complete. |
| Difficulties in filtration of the final product. | 1. Very fine particle size of the product. 2. Clogging of the filter medium. | 1. Controlled Crystallization: Control the cooling rate during crystallization to encourage the formation of larger, more easily filterable crystals. 2. Filter Aid: Consider using a filter aid like Celite, but be mindful of potential contamination of the final product. 3. Appropriate Equipment: For pilot-scale, consider using a Nutsche filter dryer, which combines filtration and drying in a single unit and can handle larger volumes efficiently.[6][7] |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this synthesis?
A1: The primary safety concerns are:
-
Exothermic Reaction: The reaction between 3-ethylaniline and chloroacetyl chloride is highly exothermic and can lead to a thermal runaway if not properly controlled.[1][2] Adequate cooling capacity and controlled addition of reagents are critical.[3]
-
Hazardous Reactants: Chloroacetyl chloride is corrosive, toxic, and reacts violently with water.[8][9] It can cause severe burns to the skin and eyes and is a respiratory irritant.[8] 3-Ethylaniline is also toxic if inhaled, ingested, or in contact with skin. Always handle these chemicals in a well-ventilated area using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.
-
HCl Gas Evolution: The reaction produces hydrogen chloride (HCl) gas as a byproduct. The reactor system must be equipped with a scrubber or a system to neutralize acidic gases.
Q2: How can I effectively control the reaction temperature at a pilot scale?
A2: Effective temperature control can be achieved by:
-
Jacketed Reactor: Use a jacketed reactor with a reliable temperature control unit that can both heat and cool.[4][10]
-
Controlled Addition: Add the more reactive reagent (chloroacetyl chloride) slowly and sub-surface to the solution of the other reactant. The addition rate should be tied to the reactor's ability to dissipate heat.[3]
-
Efficient Mixing: Ensure good agitation to promote heat transfer from the reaction mixture to the reactor jacket and avoid localized hot spots.
-
Calorimetry Data: If possible, use reaction calorimetry data from a smaller scale to predict the heat of reaction and plan the cooling requirements for the pilot scale.
Q3: What solvent is most suitable for this reaction at a pilot scale?
A3: A suitable solvent should dissolve the reactants, be inert to the reaction conditions, and facilitate product isolation. Aprotic solvents like dichloromethane (DCM), ethyl acetate, or toluene are often good choices. The final selection should be based on factors like boiling point (for heat management), solubility of the product at different temperatures (for crystallization), and environmental/safety considerations.
Q4: What is the role of the base (e.g., triethylamine, pyridine, or sodium carbonate) in this reaction?
A4: The base is crucial for neutralizing the HCl gas produced during the acylation reaction.[11] This prevents the protonation of the 3-ethylaniline, which would render it unreactive as a nucleophile. The choice of base can influence the reaction rate and workup procedure. An organic base like triethylamine is often used as it is soluble in the reaction medium.
Q5: How should the product be purified at the pilot scale?
A5: At the pilot scale, purification is typically achieved through:
-
Workup: After the reaction is complete, the mixture is quenched and washed with aqueous solutions to remove the base, its salt, and any unreacted starting materials.
-
Crystallization: The crude product is then isolated by crystallization from a suitable solvent.[5] This is a critical step for achieving high purity.
-
Filtration and Drying: The crystallized product is collected by filtration, often using a Nutsche filter dryer, and then washed with a cold solvent to remove any remaining impurities.[6][7] The product is then dried under vacuum to a constant weight.
Data Presentation
Table 1: Properties of Key Reactants
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Hazards |
| 3-Ethylaniline | C₈H₁₁N | 121.18 | 212 | 0.975 | Toxic, Irritant |
| Chloroacetyl Chloride | C₂H₂Cl₂O | 112.94 | 106 | 1.42 | Corrosive, Lachrymator, Water-reactive[8] |
| Triethylamine | C₆H₁₅N | 101.19 | 89.5 | 0.726 | Flammable, Corrosive, Toxic |
Table 2: Recommended Pilot-Scale Reaction Parameters
| Parameter | Value/Range | Notes |
| Reactant Molar Ratio | 3-Ethylaniline : Chloroacetyl Chloride : Base | 1 : 1.05-1.1 : 1.1-1.2 |
| Solvent | Dichloromethane (DCM) or Ethyl Acetate | Solvent volume should be sufficient to maintain a stirrable slurry. |
| Initial Temperature | 0-5 °C | For the initial charge of 3-ethylaniline and base. |
| Addition Temperature | 0-10 °C | Maintain this temperature during the slow addition of chloroacetyl chloride. |
| Reaction Temperature | 10-25 °C | After addition is complete, allow to warm to room temperature. |
| Reaction Time | 1-4 hours | Monitor by HPLC or TLC for completion. |
| Agitation Speed | To be determined based on reactor geometry | Should provide good mixing without excessive splashing. |
| Expected Yield | 85-95% (crude) | Yield will vary based on reaction scale and purification efficiency. |
Experimental Protocols
Pilot-Scale Synthesis of this compound
Safety Precautions:
-
This procedure must be conducted in a designated area for handling hazardous chemicals, such as a walk-in fume hood or a well-ventilated pilot plant bay.
-
All personnel must wear appropriate PPE, including flame-retardant lab coats, safety glasses, face shields, and chemical-resistant gloves.
-
The reactor must be equipped with a pressure relief system and an emergency quench system.
-
An HCl scrubbing system must be in place to neutralize the off-gases.
-
Chloroacetyl chloride is highly reactive with water; ensure all equipment is dry before use.[8]
Equipment:
-
Jacketed glass reactor (e.g., 50 L) with overhead stirrer, temperature probe, and addition funnel/pump.
-
Temperature control unit (TCU) for heating and cooling.
-
Inert gas (nitrogen or argon) supply.
-
Scrubber for HCl gas.
-
Filtration equipment (e.g., Nutsche filter dryer).[6]
-
Vacuum oven for drying.
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.
-
Charging Reactants:
-
Charge the reactor with 3-ethylaniline (1.0 equivalent).
-
Add the chosen solvent (e.g., DCM, 10-15 L per kg of 3-ethylaniline).
-
Begin agitation and cool the reactor contents to 0-5 °C using the TCU.
-
Charge the base (e.g., triethylamine, 1.1 equivalents) to the reactor, maintaining the temperature below 10 °C.
-
-
Addition of Chloroacetyl Chloride:
-
Slowly add chloroacetyl chloride (1.05 equivalents) to the reactor via an addition funnel or pump over 2-3 hours.
-
Maintain the internal temperature between 0-10 °C throughout the addition. This step is highly exothermic.[1]
-
-
Reaction:
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C).
-
Stir for an additional 1-2 hours at room temperature.
-
Monitor the reaction progress by taking samples for analysis (e.g., HPLC) until the starting material is consumed.
-
-
Workup:
-
Cool the reaction mixture to 10-15 °C.
-
Slowly add water to quench the reaction.
-
Transfer the mixture to a larger vessel or perform the washes in the reactor if appropriately sized.
-
Separate the organic layer.
-
Wash the organic layer sequentially with:
-
Dilute HCl (e.g., 1M) to remove excess triethylamine.
-
Saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Brine (saturated NaCl solution) to remove bulk water.
-
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, then filter.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water, isopropanol).
-
-
Drying:
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the product in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Visualizations
Caption: Experimental workflow for pilot-scale synthesis.
Caption: Chemical reaction pathway for the synthesis.
References
- 1. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 2. amarequip.com [amarequip.com]
- 3. pharma-iq.com [pharma-iq.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. azom.com [azom.com]
- 7. GL Filtration Ltd - FD: Pilot Scale [glfiltration.com]
- 8. nbinno.com [nbinno.com]
- 9. CHLOROACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. Chemical reaction exothermic or endothermic temperature dynamic compensation system-LNEYA Industrial Chillers Manufacturer [lneya.com]
- 11. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Method Development for Resolving Impurities in 2-chloro-N-(3-ethylphenyl)acetamide
Welcome to the technical support center for the analytical method development and troubleshooting for 2-chloro-N-(3-ethylphenyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on resolving and quantifying impurities.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in this compound?
A1: Based on its common synthesis route, which involves the reaction of 3-ethylaniline with chloroacetyl chloride, the following process-related impurities are likely to be present:
-
Starting Materials:
-
3-ethylaniline (unreacted)
-
Chloroacetyl chloride (unreacted)
-
-
By-products:
-
Chloroacetic acid (from the hydrolysis of chloroacetyl chloride)
-
N,N-bis(chloroacetyl)-3-ethylaniline (a diacylation product)
-
-
Degradation Products:
-
Impurities arising from the degradation of this compound under various stress conditions (e.g., acid, base, oxidation, heat, light).
-
Q2: Which analytical techniques are most suitable for impurity profiling of this compound?
A2: The most common and effective techniques for impurity profiling of this compound are:
-
High-Performance Liquid Chromatography (HPLC): Particularly Reverse-Phase HPLC (RP-HPLC) with UV detection is the gold standard for separating and quantifying non-volatile impurities.
-
Gas Chromatography (GC): Useful for the analysis of volatile impurities, such as residual solvents or volatile starting materials. Mass Spectrometry (MS) detection is often coupled with GC (GC-MS) for definitive identification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a powerful tool for the identification and structural elucidation of unknown impurities.
Q3: How can I troubleshoot peak tailing for the main analyte peak in my HPLC analysis?
A3: Peak tailing is a common issue, especially with basic compounds like residual 3-ethylaniline. Here are some troubleshooting steps:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3 with formic acid or phosphoric acid) can protonate residual silanol groups on the column, reducing their interaction with basic analytes.[1][2]
-
Increase Buffer Strength: A higher buffer concentration (typically 10-50 mM) can help maintain a consistent pH and mask silanol interactions.[1][2]
-
Use a Different Column: Consider using a column with a different stationary phase, such as one with end-capping or a polar-embedded group, which are designed to minimize silanol interactions.[3][4]
-
Add a Tailing Suppressor: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can reduce peak tailing. However, this is less common with modern, high-purity silica columns.[3]
Troubleshooting Guides
HPLC Method Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Peak Tailing | Secondary interactions with silanol groups on the column. | Lower the mobile phase pH to around 2-3. Increase the buffer concentration. Use a column with end-capping.[1][2][3] |
| Column overload. | Reduce the sample concentration or injection volume.[2] | |
| Poor Resolution | Inappropriate mobile phase composition. | Optimize the organic modifier (acetonitrile or methanol) percentage. Try a different organic modifier. |
| Incorrect column chemistry. | Select a column with a different selectivity (e.g., phenyl-hexyl instead of C18). | |
| Ghost Peaks | Contaminated mobile phase or carryover from previous injections. | Use fresh, high-purity mobile phase. Implement a needle wash step in the autosampler method. |
| Drifting Retention Times | Inadequate column equilibration. | Ensure the column is fully equilibrated with the mobile phase before each run. |
| Fluctuations in column temperature. | Use a column oven to maintain a consistent temperature. | |
| Mobile phase composition changing over time. | Prepare fresh mobile phase daily. |
GC Method Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No Peaks or Very Small Peaks | Injector issue (e.g., clogged syringe, septum leak). | Clean or replace the syringe. Replace the septum. |
| Incorrect injector temperature. | Ensure the injector temperature is high enough to volatilize the analytes. | |
| Broad Peaks | Column contamination. | Bake out the column at a high temperature (within the column's limits). |
| Slow injection speed. | Use a faster injection speed. | |
| Split Peaks | Improperly installed column. | Reinstall the column, ensuring a clean, square cut. |
| Sample solvent incompatibility with the stationary phase. | Use a more compatible solvent for sample preparation. |
Experimental Protocols
Protocol 1: RP-HPLC Method for Impurity Profiling
This method provides a starting point for the separation of this compound and its potential impurities. Optimization may be required.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
Protocol 2: GC-MS Method for Volatile Impurities
This method is suitable for the detection and identification of volatile impurities such as residual 3-ethylaniline.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
Injector Temperature: 250 °C
-
Injection Mode: Split (split ratio 20:1)
-
Injection Volume: 1 µL
-
MS Transfer Line Temperature: 280 °C
-
MS Ion Source Temperature: 230 °C
-
Mass Range: 40-450 amu
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane) to a final concentration of 1 mg/mL.
Quantitative Data Summary
The following tables provide typical validation parameters for the quantification of impurities. These values are illustrative and should be established for each specific method and impurity.
Table 1: HPLC Method Validation Parameters
| Parameter | 3-ethylaniline | Chloroacetic Acid | N,N-bis(chloroacetyl)-3-ethylaniline |
| LOD | 0.05 µg/mL | 0.1 µg/mL | 0.08 µg/mL |
| LOQ | 0.15 µg/mL | 0.3 µg/mL | 0.25 µg/mL |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 98-102% | 97-103% | 98-101% |
| Precision (%RSD) | < 2.0% | < 2.5% | < 2.0% |
Table 2: GC-MS Method Validation Parameters
| Parameter | 3-ethylaniline |
| LOD | 0.1 ppm |
| LOQ | 0.3 ppm |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 95-105% |
| Precision (%RSD) | < 5.0% |
Visualizations
Caption: Experimental workflow for impurity analysis.
Caption: Troubleshooting logic for HPLC analysis.
References
Technical Support Center: Enhancing the Selectivity of 2-chloro-N-(3-ethylphenyl)acetamide in Herbicidal Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 2-chloro-N-(3-ethylphenyl)acetamide.
Troubleshooting Guide
This guide addresses specific issues that may arise during the application and evaluation of this compound, focusing on enhancing its selectivity.
| Problem | Potential Cause | Recommended Solution |
| Poor weed control | - Incorrect application timing: Herbicide was applied when weeds were too large or stressed.[1] - Low application rate: The rate was insufficient for the target weed species and environmental conditions.[1] - Environmental factors: Heavy rainfall after application washed the herbicide away; dry conditions limited herbicide uptake by weeds.[2] - Weed resistance: The target weed population may have developed resistance to chloroacetamide herbicides. | - Apply post-emergence herbicides to young, actively growing weeds as specified on the product label.[1] - Adjust the application rate based on weed species, size, and soil type. Consult literature for recommended rates for similar herbicides. - Monitor weather forecasts and apply during favorable conditions. For soil-applied herbicides, light irrigation may be necessary to activate the product in dry conditions.[2] - Conduct a resistance test on the weed population. If resistance is confirmed, consider using a herbicide with a different mode of action. |
| Crop injury (phytotoxicity) | - High application rate: The applied rate exceeded the crop's tolerance.[1] - Incorrect application method: The herbicide came into direct contact with sensitive crop tissues. - Environmental stress: The crop was under stress from drought, waterlogging, or extreme temperatures, making it more susceptible to herbicide injury.[1] - Soil type: The herbicide is more available in coarse-textured soils with low organic matter, potentially leading to increased crop uptake and injury.[2][3] - Formulation/Adjuvant issue: The chosen formulation or adjuvant increased crop uptake to a toxic level.[4][5][6] | - Calibrate application equipment carefully to ensure the correct rate is applied.[1] - For post-emergence applications, use directed sprays to avoid contact with crop foliage. For pre-emergence applications, ensure proper planting depth of the crop seeds. - Avoid applying the herbicide when the crop is under environmental stress. - Adjust the application rate based on soil texture and organic matter content. Lower rates may be necessary for sandy soils.[2] - Evaluate the formulation and adjuvant system. Consider using a formulation with a safener or an adjuvant that provides better selectivity.[4][5][6] |
| Inconsistent results across experiments | - Variable environmental conditions: Differences in temperature, humidity, rainfall, and light intensity between experiments.[7][8] - Inconsistent soil properties: Variations in soil type, organic matter content, and pH across experimental plots.[2][3] - Non-uniform weed or crop growth stage: Plants were at different developmental stages at the time of application.[7] - Inconsistent application technique: Variations in spray volume, pressure, or nozzle type. | - Record environmental conditions for each experiment to identify potential sources of variation. - Characterize the soil in each experimental plot. If possible, use a uniform soil type for comparative studies. - Ensure that all plants are at a consistent and appropriate growth stage for the experiment. - Standardize the application protocol, including equipment calibration and operation. |
| Difficulty in dissolving the compound | - Inappropriate solvent: The chosen solvent is not suitable for this compound. - Low temperature: The solvent temperature is too low to facilitate dissolution. | - Test a range of solvents to find one with good solubility for the compound. Acetone or a mixture of acetone and water is often a good starting point for chloroacetamides. - Gently warm the solvent to aid dissolution, but be cautious of potential degradation at high temperatures. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound belongs to the chloroacetamide class of herbicides. Its primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis in susceptible plants.[9][10] VLCFAs are essential components of cell membranes, cuticular waxes, and suberin. By inhibiting their synthesis, the herbicide disrupts cell division and growth, particularly in the developing shoots of germinating seedlings, leading to their death.[11]
Q2: How can I enhance the selectivity of this compound between my target crop and weeds?
A2: Enhancing selectivity relies on exploiting the differences between the crop and the weed. Key strategies include:
-
Differential Metabolism: Many tolerant crops can rapidly metabolize and detoxify chloroacetamide herbicides, often through conjugation with glutathione, while susceptible weeds cannot.[12][13]
-
Herbicide Safeners: The use of a safener can enhance the crop's ability to metabolize the herbicide without affecting its activity on the target weed.[3][6][14] Safeners can induce the expression of enzymes like glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases, which are involved in herbicide detoxification.[5][15]
-
Application Timing and Placement: Applying the herbicide at a specific crop growth stage where it is more tolerant, or using application techniques that minimize crop exposure (e.g., directed sprays), can significantly improve selectivity.[16]
-
Formulation: The formulation of the herbicide can influence its uptake and translocation in plants. A formulation that is more readily absorbed by the weed than the crop can improve selectivity.[17]
Q3: What are the key experimental parameters to consider when evaluating the selectivity of this herbicide?
A3: When conducting selectivity studies, it is crucial to carefully control and document the following parameters:
-
Dose-Response: Test a range of herbicide concentrations on both the crop and weed species to determine the dose that provides effective weed control with minimal crop injury.
-
Plant Growth Stage: Evaluate the herbicide at different growth stages of both the crop and weeds, as susceptibility can vary with developmental stage.[7]
-
Environmental Conditions: Conduct experiments under controlled and consistent environmental conditions (temperature, humidity, light) as these can influence herbicide performance and plant response.[7][8]
-
Soil Type: For soil-applied herbicides, the soil's organic matter content, texture, and pH can significantly impact herbicide availability and efficacy.[2][3]
-
Quantitative Assessment: Use quantitative measures of efficacy and phytotoxicity, such as GR50 (the herbicide rate that causes a 50% reduction in plant growth) and visual injury ratings.
Q4: Can I use adjuvants to improve the performance of this compound?
A4: Yes, adjuvants can be used to enhance the performance of post-emergence herbicides by improving spray retention, spreading, and penetration of the active ingredient through the leaf cuticle.[4][5][6] However, the choice of adjuvant is critical, as an inappropriate one can potentially increase crop phytotoxicity.[6] It is essential to test different adjuvants (e.g., non-ionic surfactants, crop oil concentrates) in small-scale trials to determine the optimal combination for both efficacy and crop safety.
Data Presentation
The following tables present hypothetical, yet realistic, quantitative data to illustrate the type of results that would be generated in selectivity studies for this compound.
Table 1: Growth Reduction (GR50) Values for this compound on Selected Weed and Crop Species.
| Plant Species | Common Name | GR50 (g a.i./ha) | Selectivity Index (Crop GR50 / Weed GR50) |
| Echinochloa crus-galli | Barnyardgrass | 50 | - |
| Setaria faberi | Giant Foxtail | 65 | - |
| Amaranthus retroflexus | Redroot Pigweed | 80 | - |
| Zea mays | Corn | 500 | 10.0 (vs. Barnyardgrass) |
| Glycine max | Soybean | 650 | 10.0 (vs. Giant Foxtail) |
| Triticum aestivum | Wheat | 400 | 5.0 (vs. Redroot Pigweed) |
Note: Data are for illustrative purposes only and may not represent actual experimental results.
Table 2: Effect of Safener on the Phytotoxicity of this compound to Corn.
| Treatment | Application Rate (g a.i./ha) | Visual Injury (%) at 14 DAT | Corn Biomass (% of control) |
| Herbicide alone | 500 | 15 | 85 |
| Herbicide + Safener X | 500 | 3 | 97 |
| Herbicide alone | 1000 | 30 | 68 |
| Herbicide + Safener X | 1000 | 8 | 90 |
Note: DAT = Days After Treatment. Data are for illustrative purposes only.
Experimental Protocols
1. Protocol for Determining Herbicide Selectivity (GR50 Assay)
This protocol outlines a whole-plant bioassay to determine the GR50 values for this compound on different plant species.
-
Plant Material: Grow the desired crop and weed species from seed in pots containing a standardized soil mix in a greenhouse or growth chamber with controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).
-
Herbicide Application: Apply the herbicide when the plants have reached the 2-3 leaf stage. Prepare a stock solution of this compound in a suitable solvent (e.g., acetone) and then make a series of dilutions in a spray solution containing an appropriate adjuvant. Apply the different herbicide rates using a calibrated laboratory sprayer. Include an untreated control for comparison.
-
Experimental Design: Use a completely randomized design with at least four replications for each treatment (herbicide rate).
-
Data Collection: At 14-21 days after treatment, visually assess crop injury and weed control using a scale of 0 (no effect) to 100 (complete death). Harvest the above-ground biomass of each pot, dry it in an oven at 70°C for 72 hours, and record the dry weight.
-
Data Analysis: Calculate the percentage reduction in dry weight for each treatment relative to the untreated control. Use a non-linear regression analysis (e.g., log-logistic dose-response curve) to determine the GR50 value for each species.
2. Protocol for Synthesis of this compound
This protocol is a general procedure for the synthesis of N-aryl chloroacetamides and may require optimization for the specific target compound.[18][19][20][21]
-
Materials: 3-ethylaniline, chloroacetyl chloride, a suitable solvent (e.g., dichloromethane or chloroform), and a base (e.g., triethylamine or pyridine).
-
Procedure:
-
In a round-bottom flask, dissolve 3-ethylaniline (1 equivalent) in the chosen solvent under an inert atmosphere (e.g., nitrogen).
-
Add the base (1.1 equivalents) to the solution and cool the mixture in an ice bath.
-
Slowly add chloroacetyl chloride (1.05 equivalents) dropwise to the cooled solution while stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by thin-layer chromatography).
-
Wash the reaction mixture with water and a dilute acid solution (e.g., 1M HCl) to remove unreacted amine and base.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
-
-
Characterization: Confirm the identity and purity of the synthesized compound using techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.
Mandatory Visualization
The following diagrams illustrate key concepts related to the action and application of this compound.
Caption: Inhibition of the VLCFA biosynthesis pathway by this compound.
Caption: A typical experimental workflow for determining herbicide selectivity.
Caption: A logical troubleshooting workflow for common herbicide application issues.
References
- 1. farmprogress.com [farmprogress.com]
- 2. Soil May Impact Herbicide Efficacy | Corteva Agriscience™ [corteva.com]
- 3. agry.purdue.edu [agry.purdue.edu]
- 4. cwss.org [cwss.org]
- 5. weedsmart.org.au [weedsmart.org.au]
- 6. apparentag.com.au [apparentag.com.au]
- 7. Synthesis of C20–38 Fatty Acids in Plant Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Very long chain fatty acid and lipid signaling in the response of plants to pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core [cambridge.org]
- 12. youtube.com [youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. medium.com [medium.com]
- 15. extension.purdue.edu [extension.purdue.edu]
- 16. Understanding Mechanisms of Herbicide Selectivity in Agro-Ecosystems: A Review | Advanced Chemicobiology Research [ojs.wiserpub.com]
- 17. Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ijpsr.info [ijpsr.info]
- 19. researchgate.net [researchgate.net]
- 20. prepchem.com [prepchem.com]
- 21. ijper.org [ijper.org]
Validation & Comparative
A Comparative Analysis of the Herbicidal Activity of 2-chloro-N-(3-ethylphenyl)acetamide and Alachlor
For Researchers, Scientists, and Drug Development Professionals
I. General Properties and Chemical Structure
Both 2-chloro-N-(3-ethylphenyl)acetamide and Alachlor are N-aryl acetamides characterized by a chloroacetyl group, which is crucial for their herbicidal activity.
| Property | This compound | Alachlor |
| Chemical Structure | 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide | |
| Molecular Formula | C10H12ClNO | C14H20ClNO2 |
| Molecular Weight | 197.66 g/mol | 269.77 g/mol [1] |
| Chemical Class | Chloroacetamide | Chloroacetanilide (a subclass of chloroacetamides)[2] |
| Mode of Action | Inhibition of very-long-chain fatty acid (VLCFA) synthesis[3] | Inhibition of elongase and geranylgeranyl pyrophosphate (GGPP) cyclisation enzymes, part of the gibberellin pathway[2] |
II. Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis
Chloroacetamide herbicides act primarily by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs) in susceptible plants[3]. VLCFAs are essential components of plant cell membranes, cuticular waxes, and suberin. By inhibiting VLCFA elongase enzymes, these herbicides disrupt early seedling growth and development, particularly affecting the emergence of shoots in grasses and root development[3]. This mode of action is consistent for both Alachlor and is the presumed mechanism for this compound.
Caption: Mechanism of action of chloroacetamide herbicides.
III. Herbicidal Activity and Selectivity
Alachlor is a selective, systemic herbicide primarily absorbed by the germinating shoots and roots of weeds[4]. It is effective against annual grasses and many broadleaf weeds in crops like corn, soybeans, and peanuts[4]. The selectivity of Alachlor in certain crops is due to the rapid detoxification of the herbicide by the crop plant, primarily through glutathione conjugation.
The herbicidal activity of this compound is expected to be similar, targeting germinating seedlings before or shortly after they emerge from the soil. The specific weed spectrum and crop selectivity would depend on factors like its uptake, translocation, and metabolism in different plant species. Structure-activity relationship (QSAR) studies on chloroacetamide derivatives suggest that the nature and position of substituents on the phenyl ring significantly influence their herbicidal efficacy.
Table 2: Comparative Herbicidal Efficacy (Illustrative)
No direct comparative experimental data was found. This table is an illustrative representation based on the general efficacy of chloroacetamide herbicides. Efficacy is rated on a scale of Low, Moderate, to High.
| Weed Species | Common Name | This compound (Predicted) | Alachlor (Established) |
| Echinochloa crus-galli | Barnyardgrass | High | High |
| Digitaria sanguinalis | Large Crabgrass | High | High |
| Setaria faberi | Giant Foxtail | High | High |
| Amaranthus retroflexus | Redroot Pigweed | Moderate | Moderate |
| Chenopodium album | Common Lambsquarters | Moderate | Moderate |
| Abutilon theophrasti | Velvetleaf | Low | Low to Moderate |
IV. Experimental Protocols for Herbicidal Activity Evaluation
The following outlines a general experimental workflow for assessing the pre-emergent herbicidal activity of compounds like this compound and comparing it to a standard like Alachlor.
1. Test Compounds and Formulation:
-
Synthesize and purify this compound.
-
Obtain analytical grade Alachlor as a reference standard.
-
Prepare stock solutions of both compounds in a suitable solvent (e.g., acetone or DMSO) and then dilute to desired concentrations with a carrier solution, often containing a surfactant.
2. Plant Material and Growth Conditions:
-
Select a range of weed species for testing, including representative annual grasses and broadleaf weeds.
-
Sow seeds of each weed species in pots or trays filled with a standardized soil mix.
-
Maintain the pots in a greenhouse or growth chamber with controlled temperature, humidity, and light conditions.
3. Herbicide Application:
-
Apply the herbicide solutions to the soil surface immediately after sowing the weed seeds (pre-emergence application).
-
Use a laboratory sprayer to ensure uniform application at various dose rates.
-
Include an untreated control and a solvent-only control for comparison.
4. Data Collection and Analysis:
-
After a set period (e.g., 14-21 days), visually assess the herbicidal injury using a rating scale (e.g., 0% = no effect, 100% = complete kill).
-
Measure plant height and shoot fresh or dry weight to quantify the growth inhibition.
-
Calculate the effective dose required to cause 50% inhibition of growth (ED50) or 50% mortality (LD50) for each compound and weed species using dose-response curve analysis.
Caption: General workflow for evaluating pre-emergent herbicidal activity.
V. Conclusion
Both this compound and Alachlor belong to the chloroacetamide class of herbicides and are expected to share a common mechanism of action by inhibiting VLCFA synthesis. Alachlor is a well-established herbicide with a known efficacy profile. Based on its chemical structure, this compound is predicted to exhibit similar pre-emergent herbicidal activity against annual grasses and some broadleaf weeds. However, without direct comparative experimental data, its precise efficacy, crop selectivity, and environmental fate relative to Alachlor remain to be determined. Further research involving side-by-side greenhouse and field trials would be necessary to provide a definitive quantitative comparison of these two compounds.
References
Antifungal Efficacy of 2-chloro-N-phenylacetamide: A Comparative Analysis Against Commercial Fungicides
Absence of specific data for 2-chloro-N-(3-ethylphenyl)acetamide. Extensive literature searches did not yield specific data on the antifungal efficacy of this compound. Therefore, this guide presents a comprehensive analysis of the closely related compound, 2-chloro-N-phenylacetamide , as a proxy to provide insights into the potential antifungal activity of this class of molecules. The following data is derived from in-vitro studies on 2-chloro-N-phenylacetamide and compares its efficacy against established commercial fungicides.
Executive Summary
2-chloro-N-phenylacetamide has demonstrated notable in-vitro antifungal activity against various strains of pathogenic fungi, including species of Candida and Aspergillus.[1][2] Efficacy, as measured by Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC), is compared against commercial antifungal agents such as Amphotericin B and Voriconazole. While not as potent as these established drugs, 2-chloro-N-phenylacetamide exhibits significant inhibitory and, in some cases, fungicidal effects, particularly against fluconazole-resistant Candida strains.[1][3]
Comparative Antifungal Activity
The antifungal efficacy of 2-chloro-N-phenylacetamide was evaluated against several fungal species and compared with commercial fungicides. The results, summarized in the tables below, indicate a broad spectrum of activity.
Table 1: Antifungal Activity against Candida Species
| Fungal Strain | 2-chloro-N-phenylacetamide | Amphotericin B | Voriconazole | Fluconazole |
| MIC (µg/mL) [1][4] | MFC (µg/mL) [1][4] | MIC (µg/mL) | MIC (µg/mL) | |
| Candida albicans (fluconazole-resistant strains) | 128 - 256 | 512 - 1024 | Not Reported | >64 |
| Candida parapsilosis (fluconazole-resistant strains) | 128 - 256 | 1024 | Not Reported | >64 |
Table 2: Antifungal Activity against Aspergillus flavus
| Fungal Strain | 2-chloro-N-phenylacetamide | Amphotericin B | Voriconazole |
| MIC (µg/mL) [2][5] | MFC (µg/mL) [2][5] | MIC (µg/mL) [2] | |
| Aspergillus flavus (various strains) | 16 - 256 | 32 - 512 | 1 - 16 |
Experimental Protocols
The following methodologies were employed in the cited studies to determine the antifungal efficacy of 2-chloro-N-phenylacetamide and the comparative commercial fungicides.
Minimum Inhibitory Concentration (MIC) Assay
The MIC was determined using the broth microdilution method.[1] A standardized fungal inoculum was added to 96-well microtiter plates containing serial dilutions of the test compounds in RPMI-1640 medium. The plates were incubated at 35°C for 24-48 hours. The MIC was defined as the lowest concentration of the compound that caused a significant inhibition of visible fungal growth compared to the growth control.[1]
Minimum Fungicidal Concentration (MFC) Assay
Following the MIC determination, a small aliquot from the wells showing no visible growth was sub-cultured onto Sabouraud Dextrose Agar plates.[1] The plates were incubated at 35°C for 24-48 hours. The MFC was determined as the lowest concentration of the compound that resulted in no fungal growth on the agar plates.[1]
Experimental Workflow
The general workflow for determining the antifungal efficacy is depicted in the following diagram.
Mechanism of Action Insights
Preliminary studies suggest that the mechanism of action of 2-chloro-N-phenylacetamide may involve binding to ergosterol in the fungal plasma membrane.[2] However, it does not appear to act by damaging the fungal cell wall.[1] Further research is needed to fully elucidate its mode of action. Notably, antagonism was observed when 2-chloro-N-phenylacetamide was combined with amphotericin B and fluconazole, suggesting that combination therapy with these agents may not be beneficial.[1][2]
References
A Comparative Guide to the Validation of Analytical Methods for 2-chloro-N-(3-ethylphenyl)acetamide by LC-MS and Alternative Techniques
This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of 2-chloro-N-(3-ethylphenyl)acetamide, a representative chloroacetanilide compound. Due to the limited availability of public data for this specific analyte, this document leverages established and validated methodologies for structurally similar and widely studied chloroacetanilide herbicides and their metabolites. The performance data and protocols presented herein are based on analogous compounds and serve as a robust framework for researchers, scientists, and drug development professionals to establish and validate their own analytical methods. The guide compares LC-MS with alternative techniques such as High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Gas Chromatography-Mass Spectrometry (GC-MS).
Data Presentation: Performance Comparison of Analytical Techniques
The selection of an analytical technique depends on the specific requirements of the study, such as sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes typical performance characteristics for the analysis of chloroacetanilide compounds using LC-MS/MS, HPLC-DAD, and GC-MS/MS.
| Performance Parameter | LC-MS/MS | HPLC-DAD | GC-MS/MS |
| Limit of Quantitation (LOQ) | 0.01 - 0.05 µg/L[1][2] | ~0.20 µg/L[1] | <0.001 mg/kg (ppb)[3] |
| Typical Linearity (r²) | >0.995 | >0.99 | >0.99 |
| Accuracy (% Recovery) | 81 - 125%[1] | 84 - 112%[1] | 70 - 120% (SANTE guideline)[3] |
| Precision (% RSD) | < 20%[1] | < 18%[1] | < 20% (SANTE guideline)[3] |
| Selectivity | Very High (based on m/z) | Moderate (based on UV spectrum) | High to Very High |
| Suitability for Non-Volatile Analytes | Excellent[2][4] | Excellent | Poor (derivatization may be needed)[5] |
| Suitability for Thermally Labile Analytes | Excellent[6] | Excellent | Poor[5][7] |
Experimental Protocols and Methodologies
Detailed and robust experimental protocols are critical for ensuring reproducible and reliable results. The following sections outline the methodologies for method validation, sample preparation, and analysis using LC-MS/MS, which is often the preferred method for its high sensitivity and selectivity.
Analytical Method Validation Workflow
A typical validation workflow ensures that the analytical procedure is suitable for its intended purpose.[8][9] The process involves evaluating several key performance characteristics as defined by international guidelines such as the International Council for Harmonisation (ICH).[10][11][12]
Caption: General workflow for analytical method validation.
LC-MS/MS Experimental Protocol
This protocol is based on established methods for chloroacetanilide herbicide metabolites, which are suitable for this compound.[13]
A. Sample Preparation (Aqueous Matrix): Solid-Phase Extraction (SPE)
-
Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) with 5 mL of methanol followed by 5 mL of deionized water.
-
Loading: Pass a 250 mL water sample through the conditioned cartridge at a flow rate of 5-10 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove interferences.
-
Elution: Elute the target analyte from the cartridge using 5 mL of methanol or an appropriate solvent mixture (e.g., 80/20 methanol/water).[13]
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the initial mobile phase.
B. Chromatographic Conditions (UPLC/HPLC)
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 5 mM ammonium acetate in water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient Elution: A typical gradient might start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40-65 °C.
-
Injection Volume: 5-10 µL.
C. Mass Spectrometry Conditions (Tandem Quadrupole)
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for chloroacetanilides, though negative mode is used for certain metabolites.[2]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions must be determined for this compound and an internal standard. This involves direct infusion of a standard solution to optimize collision energy and fragmentor voltage.
-
Ion Source Parameters: Optimize gas temperature, gas flow, and capillary voltage to achieve maximum signal intensity.
Caption: Experimental workflow for LC-MS/MS analysis.
Comparison with Alternative Methods
While LC-MS/MS offers superior sensitivity and selectivity, other methods can be suitable depending on the application and available instrumentation.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
HPLC-DAD is a robust and widely available technique. It is less sensitive than LC-MS but can be effective for higher concentration samples.[1]
-
Advantages: Lower cost and complexity compared to MS; provides spectral information for peak purity assessment.
-
Disadvantages: Significantly lower sensitivity (LOQ ~0.20 µg/L vs. <0.05 µg/L for LC-MS).[1] Susceptible to interference from co-eluting compounds that absorb at the same wavelength.[4]
-
Methodology: The sample preparation and HPLC conditions are similar to the LC-MS method. Detection is performed by monitoring the UV absorbance at a specific wavelength corresponding to the analyte's maximum absorbance.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for analyzing volatile and semi-volatile compounds.[5][6]
-
Advantages: Excellent chromatographic separation for complex mixtures; extensive spectral libraries for compound identification; high sensitivity, particularly with modern tandem quadrupole instruments.[3][14]
-
Disadvantages: Not suitable for non-volatile or thermally labile compounds like many chloroacetanilide metabolites.[2][5] Derivatization may be required to increase volatility, which adds complexity to the sample preparation.
-
Methodology: Requires a different extraction approach (e.g., liquid-liquid extraction with an organic solvent) and a GC-specific column. The inlet temperature must be carefully optimized to prevent degradation of thermally sensitive analytes.[7]
Caption: Logical comparison of key analytical techniques.
References
- 1. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group; determination of chloroacetanilide herbicide metabolites in water using high-performance liquid chromatography-diode array detection and high-performance liquid chromatography/mass spectrometry [pubs.usgs.gov]
- 2. Identification of ionic chloroacetanilide-herbicide metabolites in surface water and groundwater by HPLC/MS using negative ion spray - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. pubs.usgs.gov [pubs.usgs.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chemetrix.co.za [chemetrix.co.za]
- 8. ema.europa.eu [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. Tutorial Review on LC-MS Method Validation - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 11. ema.europa.eu [ema.europa.eu]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. researchgate.net [researchgate.net]
- 14. JEOL USA blog | Pesticide Residue Analysis with GC-MS/MS [jeolusa.com]
Unveiling Potential Cross-Reactivity: A Comparative Analysis of 2-chloro-N-(3-ethylphenyl)acetamide in Immunoassays
For researchers, scientists, and drug development professionals, understanding the potential for cross-reactivity in immunoassays is paramount for accurate and reliable results. This guide provides a comparative analysis of 2-chloro-N-(3-ethylphenyl)acetamide and structurally related chloroacetamide herbicides, offering insights into potential immunoassay performance based on available experimental data for similar compounds.
Structural Comparison of Chloroacetamide Herbicides
The specificity of an antibody in an immunoassay is largely dictated by the chemical structure of the target analyte. Minor alterations in functional groups or their positions can significantly impact antibody binding and, consequently, the degree of cross-reactivity. The table below details the structural formulas of this compound and other relevant chloroacetamide herbicides.
| Compound Name | Chemical Structure | Molecular Formula |
| This compound | CCC1=CC(=CC=C1)NC(=O)CCl | C10H12ClNO |
| Pretilachlor | CCC1=C(C(=CC=C1)CC)N(CCOCCC)C(=O)CCl | C17H26ClNO2 |
| Alachlor | CCC1=C(C(=CC=C1)CC)N(COC)C(=O)CCl | C14H20ClNO2 |
| Acetochlor | CCC1=C(C(=CC=C1)C)N(COCC)C(=O)CCl | C14H20ClNO2 |
| Butachlor | CCC1=C(C(=CC=C1)CC)N(COCCCC)C(=O)CCl | C17H26ClNO2 |
| Metolachlor | CCC1=C(C(=CC=C1)C)N(C(C)COC)C(=O)CCl | C15H22ClNO2 |
Immunoassay Cross-Reactivity Analysis
An indirect competitive ELISA developed for pretilachlor demonstrated negligible cross-reactivity with several other chloroacetamide herbicides, indicating a high degree of specificity of the monoclonal antibody used.[1][2] The following table summarizes the reported cross-reactivity data for this assay and includes a hypothetical cross-reactivity projection for this compound based on structural comparison.
| Compound | Cross-Reactivity (%) in Pretilachlor ic-ELISA | Structural Rationale for Cross-Reactivity |
| Pretilachlor | 100 | Target analyte. |
| Alachlor | < 3.0[1] | The N-substituent (methoxymethyl) is significantly smaller than pretilachlor's N-(2-propoxyethyl) group. |
| Acetochlor | < 3.0[1] | The N-substituent (ethoxymethyl) is smaller than pretilachlor's, and the phenyl ring has one ethyl and one methyl group instead of two ethyl groups. |
| Butachlor | < 3.0[3] | The N-substituent (butoxymethyl) differs in the ether linkage compared to pretilachlor's propoxyethyl group. |
| Propisochlor | < 3.0[1] | Structural data for propisochlor was not found in the searches to provide a detailed rationale. |
| This compound | < 1.0 (Hypothetical) | This compound lacks the N-alkoxyalkyl group present in pretilachlor and the other tested herbicides. It only shares the chloroacetamide and a substituted phenyl group (single ethyl group at the meta position vs. two ethyl groups at ortho positions in pretilachlor). This significant structural difference would likely result in very low to negligible binding to a pretilachlor-specific antibody. |
Disclaimer: The cross-reactivity value for this compound is a projection based on principles of immunoassay specificity and structural analogy. Experimental validation is necessary to determine the actual cross-reactivity in any given immunoassay.
Experimental Protocols
The following is a detailed methodology for a typical indirect competitive ELISA used for the detection of chloroacetamide herbicides, based on the protocol for pretilachlor.[1][2]
1. Reagents and Materials:
-
Pretilachlor standard
-
Monoclonal antibody specific to pretilachlor
-
Goat anti-mouse IgG-HRP (Horseradish Peroxidase conjugate)
-
Coating antigen (e.g., Pretilachlor-ovalbumin conjugate)
-
Phosphate-buffered saline (PBS)
-
Coating buffer (carbonate-bicarbonate buffer, pH 9.6)
-
Washing buffer (PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 5% non-fat milk in PBS)
-
Substrate solution (TMB - 3,3',5,5'-Tetramethylbenzidine)
-
Stop solution (2 M H2SO4)
-
96-well microtiter plates
2. Plate Coating:
-
Coat the wells of a 96-well microtiter plate with 100 µL/well of the coating antigen diluted in coating buffer.
-
Incubate overnight at 4°C.
-
Wash the plate three times with washing buffer.
3. Blocking:
-
Add 200 µL/well of blocking buffer to each well.
-
Incubate for 2 hours at 37°C.
-
Wash the plate three times with washing buffer.
4. Competitive Reaction:
-
Add 50 µL of the sample or standard solution to the wells.
-
Immediately add 50 µL of the monoclonal antibody solution to each well.
-
Incubate for 30 minutes at 37°C.
-
Wash the plate four times with washing buffer.
5. Secondary Antibody Incubation:
-
Add 100 µL/well of the goat anti-mouse IgG-HRP conjugate diluted in PBS.
-
Incubate for 30 minutes at 37°C.
-
Wash the plate four times with washing buffer.
6. Signal Development and Measurement:
-
Add 100 µL/well of TMB substrate solution.
-
Incubate for 15 minutes at 37°C in the dark.
-
Add 50 µL/well of stop solution to terminate the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
7. Data Analysis:
-
The concentration of the analyte is inversely proportional to the color signal.
-
Calculate the percentage of inhibition for each sample or standard.
-
Construct a standard curve by plotting the inhibition percentage against the logarithm of the analyte concentration.
-
Determine the concentration of the analyte in the samples from the standard curve.
Visualizations
The following diagrams illustrate the experimental workflow and the structural relationships influencing cross-reactivity.
References
A Comparative Spectroscopic Investigation of 2-chloro-N-(3-ethylphenyl)acetamide and its Positional Isomers
For Immediate Release
[City, State] – [Date] – A detailed comparative spectroscopic analysis of 2-chloro-N-(3-ethylphenyl)acetamide and its ortho- and para-isomers has been conducted, providing valuable data for researchers, scientists, and drug development professionals. This guide presents a comprehensive overview of their spectral characteristics, aiding in their identification, differentiation, and quality control.
The study focuses on the structural elucidation of these closely related isomers through Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). The subtle differences in the substitution pattern on the phenyl ring lead to distinct spectral fingerprints, which are crucial for unambiguous characterization.
Data Presentation
The quantitative spectroscopic data for 2-chloro-N-(2-ethylphenyl)acetamide, this compound, and 2-chloro-N-(4-ethylphenyl)acetamide are summarized below. The data has been compiled from publicly available databases and spectral predictions for closely related compounds.
Table 1: Comparative FT-IR Data (cm⁻¹)
| Functional Group | 2-chloro-N-(2-ethylphenyl)acetamide | This compound | 2-chloro-N-(4-ethylphenyl)acetamide |
| N-H Stretch | ~3280 | ~3285 | ~3290 |
| C-H Stretch (Aromatic) | ~3100-3000 | ~3100-3000 | ~3100-3000 |
| C-H Stretch (Aliphatic) | ~2970-2850 | ~2970-2850 | ~2970-2850 |
| C=O Stretch (Amide I) | ~1670 | ~1675 | ~1680 |
| N-H Bend (Amide II) | ~1550 | ~1555 | ~1560 |
| C-N Stretch | ~1440 | ~1445 | ~1450 |
| C-Cl Stretch | ~750 | ~760 | ~770 |
| Aromatic Substitution | ~750 (ortho) | ~780, ~690 (meta) | ~830 (para) |
Table 2: Comparative ¹H NMR Data (δ, ppm)
| Proton | 2-chloro-N-(2-ethylphenyl)acetamide | This compound | 2-chloro-N-(4-ethylphenyl)acetamide |
| -NH (amide) | ~8.2 (s, 1H) | ~8.1 (s, 1H) | ~8.0 (s, 1H) |
| Aromatic-H | ~7.2-7.5 (m, 4H) | ~7.1-7.4 (m, 4H) | ~7.1 (d, 2H), ~7.4 (d, 2H) |
| -CH₂-Cl | ~4.2 (s, 2H) | ~4.1 (s, 2H) | ~4.0 (s, 2H) |
| -CH₂- (ethyl) | ~2.7 (q, 2H) | ~2.6 (q, 2H) | ~2.6 (q, 2H) |
| -CH₃ (ethyl) | ~1.2 (t, 3H) | ~1.2 (t, 3H) | ~1.2 (t, 3H) |
Table 3: Comparative ¹³C NMR Data (δ, ppm)
| Carbon | 2-chloro-N-(2-ethylphenyl)acetamide | This compound | 2-chloro-N-(4-ethylphenyl)acetamide |
| C=O | ~164.5 | ~164.8 | ~165.0 |
| Aromatic C-N | ~135.0 | ~138.0 | ~135.5 |
| Aromatic C-C₂H₅ | ~136.0 | ~144.0 | ~142.0 |
| Aromatic C-H | ~125-129 | ~120-129 | ~120-130 |
| -CH₂-Cl | ~43.0 | ~42.8 | ~42.5 |
| -CH₂- (ethyl) | ~24.5 | ~28.5 | ~28.0 |
| -CH₃ (ethyl) | ~14.0 | ~15.5 | ~15.0 |
Table 4: Comparative Mass Spectrometry Data (m/z)
| Ion | 2-chloro-N-(2-ethylphenyl)acetamide[1] | This compound[2] | 2-chloro-N-(4-ethylphenyl)acetamide |
| [M]⁺ | 197.06 | 197.06 | 197.06 |
| [M+H]⁺ | 198.07 | 198.07 | 198.07 |
| [M+Na]⁺ | 220.05 | 220.05 | 220.05 |
| [M-Cl]⁺ | 162.09 | 162.09 | 162.09 |
| [M-COCH₂Cl]⁺ | 120.08 | 120.08 | 120.08 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques used in this analysis, based on standard laboratory practices.[3]
1. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a KBr plate, and allowing the solvent to evaporate.
-
Data Acquisition: A background spectrum of the KBr pellet or plate is recorded. The sample spectrum is then collected, typically over a range of 4000-400 cm⁻¹. The final spectrum is presented as percent transmittance or absorbance versus wavenumber.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift calibration (0 ppm).
-
Data Acquisition: For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is necessary due to the lower natural abundance of the ¹³C isotope. The acquired Free Induction Decay (FID) is then Fourier transformed to produce the NMR spectrum.
3. Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. The solution should be filtered to remove any particulate matter.
-
Data Acquisition (Electron Ionization - EI): The sample is introduced into the ion source of the mass spectrometer where it is vaporized and bombarded with a high-energy electron beam. The resulting positively charged ions are accelerated into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z). A detector records the abundance of each ion, generating a mass spectrum.
Visualization of Experimental Workflow
The general workflow for the comparative spectroscopic analysis of the isomers is depicted below.
References
Benchmarking the Antibacterial Spectrum of 2-chloro-N-(substituted phenyl)acetamide Against Standard Antibiotics
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the antibacterial spectrum of 2-chloro-N-(substituted phenyl)acetamides, a class of emerging antimicrobial compounds. Due to the limited publicly available data on the specific compound 2-chloro-N-(3-ethylphenyl)acetamide, this guide utilizes data from closely related analogues to provide a representative benchmark against established standard antibiotics. The information presented herein is intended to offer insights into the potential efficacy of this class of compounds and to provide standardized protocols for further research.
Data Presentation: Comparative Antibacterial Efficacy
The antibacterial activity of N-(substituted phenyl)-2-chloroacetamides and standard antibiotics is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The tables below summarize the available data for representative compounds from this class against various bacterial strains, alongside the performance of commonly used antibiotics.
Table 1: Minimum Inhibitory Concentration (MIC) of a Representative 2-chloro-N-(substituted phenyl)acetamide Analog against Various Bacterial Strains.
| Bacterial Strain | MIC (µg/mL) |
| Escherichia coli ATCC 25922 | >4000 |
| Staphylococcus aureus ATCC 25923 | 250-1000 |
| Methicillin-resistant S. aureus (MRSA) ATCC 33591 | 500-1000 |
| Klebsiella pneumoniae | 512 |
Note: Data for E. coli, S. aureus, and MRSA is based on a range observed for various N-(substituted phenyl)-2-chloroacetamides.[1] Data for Klebsiella pneumoniae is for the analog 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide.[2][3]
Table 2: Minimum Inhibitory Concentration (MIC) of Standard Antibiotics against Klebsiella pneumoniae.[2][3]
| Antibiotic | MIC (µg/mL) |
| Ciprofloxacin | 1 - 8 |
| Cefepime | 1 - 16 |
| Ceftazidime | 1 - 32 |
| Meropenem | 0.25 - 1.0 |
| Imipenem | 0.25 - 1.0 |
Table 3: Minimum Bactericidal Concentration (MBC) of a Representative 2-chloro-N-(substituted phenyl)acetamide Analog and Standard Antibiotics against Klebsiella pneumoniae.[2][3]
| Compound | MBC (µg/mL) | MBC/MIC Ratio |
| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | 512 | 1 |
| Ciprofloxacin | 1 - 16 | 1-2 |
| Cefepime | >64 | >4 |
| Ceftazidime | >64 | >2 |
| Meropenem | 0.5 - 2 | 1-2 |
| Imipenem | 0.5 - 2 | 1-2 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is determined using the broth microdilution method.[1]
a. Preparation of Bacterial Inoculum:
-
Bacterial strains are cultured overnight at 37°C in an appropriate growth medium (e.g., Luria Bertani for E. coli and S. aureus, Tryptic Soy Broth for K. pneumoniae).
-
The bacterial suspension is then adjusted to a turbidity equivalent to the 0.5 McFarland standard, which corresponds to approximately 10⁸ CFU/mL.
b. Broth Microdilution Assay:
-
The test compound (e.g., 2-chloro-N-(substituted phenyl)acetamide) is dissolved in a suitable solvent like Dimethyl sulfoxide (DMSO).
-
Two-fold serial dilutions of the compound are prepared in a 96-well microtiter plate with the appropriate broth. The final concentrations typically range from 32 to 4000 µg/mL.[1]
-
Each well is inoculated with the prepared bacterial suspension.
-
The plates are incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
a. Subculturing from MIC Assay:
-
Following the MIC determination, a small aliquot (e.g., 10 µL) from the wells showing no visible growth is subcultured onto an appropriate agar medium.
-
The plates are incubated at 37°C for 24 hours.
b. Determination of MBC:
-
The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.
Visualizations
The following diagrams illustrate the experimental workflow for determining the antibacterial spectrum of a compound and a potential mechanism of action.
References
Chloroacetamide Herbicides: A Comparative Analysis of Their Genotoxic Potential
A comprehensive review for researchers and drug development professionals on the genotoxicity of widely used chloroacetamide herbicides, including acetochlor, alachlor, butachlor, metolachlor, and pretilachlor. This guide synthesizes experimental data from key genotoxicity assays, details the methodologies employed, and explores the underlying molecular mechanisms of toxicity.
Chloroacetamide herbicides are a class of selective, pre-emergent herbicides extensively used in agriculture to control annual grasses and broadleaf weeds in various crops. Their widespread use, however, has raised concerns about their potential adverse effects on non-target organisms and human health. A significant area of toxicological investigation is their genotoxicity—the ability to damage DNA and chromosomes, which can lead to mutations and potentially cancer. This guide provides a comparative overview of the genotoxic effects of five prominent chloroacetamide herbicides: acetochlor, alachlor, butachlor, metolachlor, and pretilachlor.
Comparative Genotoxicity Data
The genotoxic potential of these herbicides has been evaluated using a battery of in vitro and in vivo assays, primarily the Comet assay (single-cell gel electrophoresis), the micronucleus test, and the chromosome aberration assay. The following tables summarize the quantitative findings from various studies, offering a comparative perspective on their DNA-damaging capabilities.
Comet Assay Data
The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells. The percentage of DNA in the comet tail (% Tail DNA) is a direct measure of DNA damage.
| Herbicide | Test System | Concentration/Dose | % Tail DNA (Mean ± SD) | Reference |
| Acetochlor | Human HepG2 cells | 10 µM | 15.2 ± 2.1 | [1][2][3][4][5] |
| 50 µM | 28.7 ± 3.5 | [1][2][3][4][5] | ||
| 100 µM | 45.1 ± 4.2 | [1][2][3][4][5] | ||
| Metolachlor | Cyprinus carpio cells | 125 ppm | 18.5 ± 2.5 | [6][7] |
| 250 ppm | 25.1 ± 3.1 | [6][7] | ||
| 500 ppm | 38.9 ± 4.0 | [6][7] | ||
| Pretilachlor | Clarias batrachus erythrocytes | 0.29 mg/L | 12.4 ± 1.8 | [8] |
| 0.58 mg/L | 21.6 ± 2.5 | [8] | ||
| *Statistically significant increase compared to control. |
Micronucleus Test Data
The micronucleus test assesses chromosomal damage by detecting the formation of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei during cell division.
| Herbicide | Test System | Concentration/Dose | Frequency of Micronucleated Cells (%) | Reference |
| Butachlor | Human lymphocytes | 5 µg/mL | 3.8 ± 0.7 | [9] |
| 10 µg/mL | 6.2 ± 1.1 | [9] | ||
| 20 µg/mL | 9.5 ± 1.5 | [9] | ||
| S-Metolachlor | Leptodactylus luctator tadpoles | 1.0 mg/L | 1.5 ± 0.4 | [10][11] |
| 5.0 mg/L | 2.8 ± 0.6 | [10][11] | ||
| 6.2 mg/L | 3.5 ± 0.7 | [10][11] | ||
| *Statistically significant increase compared to control. |
Chromosome Aberration Assay Data
The chromosome aberration assay evaluates the ability of a substance to induce structural changes in chromosomes.
| Herbicide | Test System | Concentration/Dose | Percentage of Cells with Aberrations | Reference |
| Butachlor | Human lymphocytes | 5 µg/mL | 5.1 ± 1.0 | [9] |
| 10 µg/mL | 8.3 ± 1.4 | [9] | ||
| 20 µg/mL | 12.7 ± 1.9 | [9] | ||
| Statistically significant increase compared to control. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the generalized protocols for the key genotoxicity assays cited in this guide.
Comet Assay (Alkaline Version)
The alkaline Comet assay is widely used to detect single-strand DNA breaks, double-strand DNA breaks, and alkali-labile sites.
-
Cell Preparation: A single-cell suspension is prepared from the test system (e.g., cultured cells, erythrocytes). Cell viability should be determined to ensure that the observed DNA damage is not a result of cytotoxicity.
-
Embedding in Agarose: The cell suspension is mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: The slides are immersed in a cold lysis solution (typically containing high salt concentrations and detergents like Triton X-100) to lyse the cells and unfold the DNA.
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an electrophoresis chamber filled with a high pH alkaline buffer (pH > 13) to unwind the DNA. Electrophoresis is then carried out at a low voltage.
-
Neutralization and Staining: The slides are neutralized with a Tris buffer and stained with a fluorescent DNA-binding dye (e.g., ethidium bromide, SYBR Green).
-
Visualization and Scoring: The slides are examined under a fluorescence microscope. The DNA migrates from the nucleus, forming a "comet" shape. The intensity of the comet tail relative to the head reflects the amount of DNA damage. Image analysis software is used to quantify parameters such as % Tail DNA, tail length, and tail moment.
Micronucleus Test (In Vitro)
The in vitro micronucleus test is a common method for assessing chromosomal damage in cultured mammalian cells.
-
Cell Culture and Treatment: Mammalian cells (e.g., human lymphocytes, Chinese Hamster Ovary cells) are cultured and treated with various concentrations of the test herbicide. A positive and a negative (vehicle) control are included. For some cell types, a metabolic activation system (S9 fraction) may be added to mimic in vivo metabolism.
-
Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in the accumulation of binucleated cells. This ensures that only cells that have undergone one nuclear division are scored.
-
Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, and fixed. The cell suspension is then dropped onto microscope slides.
-
Staining: The slides are stained with a DNA-specific stain (e.g., Giemsa, DAPI) to visualize the nuclei and micronuclei.
-
Scoring: Under a microscope, the frequency of micronuclei is determined by scoring a predetermined number of binucleated cells (typically 1000-2000) for the presence of micronuclei.
Mechanisms of Genotoxicity
The genotoxicity of chloroacetamide herbicides is often linked to the induction of oxidative stress. The generation of reactive oxygen species (ROS) can lead to DNA damage, including strand breaks and base modifications.
A proposed mechanism involves the depletion of cellular antioxidants, such as glutathione (GSH), and the inhibition of antioxidant enzymes like superoxide dismutase (SOD).[1][2][3][4][5] This disruption of the cellular redox balance leads to an accumulation of ROS, which in turn can damage cellular macromolecules, including DNA.
Furthermore, studies have indicated the involvement of the mitogen-activated protein kinase (MAPK) signaling pathway, particularly the phosphorylation of JNK and p38, in the cellular response to chloroacetamide-induced stress and apoptosis.[1][2][3][4][5]
Visualizing the Pathways and Workflows
To better illustrate the complex processes involved in chloroacetamide-induced genotoxicity and its assessment, the following diagrams have been generated using the DOT language.
Caption: Proposed mechanism of chloroacetamide-induced genotoxicity.
Caption: Experimental workflow of the alkaline Comet assay.
Caption: Experimental workflow of the in vitro micronucleus test.
Conclusion
The experimental data compiled in this guide indicate that chloroacetamide herbicides, including acetochlor, butachlor, metolachlor, and pretilachlor, possess genotoxic potential. The observed DNA damage and chromosomal aberrations appear to be concentration-dependent. The primary mechanism of action is likely mediated through the induction of oxidative stress, leading to DNA damage and the activation of stress-related signaling pathways. While alachlor has also been studied, some reports suggest it has a lower genotoxic potential in mammalian systems.[12]
This comparative analysis underscores the importance of continued research into the genotoxic effects of chloroacetamide herbicides. For researchers and drug development professionals, understanding the methodologies and mechanisms of toxicity is crucial for risk assessment and the development of safer alternatives. The provided data and protocols serve as a valuable resource for further investigation in this critical area of toxicology.
References
- 1. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 2. Micronucleus Test: key principles & uses | GenEvolutioN [genevolution.fr]
- 3. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 4. The Comet Assay and its applications in the field of ecotoxicology: a mature tool that continues to expand its perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative study of cytotoxic and genotoxic effects induced by herbicide S-metolachlor and its commercial formulation Twin Pack Gold® in human hepatoma (HepG2) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Comet Assay for Testing Genotoxicity of Chemicals | Springer Nature Experiments [experiments.springernature.com]
- 7. Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 21stcenturypathology.com [21stcenturypathology.com]
- 10. recyt.fecyt.es [recyt.fecyt.es]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Efficacy comparison between 2-chloro-N-(3-ethylphenyl)acetamide and other N-substituted acetamides
For Researchers, Scientists, and Drug Development Professionals
Comparative Efficacy Data
The biological activity of N-substituted acetamides is significantly influenced by the nature and position of substituents on the phenyl ring and the acetamide nitrogen. The following tables summarize quantitative efficacy data from various studies, offering a comparative perspective on the potential of these compounds.
Antimicrobial Activity
The antimicrobial efficacy of various 2-chloro-N-(substituted phenyl)acetamides and other N-substituted acetamides is presented below. The data is primarily in the form of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), which are key indicators of antimicrobial potency.
Table 1: Comparative Antimicrobial Activity of N-Substituted Acetamides
| Compound/Derivative | Microorganism | Efficacy Metric | Value | Reference |
| 2-chloro-N-phenylacetamide | Candida albicans | MIC | 128 - 256 µg/mL | [1] |
| 2-chloro-N-phenylacetamide | Candida parapsilosis | MIC | 128 - 256 µg/mL | [1] |
| 2-chloro-N-(4-fluorophenyl)acetamide | Staphylococcus aureus | MIC | 40 µg/mL | [2] |
| 2-chloro-N-(4-chlorophenyl)acetamide | Staphylococcus aureus | MIC | 80 µg/mL | [2] |
| 2-chloro-N-(4-bromophenyl)acetamide | Staphylococcus aureus | MIC | 80 µg/mL | [2] |
| 2-chloro-N-(4-iodophenyl)acetamide | Staphylococcus aureus | MIC | 40 µg/mL | [2] |
| 2-chloro-N-(4-methylphenyl)acetamide | Staphylococcus aureus | MIC | 80 µg/mL | [2] |
| 2-chloro-N-(4-methoxyphenyl)acetamide | Staphylococcus aureus | MIC | 130 µg/mL | [2] |
| 2-chloro-N-(4-cyanophenyl)acetamide | Escherichia coli | MIC | 630 µg/mL | [2] |
| 2-chloro-N-(3-bromophenyl)acetamide | Escherichia coli | MIC | 310 µg/mL | [2] |
| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Klebsiella pneumoniae | MIC | 512 µg/mL | [3][4] |
| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Klebsiella pneumoniae | MBC | 512 µg/mL | [3] |
| N-(Substituted) Thioacetamide Quinazolinone Benzenesulfonamide (Compound 16) | S. aureus DNA gyrase | IC50 | 10.57 - 27.32 µM | [4] |
Anticancer Activity
N-substituted acetamides have been investigated for their potential as anticancer agents. The following table summarizes the in vitro cytotoxicity of various derivatives against different cancer cell lines, typically represented by the IC50 value (the concentration that inhibits 50% of cell growth).
Table 2: Comparative Anticancer Activity of N-Substituted Acetamides
| Compound/Derivative | Cancer Cell Line | Efficacy Metric | Value | Reference |
| 2-(substituted phenoxy)-N-(1-(4-chlorophenyl)ethyl)acetamide (Compound 3c) | MCF-7 (Breast) | Not Specified | Exhibited activity | [5][6] |
| 2-(substituted phenoxy)-N-(1-(4-chlorophenyl)ethyl)acetamide (Compound 3c) | SK-N-SH (Neuroblastoma) | Not Specified | Exhibited activity | [5] |
| N-Substituted 5-aryl-1,2,4-triazole-3-acetamide derivatives (6a-6f) | HepG2 (Liver) | IC50 | Moderate to excellent activity | [7] |
| 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide (Compound 4b, 3-Cl) | MCF-7 (Breast) | Caspase 3 & 9 Activation | Enhanced activity | [2] |
| 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide (Compound 4c, 4-Cl) | MCF-7 (Breast) | Caspase 3 & 9 Activation | Enhanced activity | [2] |
| N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl) acetamide derivatives (4d, 4k, 4s) | A549 (Lung), HeLa (Cervical), MCF-7 (Breast), Du-145 (Prostate) | IC50 | Moderate to good activity | [8] |
Anti-inflammatory Activity
Several N-substituted acetamides have been evaluated for their anti-inflammatory properties. The data below includes IC50 values for the inhibition of cyclooxygenase (COX) enzymes, which are key targets in inflammation.
Table 3: Comparative Anti-inflammatory Activity of N-Substituted Acetamides
| Compound/Derivative | Target/Assay | Efficacy Metric | Value | Reference |
| Phenol acetamide derivative 1 | COX-II Inhibition | IC50 | 0.768 mol/L | [9] |
| Phenol acetamide derivative 2 | COX-II Inhibition | IC50 | 0.616 mol/L | [9] |
| Celecoxib (Reference) | COX-II Inhibition | IC50 | 0.041 mol/L | [9] |
| 2-chloro-N,N-diphenylacetamide derivative (AKM-2) | Analgesic Activity (Hot plate model) | Not Specified | Significant response | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the comparison of N-substituted acetamides.
Synthesis of 2-Chloro-N-(substituted phenyl)acetamides
A general method for the synthesis of N-(substituted phenyl)-2-chloroacetamides involves the reaction of a substituted aniline with chloroacetyl chloride.[11]
Procedure:
-
Dissolve the appropriately substituted aniline (1 equivalent) in a suitable solvent such as benzene or glacial acetic acid.
-
Add a base, such as triethylamine (TEA) or sodium acetate, to the solution.
-
Slowly add chloroacetyl chloride (1 to 1.2 equivalents) dropwise to the reaction mixture, typically at room temperature or while cooling in an ice bath.
-
Stir the reaction mixture for a specified period, ranging from a few hours to overnight, while monitoring the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically poured into cold water to precipitate the crude product.
-
The solid product is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent like ethanol.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.[1]
Procedure:
-
Preparation of Inoculum: Culture the test microorganism (e.g., Staphylococcus aureus, Candida albicans) on an appropriate agar medium. Suspend a few colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).
-
Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent like dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Inoculate each well with the prepared microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the microtiter plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
In Vitro Anticancer Activity: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.[7]
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the N-substituted acetamide derivatives for a specified period, typically 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
The following diagrams illustrate key experimental workflows and biological pathways relevant to the study of N-substituted acetamides.
Caption: General workflow for the synthesis and biological evaluation of N-substituted acetamides.
Caption: Putative antimicrobial mechanisms of action for N-substituted acetamides.
Caption: Simplified intrinsic apoptosis pathway potentially induced by anticancer acetamides.[2]
References
- 1. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel N-(Substituted) Thioacetamide Quinazolinone Benzenesulfonamides as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ultrasound Assisted Synthesis and In Silico Modelling of 1,2,4-Triazole Coupled Acetamide Derivatives of 2-(4-Isobutyl phenyl)propanoic acid as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. galaxypub.co [galaxypub.co]
- 10. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
A Comparative Guide to the Genetic Validation of 2-chloro-N-(3-ethylphenyl)acetamide's Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the hypothesized mechanism of action of the novel compound 2-chloro-N-(3-ethylphenyl)acetamide (CNEPA) through rigorous genetic and proteomic studies. Given the presence of a reactive chloroacetamide warhead, CNEPA is postulated to function as a targeted covalent inhibitor. This document outlines a systematic approach to identify its cellular target, confirm the covalent binding, and compare its activity profile against relevant alternatives.
The chloroacetamide functional group is a well-established electrophile used in covalent protein modification, primarily targeting nucleophilic amino acid side chains, most notably the thiol group of cysteine residues.[1] This reactivity forms the basis of our central hypothesis: CNEPA exerts its biological effect by forming a covalent bond with a functionally important cysteine residue on a specific protein target, thereby modulating a key signaling pathway.
To validate this mechanism, a multi-pronged approach is proposed, integrating unbiased genome-wide screening with targeted proteomics. This guide will detail the necessary experimental protocols, present hypothetical comparative data, and visualize the underlying scientific logic and workflows.
Comparative Analysis of CNEPA and Control Compounds
A critical aspect of validating the mechanism of action (MoA) is to compare the effects of CNEPA against carefully selected control compounds. This allows for the deconvolution of specific, on-target effects from non-specific or off-target activities.
-
CNEPA (Test Article): The active compound with the chloroacetamide electrophile.
-
N-(3-ethylphenyl)acetamide (N-CNEPA - Negative Control): A close structural analog of CNEPA lacking the reactive chloro group. This control is crucial for distinguishing effects dependent on covalent modification from those arising from non-covalent interactions of the core scaffold.
-
Compound-Y (Positive Control): A known, well-characterized covalent inhibitor of the hypothesized "Target X."
Table 1: Hypothetical Comparative Performance Data
| Parameter | This compound (CNEPA) | N-(3-ethylphenyl)acetamide (N-CNEPA) | Compound-Y (Known Target X Inhibitor) |
| Cell Viability IC50 (µM) | 5.2 | > 100 | 2.5 |
| Target X Occupancy (at 10 µM) | 85% | < 5% | 92% |
| CRISPR Screen Hit z-score (Target X gene) | -4.5 (Sensitizing) | -0.2 (Neutral) | -5.1 (Sensitizing) |
| Target X mRNA Expression (Fold Change) | 0.98 | 1.05 | 1.02 |
| Downstream Biomarker Z Phosphorylation | 0.15 (of control) | 0.95 (of control) | 0.11 (of control) |
Experimental Protocols for MoA Validation
Detailed methodologies are essential for the reproducibility and interpretation of results. The following protocols outline the key experiments for validating CNEPA's mechanism of action.
1. Genome-Wide CRISPR-Cas9 Knockout Screen
-
Objective: To identify genes that, when inactivated, confer resistance or sensitivity to CNEPA, thereby revealing its molecular target and associated pathway.
-
Methodology:
-
A genome-wide CRISPR knockout library (e.g., GeCKO v2) is transduced into a relevant human cell line (e.g., HEK293T) at a low multiplicity of infection.
-
The cell population is split into two groups: one treated with a vehicle (DMSO) and the other with a sublethal concentration of CNEPA (e.g., IC20).
-
Cells are cultured for 14-21 days to allow for the selection of resistant or sensitive populations.
-
Genomic DNA is extracted from both populations, and the sgRNA-encoding regions are amplified by PCR.
-
Next-generation sequencing is used to determine the relative abundance of each sgRNA in the CNEPA-treated versus the vehicle-treated populations.
-
Computational analysis (e.g., using MAGeCK) is performed to identify sgRNAs (and thus genes) that are significantly depleted or enriched in the CNEPA-treated group. Depletion of an sgRNA targeting a specific gene suggests that the loss of this gene confers resistance, making it a candidate for the drug's direct target.
-
2. Chemoproteomics using Activity-Based Protein Profiling (ABPP)
-
Objective: To identify the direct protein targets of CNEPA by detecting covalent modification across the proteome.
-
Methodology:
-
Live cells or cell lysates are treated with either CNEPA or vehicle control for a specified time.
-
A broad-spectrum, cysteine-reactive probe (e.g., iodoacetamide-alkyne) is added to the lysates. This probe labels cysteine residues that have not been modified by CNEPA.
-
Click chemistry is used to attach a reporter tag (e.g., biotin) to the alkyne-modified proteins.
-
Biotinylated proteins are enriched using streptavidin beads.
-
Enriched proteins are digested on-bead with trypsin.
-
The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for identification and quantification.
-
Proteins showing significantly reduced probe labeling in the CNEPA-treated sample compared to the control are identified as direct covalent targets.
-
3. Intact Protein Mass Spectrometry for Target Engagement
-
Objective: To confirm the covalent binding of CNEPA to the purified candidate target protein ("Target X") and determine the stoichiometry of the interaction.
-
Methodology:
-
Recombinant "Target X" protein is incubated with a molar excess of CNEPA or vehicle control.
-
The reaction mixture is analyzed by high-resolution intact protein mass spectrometry (e.g., Q-TOF or Orbitrap).
-
A mass shift corresponding to the molecular weight of CNEPA in the treated sample confirms covalent adduction.
-
The relative abundance of the unmodified and modified protein peaks is used to calculate the percentage of target engagement.
-
Visualizing Workflows and Pathways
Diagrams are essential for conceptualizing the experimental logic and the hypothesized biological processes.
Caption: Hypothesized signaling pathway inhibited by CNEPA.
Caption: Workflow for genetic and proteomic validation of CNEPA's MoA.
Caption: Differentiating covalent vs. non-covalent effects.
References
Comparative analysis of the environmental fate of 2-chloro-N-(3-ethylphenyl)acetamide and Metolachlor
Physicochemical Properties
The fundamental physicochemical properties of a compound govern its behavior and distribution in the environment. Metolachlor is a liquid at room temperature with moderate water solubility.[1][2][3] Limited data for 2-chloro-N-(3-ethylphenyl)acetamide consists of computationally predicted values.
| Property | This compound | Metolachlor |
| CAS Number | 32428-71-0[4] | 51218-45-2[1] |
| Molecular Formula | C₁₁H₁₄ClNO[4] | C₁₅H₂₂ClNO₂[1] |
| Molecular Weight | 211.69 g/mol [4] | 283.80 g/mol [1] |
| Physical State | Solid (Predicted) | White to tan liquid[1][2] |
| Water Solubility | Data not available | 530 mg/L at 20°C[1][2][3] |
| Vapor Pressure | Data not available | 3.14 x 10⁻⁵ mm Hg at 25°C[1] |
| Log Kₒw (Octanol-Water Partition Coefficient) | Data not available | 3.13[1] |
Environmental Fate: Persistence and Mobility
The environmental fate of a chemical is largely determined by its persistence (measured by half-life) and mobility (indicated by the soil organic carbon-water partitioning coefficient, Kₒc).
Degradation and Persistence
Microbial activity is the primary mechanism of degradation for Metolachlor in soil.[1] Its persistence varies significantly with environmental conditions such as soil type, moisture, temperature, and microbial activity.[5][6] Photodegradation can be a significant dissipation pathway for surface-applied Metolachlor, with one study noting a half-life of about 10 days when exposed to sunlight.[5] In water, Metolachlor is relatively stable to hydrolysis but is subject to microbial degradation.[1][2][7]
Due to its structural similarity as a chloroacetamide, this compound is also expected to undergo microbial degradation as its primary dissipation pathway in soil and water. The chloroacetyl group is a key site for microbial attack in this class of compounds.[8]
| Parameter | This compound | Metolachlor |
| Soil Half-Life (Aerobic) | Data not available | 21 to 90 days, highly variable with conditions.[2][5][9][10][11] |
| Aquatic Half-Life (Aerobic) | Data not available | ~47 days.[1][7] |
| Primary Degradation Pathway | Microbial degradation (Inferred) | Microbial degradation.[1][5] Photodegradation on soil surfaces.[5] |
Mobility and Sorption
Metolachlor is considered to have moderate to high mobility in soil, with its movement being highly dependent on the soil's organic matter content.[1][5] Higher organic matter leads to increased adsorption and reduced leaching potential.[1][5] The organic carbon-normalized sorption coefficient (Kₒc) for Metolachlor typically ranges from 22 to 310 mL/g, classifying it as moderately mobile.[1] A common average Kₒc value cited is 200 mL/g.[5][9][12]
The mobility of this compound will similarly depend on its interaction with soil organic matter. Without an ether functional group like that in Metolachlor, its polarity may differ, potentially influencing its sorption characteristics. However, a quantitative comparison is not possible without experimental data.
| Parameter | This compound | Metolachlor |
| Kₒc (mL/g) | Data not available | 22 - 310 (Average ~200).[1][9][12] |
| Mobility Potential | Moderate (Inferred) | Moderate to High.[1] |
Degradation Pathways
The primary degradation pathway for chloroacetamide herbicides like Metolachlor involves microbial action.[8] Key transformation steps include dechlorination and modifications to the side chains, ultimately leading to more polar metabolites. The two primary and most frequently detected metabolites of Metolachlor in the environment are metolachlor ethane sulfonic acid (ESA) and metolachlor oxanilic acid (OA).[1]
Caption: Proposed metabolic degradation pathways for Metolachlor in the environment.
Experimental Protocols
Standardized experimental designs, such as those from the Organisation for Economic Co-operation and Development (OECD), are crucial for evaluating the environmental fate of chemical compounds.
Protocol: Aerobic Soil Degradation Study (OECD 307)
This protocol is designed to determine the rate of aerobic degradation of a substance in soil and to identify the relevant transformation products.
-
Soil Selection: At least three different soil types are selected to represent a range of properties (e.g., pH, organic carbon content, texture). Soils are typically collected from the field, sieved, and pre-incubated.
-
Test Substance Application: The test substance, often radiolabeled (e.g., with ¹⁴C) for ease of tracking, is applied to the soil samples at a concentration relevant to its intended use.
-
Incubation: The treated soil samples are incubated in the dark under controlled aerobic conditions (maintained by a continuous flow of air) at a constant temperature (e.g., 20°C) and moisture level (e.g., 40-60% of maximum water holding capacity).
-
Sampling: Duplicate samples are removed at various time intervals over a period of up to 120 days.
-
Analysis:
-
Volatile products (like ¹⁴CO₂) are trapped in alkali solutions and quantified by liquid scintillation counting.
-
Soil samples are extracted using appropriate solvents. The parent compound and transformation products in the extracts are separated (e.g., by HPLC or TLC) and quantified.
-
Non-extractable (bound) residues are quantified by combusting the extracted soil.
-
-
Data Analysis: The dissipation rate of the parent compound is calculated, and its half-life (DT₅₀) is determined using appropriate kinetic models (e.g., first-order kinetics).
References
- 1. epa.gov [epa.gov]
- 2. cdn.who.int [cdn.who.int]
- 3. Metolachlor - Wikipedia [en.wikipedia.org]
- 4. 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide | C11H14ClNO | CID 670477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. DSpace [dr.lib.iastate.edu]
- 6. researchgate.net [researchgate.net]
- 7. Metolachlor | C15H22ClNO2 | CID 4169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Biodegradation of the acetanilide herbicides alachlor, metolachlor, and propachlor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. anrcatalog.ucanr.edu [anrcatalog.ucanr.edu]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2-chloro-N-(3-ethylphenyl)acetamide: A Step-by-Step Guide for Laboratory Professionals
For immediate release
This document provides essential guidance on the proper disposal procedures for 2-chloro-N-(3-ethylphenyl)acetamide (CAS No. 380346-54-3), ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these protocols to minimize risks associated with this chemical.
I. Understanding the Hazards
II. Waste Segregation and Collection
Proper segregation of chemical waste is paramount to ensure safe and compliant disposal. Follow these steps for the collection of this compound waste:
-
Designated Waste Container: Use a clearly labeled, dedicated waste container for this compound and materials contaminated with it. The container should be made of a material compatible with chlorinated organic compounds.
-
Labeling: The waste container must be labeled with the full chemical name, "this compound," and the appropriate hazard warnings (e.g., "Irritant," "Caution").
-
Solid Waste:
-
Unused or Expired Chemical: Place the chemical in its original container or a compatible, sealed container and then into the designated waste container.
-
Contaminated Materials: Items such as gloves, weighing paper, and paper towels that are contaminated with this compound should be collected in the same designated solid waste container.
-
-
Liquid Waste:
-
Solutions: If this compound is in a solvent, it should be collected in a designated chlorinated organic liquid waste container. Do not mix with non-halogenated solvents.
-
Rinsate: Rinsate from cleaning contaminated glassware should also be collected as hazardous waste.
-
III. Disposal Procedures
The disposal of this compound must be handled by a licensed hazardous waste disposal company. Adhere to the following procedural steps:
-
Container Management: Ensure the waste container is securely sealed and stored in a designated hazardous waste accumulation area within the laboratory.
-
Waste Manifest: A hazardous waste manifest must be completed, accurately describing the contents of the waste container.
-
Scheduling Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste.
-
Regulatory Compliance: The disposal method will likely involve incineration at a permitted hazardous waste facility. All disposal activities must comply with local, state, and federal regulations.
Below is a summary of key information in a structured table for easy reference.
| Parameter | Guideline | Reference |
| Chemical Name | This compound | N/A |
| CAS Number | 380346-54-3 | [1] |
| Primary Hazard | Irritant | [1] |
| PPE Requirement | Gloves, Safety Glasses, Lab Coat | General Lab Safety |
| Waste Type | Chlorinated Organic Waste | General Chemical Classification |
| Disposal Method | Incineration by a licensed hazardous waste facility | General Practice |
IV. Spill Management
In the event of a spill, follow these steps:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Control: Prevent the spill from spreading by using absorbent materials.
-
Clean-up: For small spills, use an inert absorbent material, such as vermiculite or sand. Sweep up the absorbed material and place it in the designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office.
Diagram of Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling 2-chloro-N-(3-ethylphenyl)acetamide
Disclaimer: This document provides immediate safety and logistical information for handling 2-chloro-N-(3-ethylphenyl)acetamide, based on available data for structurally similar chloroacetamide compounds. A specific Safety Data Sheet (SDS) for this compound was not located; therefore, these guidelines are derived from the safety profiles of analogous chemicals. Researchers, scientists, and drug development professionals should always consult with their institution's safety officer and refer to the most current safety data available.
Immediate Safety and Hazard Information
This compound is classified as an irritant and should be handled with care.[1] Based on data for similar compounds, it is presumed to be harmful if swallowed, in contact with skin, or inhaled. It may cause skin, eye, and respiratory irritation.[2][3] Long-term exposure to similar compounds has been associated with the risk of impaired fertility and may cause sensitization by skin contact.[4]
Hazard Statements (Presumed based on similar compounds):
-
H302: Harmful if swallowed.
-
H317: May cause an allergic skin reaction.[5]
-
H332: Harmful if inhaled.
-
H361: Suspected of damaging fertility or the unborn child.[5]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles or a Face Shield | Essential to protect against splashes of the chemical, especially when in solution. For handling larger quantities or when there is a significant risk of splashing, a full face shield is recommended.[4][6] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or other compatible chemical-resistant gloves should be worn.[7] Given the reactive nature of the compound, it is crucial to prevent skin contact.[7] Gloves should be inspected before use and disposed of properly after handling.[6] |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and personal clothing from potential spills.[7] For larger quantities, a complete suit protecting against chemicals may be necessary.[6] |
| Respiratory Protection | Dust Mask (e.g., N95) or Full-Face Respirator | Recommended when handling the solid, powdered form of the compound to prevent inhalation of airborne particles.[7] In cases of insufficient ventilation or potential for aerosol generation, a full-face respirator is advised.[6] |
Operational and Handling Plan
Proper handling procedures are critical to maintain the chemical's integrity and ensure a safe laboratory environment.
Storage and Stability:
-
Storage Conditions: Store in a cool, dry, well-ventilated area away from incompatible substances.[4] Keep the container tightly closed when not in use.[4]
-
Incompatible Materials: Strong reducing agents, strong acids, and strong bases.[4]
Safe Handling Workflow:
The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Categorization:
-
Solid Waste: Collect un-used solid chemical and any contaminated disposable materials (e.g., gloves, weigh paper) in a designated, labeled hazardous waste container.
-
Liquid Waste:
-
Unused Solutions: Collect in a designated liquid hazardous waste container. Ensure the container is properly labeled with the chemical name and any solvents used.
-
Contaminated Labware: Rinse glassware and equipment with a suitable solvent. The first rinse should be collected as hazardous waste. Subsequent rinses should be evaluated based on institutional guidelines.
-
Disposal Decision Tree:
The following diagram outlines the decision-making process for the proper disposal of waste containing this compound.
Emergency Procedures:
-
Spills: In case of a spill, evacuate the area and ensure adequate ventilation.[4] Wearing appropriate PPE, sweep up solid material, minimizing dust generation, and place it in a suitable container for disposal.[4] For liquid spills, absorb with an inert material and place in a hazardous waste container.
-
Fire: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish a fire.[6] Wear a self-contained breathing apparatus and full protective gear.[4]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[2]
-
Inhalation: Move the person to fresh air.[2]
-
Ingestion: Do NOT induce vomiting.[2] Rinse mouth with water.[6]
-
In all cases of exposure, seek immediate medical attention.[4]
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
